molecular formula C11H10Cl2N2O B1368702 4-Chloro-7-(3-chloropropoxy)quinazoline CAS No. 557770-90-8

4-Chloro-7-(3-chloropropoxy)quinazoline

Cat. No.: B1368702
CAS No.: 557770-90-8
M. Wt: 257.11 g/mol
InChI Key: VBZLRVSRTGORCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-(3-chloropropoxy)quinazoline is a useful research compound. Its molecular formula is C11H10Cl2N2O and its molecular weight is 257.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-(3-chloropropoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c12-4-1-5-16-8-2-3-9-10(6-8)14-7-15-11(9)13/h2-3,6-7H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZLRVSRTGORCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCCCCl)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585317
Record name 4-Chloro-7-(3-chloropropoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557770-90-8
Record name 4-Chloro-7-(3-chloropropoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-7-(3-chloropropoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-7-(3-chloropropoxy)quinazoline, a key intermediate in the synthesis of various targeted therapies, is a molecule of significant interest in medicinal chemistry and pharmaceutical development. Its physicochemical properties are fundamental to optimizing reaction conditions, ensuring purity, and developing stable formulations. This technical guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of this compound (CAS No. 557770-90-8). We will delve into its structural features, physical properties, and spectral signature, while also providing field-proven, detailed experimental protocols for its characterization. This document is designed to be a practical resource for researchers, enabling a deeper understanding of this compound's behavior and facilitating its effective use in drug discovery and development pipelines.

Introduction: The Quinazoline Scaffold in Modern Therapeutics

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides a versatile platform for the introduction of various substituents, allowing for the fine-tuning of pharmacological activity. Quinazoline derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[3]

This compound serves as a critical building block in the synthesis of several notable quinazoline-based pharmaceuticals. The chloro group at the 4-position is a key reactive handle for nucleophilic substitution, a common strategy in the synthesis of these drugs.[1] A thorough understanding of the physicochemical properties of this intermediate is therefore not merely academic but a practical necessity for process chemists and formulation scientists.

Molecular Structure and Chemical Identity

The foundational aspect of understanding any chemical entity is its structure. The structural formula and key identifiers for this compound are presented below.

  • Chemical Name: this compound

  • CAS Number: 557770-90-8[4][5]

  • Molecular Formula: C₁₁H₁₀Cl₂N₂O[4]

  • Molecular Weight: 257.12 g/mol [4]

Caption: Chemical structure of this compound.

Physicochemical Properties: A Data-Driven Overview

Precise physicochemical data is paramount for predicting a compound's behavior in various environments. While experimentally determined values for this compound are not extensively reported in peer-reviewed literature, a combination of predicted data from reliable chemical suppliers and analogous compound data provides a solid foundation for its characterization.

Table 1: Summary of Physicochemical Properties

PropertyValueSource/Comment
Molecular Weight 257.12 g/mol Calculated from molecular formula C₁₁H₁₀Cl₂N₂O.[4]
Appearance Expected to be a solid.Based on related quinazoline derivatives.
Melting Point Not experimentally determined.Quinazolinone derivatives are generally high-melting crystalline products.[6]
Boiling Point 406.5 ± 30.0 °CPredicted.[7]
Density 1.350 ± 0.06 g/cm³Predicted.[7]
pKa 0.92 ± 0.30Predicted.[7]
Solubility Generally insoluble in water, soluble in some organic solvents.Based on general solubility of quinazolinone derivatives.[6] Studies on pyrazolo quinazolines show good solubility in DMF.[8]

Analytical Characterization: Experimental Protocols

The definitive identification and purity assessment of this compound requires a suite of analytical techniques. The following protocols are based on established methods for the characterization of quinazoline derivatives and serve as a robust starting point for laboratory investigation.[9][10][11]

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

HPLC is the cornerstone for determining the purity of pharmaceutical intermediates and for monitoring their stability over time. A stability-indicating HPLC method can separate the parent compound from any potential degradation products.[12][13]

G cluster_workflow HPLC Method Development Workflow start Sample Preparation (Dissolve in Mobile Phase) column_selection Column Selection (e.g., C18, 250x4.6 mm, 5 µm) start->column_selection mobile_phase Mobile Phase Optimization (e.g., Acetonitrile:Water gradient) column_selection->mobile_phase detection Detector Setup (UV, e.g., 254 nm) mobile_phase->detection validation Method Validation (ICH Q2(R1)) (Linearity, Accuracy, Precision) detection->validation stability Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) validation->stability analysis Analysis of Stressed Samples stability->analysis report Report Purity and Stability analysis->report

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution using acetonitrile and water is often effective. A typical gradient might start at 50:50 acetonitrile:water and ramp up to 90:10 acetonitrile:water over 20 minutes. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance, typically around 254 nm for quinazoline derivatives.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.

Spectroscopic Characterization

NMR is indispensable for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Expected Resonances:

    • Aromatic protons on the quinazoline ring system.

    • Protons of the chloropropoxy side chain, which will likely appear as triplets and a multiplet.

    • The chemical shifts and coupling constants will be diagnostic of the substitution pattern.

  • Sample Preparation: A more concentrated sample (~20-50 mg) in a deuterated solvent is typically required.

  • Expected Resonances:

    • Distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the quinazoline ring will be in the aromatic region, while the aliphatic carbons of the side chain will be upfield.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Technique: Electrospray ionization (ESI) is a suitable method for this type of compound.

  • Expected Ion: The protonated molecule [M+H]⁺ should be observed, confirming the molecular weight.

  • Fragmentation: Analysis of the fragmentation pattern can provide further structural confirmation.

IR spectroscopy is useful for identifying the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

  • Expected Absorptions:

    • C-Cl stretching vibrations.

    • C-O-C (ether) stretching vibrations.

    • C=N and C=C stretching vibrations characteristic of the quinazoline ring.

    • C-H stretching and bending vibrations for both aromatic and aliphatic protons.

Stability Profile and Forced Degradation Studies

Understanding the stability of a pharmaceutical intermediate is critical for defining storage conditions and shelf-life. Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[14][15]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period. Quinazolines can be susceptible to hydrolysis under acidic conditions.[2][9]

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at an elevated temperature. Quinazolines often show significant degradation under alkaline conditions.[9]

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

  • Photolytic Degradation: Expose a solution of the compound to UV light.

The resulting samples should be analyzed by the validated HPLC method to assess the extent of degradation and to separate the degradation products from the parent compound.

G cluster_degradation Forced Degradation Pathways parent This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) parent->acid Degradation Products base Base Hydrolysis (0.1 M NaOH, 60°C) parent->base Degradation Products oxidation Oxidation (3% H₂O₂, RT) parent->oxidation Degradation Products thermal Thermal Stress (Solid, 80°C) parent->thermal Degradation Products photo Photolytic Stress (UV light) parent->photo Degradation Products

Caption: Overview of forced degradation stress conditions.

Safety and Handling

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

  • Inhalation: Avoid breathing dust. May cause respiratory irritation.

  • Skin Contact: Avoid contact with skin. May cause skin irritation.

  • Eye Contact: Avoid contact with eyes. May cause serious eye irritation or damage.

  • Ingestion: Do not ingest. May be harmful if swallowed.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis. This guide has provided a comprehensive overview of its physicochemical properties, drawing upon predicted data and information from structurally related compounds. The detailed experimental protocols for analytical characterization and stability assessment offer a practical framework for researchers working with this molecule. A thorough understanding and application of this knowledge will undoubtedly contribute to the successful and efficient use of this compound in the development of novel therapeutics.

References

The Definitive Guide to the Structural Elucidation of 4-Chloro-7-(3-chloropropoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Pharmacophore

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. Its versatile structure allows for substitution at various positions, leading to a wide array of biological activities. 4-Chloro-7-(3-chloropropoxy)quinazoline is a molecule of significant interest, embodying key structural features that are often precursors in the synthesis of more complex drug candidates. The precise characterization of this molecule is paramount for ensuring the integrity of subsequent research and development.

This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning employed in the structural elucidation of this compound. As a senior application scientist, the following narrative is structured to not only present the "what" and "how" but, more critically, the "why" behind the analytical choices, ensuring a robust and self-validating approach to structural confirmation.

Anticipated Molecular Structure and Synthetic Rationale

Before delving into the analytical techniques, it is crucial to have a hypothesized structure based on the intended synthesis. The synthesis of this compound would likely proceed via a multi-step route, culminating in the chlorination of the corresponding 7-(3-chloropropoxy)quinazolin-4(3H)-one. This precursor is typically formed by the reaction of 7-hydroxyquinazolin-4(3H)-one with 1,3-dichloropropane.

The final chlorination step, often achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is critical as it introduces the reactive 4-chloro group, a common handle for further synthetic modifications.[1] Understanding this synthetic pathway is essential for anticipating potential impurities, such as unreacted starting materials or byproducts, which could complicate spectral interpretation.

A logical workflow for the synthesis and subsequent structural elucidation is outlined below:

G cluster_synthesis Synthetic Pathway cluster_elucidation Structure Elucidation Workflow A 7-Hydroxyquinazolin-4(3H)-one C 7-(3-chloropropoxy)quinazolin-4(3H)-one A->C Alkylation B 1,3-Dichloropropane B->C E This compound C->E Chlorination D POCl₃ or SOCl₂ D->E F Mass Spectrometry (MS) E->F Molecular Weight & Formula G Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, HSQC, HMBC) E->G Connectivity & Environment H X-ray Crystallography E->H Absolute 3D Structure I Final Structure Confirmation F->I G->I H->I

Figure 1: A conceptual diagram illustrating the likely synthetic route for this compound and the subsequent analytical workflow for its structural elucidation.

Mass Spectrometry: The First Glimpse of Molecular Identity

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental composition of a newly synthesized compound. For this compound, with a molecular formula of C₁₂H₁₂Cl₂N₂O, the expected monoisotopic mass is approximately 286.03 g/mol .

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and preserving the molecular ion.

  • Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode, looking for the protonated molecule [M+H]⁺.

Data Interpretation: The Dichloro Isotopic Signature

A key feature to look for in the mass spectrum of this compound is the characteristic isotopic pattern of chlorine.[2] Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), in an approximate 3:1 ratio.[2] Since the target molecule contains two chlorine atoms, the molecular ion region will exhibit a distinctive cluster of peaks:

  • M peak: Contains two ³⁵Cl atoms.

  • M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

  • M+4 peak: Contains two ³⁷Cl atoms.

The relative intensities of these peaks are predictable. The M+2 peak will be approximately 65% of the intensity of the M peak, and the M+4 peak will be about 10% of the M peak intensity. This unique isotopic signature provides strong evidence for the presence of two chlorine atoms in the molecule.

IonExpected m/z ([M+H]⁺)Relative Intensity
[C₁₂H₁₃³⁵Cl₂N₂O]⁺287.03100%
[C₁₂H₁₃³⁵Cl³⁷ClN₂O]⁺289.03~65%
[C₁₂H₁₃³⁷Cl₂N₂O]⁺291.03~10%

Table 1: Predicted high-resolution mass spectrometry data for the molecular ion region of this compound, showing the characteristic isotopic pattern for a dichloro-compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

While MS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of the atoms, providing a detailed map of the molecular structure. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments is essential for an unambiguous structure elucidation.

¹H NMR: Probing the Proton Environments

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.8s1HH-2The proton at position 2 is a singlet due to the lack of adjacent protons and is deshielded by the two adjacent nitrogen atoms.
~8.2d1HH-5A doublet coupled to H-6. It is deshielded by the pyrimidine ring.
~7.5dd1HH-6A doublet of doublets, coupled to both H-5 and H-8.
~7.4d1HH-8A doublet coupled to H-6.
~4.3t2H-O-CH₂-A triplet coupled to the adjacent methylene group of the propoxy chain. Deshielded due to the adjacent oxygen atom.
~3.8t2H-CH₂-ClA triplet coupled to the central methylene group of the propoxy chain. Deshielded by the adjacent chlorine atom.
~2.3p2H-CH₂-A pentet (or multiplet) coupled to the two adjacent methylene groups of the propoxy chain.

Table 2: Predicted ¹H NMR chemical shifts, multiplicities, and assignments for this compound.

¹³C NMR: Characterizing the Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectrum of this compound

Chemical Shift (δ, ppm)Assignment
~165C-7
~160C-4
~155C-8a
~152C-2
~128C-5
~125C-6
~120C-4a
~110C-8
~68-O-CH₂-
~42-CH₂-Cl
~32-CH₂-

Table 3: Predicted ¹³C NMR chemical shifts for this compound.

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the assignments made from the 1D spectra.

  • HSQC: This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C spectra.

  • HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the quinazoline core and the chloropropoxy side chain. For instance, a correlation between the protons of the -O-CH₂- group and the C-7 carbon of the quinazoline ring would provide definitive evidence for the attachment of the side chain at the 7-position.

G cluster_nmr NMR Elucidation Strategy A ¹H NMR C HSQC A->C Direct C-H Correlation D HMBC A->D Long-Range C-H Correlation B ¹³C NMR B->C B->D E Confirmed Structure C->E Assignment of Protonated Carbons D->E Confirmation of Connectivity and Quaternary Carbons

Figure 2: A diagram illustrating the integrated approach of using 1D and 2D NMR techniques for the complete structural assignment of this compound.

X-ray Crystallography: The Unambiguous Proof of Structure

While MS and NMR provide powerful evidence for the structure of a molecule, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of its three-dimensional structure, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol
  • Crystallization: The purified compound is dissolved in a suitable solvent or solvent system and allowed to slowly evaporate, or crystallized by vapor diffusion, to obtain single crystals of sufficient size and quality.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

A successful X-ray crystal structure analysis would provide a definitive 3D model of this compound, confirming the connectivity and spatial arrangement of all atoms, leaving no doubt as to its identity.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry provides the initial confirmation of the molecular formula and the presence of two chlorine atoms through its characteristic isotopic pattern. A comprehensive suite of NMR experiments, including ¹H, ¹³C, HSQC, and HMBC, allows for the complete assignment of the proton and carbon skeletons and confirms the connectivity between the quinazoline core and the chloropropoxy side chain. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By following this rigorous, multi-faceted approach, researchers and drug development professionals can have the utmost confidence in the identity and purity of this important chemical entity, ensuring a solid foundation for future scientific endeavors.

References

role of 4-Chloro-7-(3-chloropropoxy)quinazoline in gefitinib synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline in the Synthesis of Gefitinib

Abstract

Gefitinib (Iressa®), a first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), represents a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC).[1][2] The chemical synthesis of this complex molecule is a multi-step process reliant on the strategic construction of key intermediates. This technical guide provides a detailed examination of one such pivotal intermediate, 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline. We will dissect its synthesis, elucidate its critical role in the convergent assembly of the gefitinib scaffold, and provide detailed, field-proven protocols. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of quinazoline-based pharmaceuticals.

The Quinazoline Scaffold: A Privileged Structure in EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, differentiation, and survival.[3] In many cancers, mutations in the EGFR kinase domain lead to its constitutive activation, driving uncontrolled tumor growth.[2][4] Small molecules that can compete with ATP for the kinase binding site are effective inhibitors of this oncogenic signaling.

The quinazoline core has emerged as a highly effective and "privileged" scaffold for developing potent EGFR inhibitors.[4][5] Its bicyclic aromatic structure provides an ideal framework for positioning key substituents that interact with the amino acid residues in the ATP-binding pocket of the EGFR kinase. Gefitinib, along with related drugs like erlotinib and afatinib, leverages the 4-anilinoquinazoline framework to achieve high-affinity binding and potent inhibition.[3][5]

Retrosynthetic Analysis: Identifying the Key Intermediate

A retrosynthetic analysis of gefitinib reveals a logical and convergent pathway for its construction. The final structure is assembled from three primary building blocks: a substituted aniline, a morpholine ring, and the quinazoline core.

The two key bond disconnections are the C4-aniline bond and the C6-ether linkage. This strategy points to a bifunctional quinazoline intermediate that can react sequentially with the aniline and morpholine precursors. This critical intermediate is 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline . Its structure is ingeniously designed with two distinct electrophilic sites:

  • C4-Chloride: This is the most reactive site, activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing quinazoline ring system. It serves as the attachment point for the 3-chloro-4-fluoroaniline moiety.

  • Propoxy-Chloride: A primary alkyl chloride at the end of the C6 side chain, ideal for a subsequent SN2 reaction with morpholine.

G gefitinib Gefitinib intermediate1 N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy) -7-methoxyquinazolin-4-amine gefitinib->intermediate1 C-N bond (Morpholine) intermediate2 4-Chloro-6-(3-chloropropoxy) -7-methoxyquinazoline (Key Intermediate) intermediate1->intermediate2 C-N bond (Aniline) precursor3 Morpholine intermediate1->precursor3 S N 2 precursor1 6-(3-chloropropoxy)-7-methoxy -quinazolin-4(3H)-one intermediate2->precursor1 Chlorination precursor2 3-Chloro-4-fluoroaniline intermediate2->precursor2 S N Ar precursor4 2-Amino-4-methoxy-5- (3-chloropropoxy)benzoic acid precursor1->precursor4 Cyclization

Synthesis of 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline

The construction of this key intermediate is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. A common and efficient route starts from the readily available isovanillin or its corresponding acid, 3-hydroxy-4-methoxybenzoic acid.[6][7]

Synthetic Pathway Overview

The pathway involves building the substituted benzene ring, followed by cyclization to form the quinazolinone, and finally, activation via chlorination.

G cluster_0 Core Synthesis start 3-Hydroxy-4- methoxybenzoic acid step1 Alkylation intermediate_A 3-(3-chloropropoxy)-4- methoxybenzoic acid step2 Nitration intermediate_B 5-(3-chloropropoxy)-4-methoxy -2-nitrobenzoic acid step3 Reduction intermediate_C 2-Amino-5-(3-chloropropoxy) -4-methoxybenzoic acid step4 Cyclization intermediate_D 6-(3-chloropropoxy)-7-methoxy -quinazolin-4(3H)-one step5 Chlorination final_product 4-Chloro-6-(3-chloropropoxy) -7-methoxyquinazoline

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one

This protocol synthesizes the quinazolinone precursor. The initial steps (alkylation, nitration, reduction) starting from methyl 3-hydroxy-4-methoxybenzoate are well-documented.[6] We will focus on the crucial cyclization and chlorination steps.

  • Objective: To cyclize the anthranilic acid derivative to form the quinazolinone core.

  • Materials: 2-amino-5-(3-chloropropoxy)-4-methoxybenzoic acid, Formamide.

  • Procedure: a. A mixture of 2-amino-5-(3-chloropropoxy)-4-methoxybenzoic acid (1 mole equivalent) and formamide (8-10 mole equivalents) is heated to 170-180°C.[7] b. The reaction is maintained at this temperature for 4-6 hours, monitoring for the completion of the reaction by TLC or HPLC. c. Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product. d. The solid is collected by filtration, washed thoroughly with water to remove excess formamide, and dried under vacuum.

  • Causality: Formamide serves as both the reagent (providing the C2 carbon of the quinazoline ring) and the solvent at high temperatures. The high temperature is necessary to drive the condensation and cyclization, which involves the loss of water and ammonia.

Protocol 2: Chlorination to Yield 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline

This is the critical activation step. The hydroxyl group at C4 of the quinazolinone (in its tautomeric form) is converted to a chloride, a good leaving group.

  • Objective: To convert the C4-oxo group to a C4-chloro group.

  • Materials: 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one, Thionyl Chloride (SOCl₂), N,N-Dimethylformamide (DMF, catalytic).

  • Procedure: a. To a suspension of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one (1 mole equivalent) in an excess of thionyl chloride (SOCl₂, ~8-10 volumes), add a catalytic amount of DMF (~0.1 equivalents) dropwise.[6][7] b. The mixture is heated to reflux (approx. 75-80°C) for 4-8 hours. The reaction should become a clear solution as the product forms. c. After completion, the excess thionyl chloride is removed under reduced pressure. d. The residue is co-evaporated with an inert solvent like toluene to remove residual SOCl₂. e. The resulting crude solid is carefully quenched into a cold, saturated sodium bicarbonate solution and extracted with a suitable organic solvent (e.g., chloroform or dichloromethane).[6] f. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the title compound.

  • Causality & Self-Validation:

    • Reagent Choice: Thionyl chloride is a powerful and effective chlorinating agent for this transformation. Phosphorous oxychloride (POCl₃) can also be used.[8]

    • Catalyst Role: DMF acts as a catalyst by forming the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺Cl⁻) in situ with SOCl₂, which is the true electrophilic species that acylates the quinazolinone oxygen, facilitating the chlorination.

    • Process Control: The complete removal of excess thionyl chloride is critical, as its presence can cause unwanted side reactions in the subsequent step. The aqueous workup neutralizes any remaining acidic species and allows for the safe isolation of the product. Purity is checked via HPLC before proceeding.

The Convergent Coupling: Assembling the Gefitinib Core

With the activated intermediate in hand, the next step is the crucial C-N bond formation via a Nucleophilic Aromatic Substitution (SNAr) reaction.

The SNAr Reaction

The electron-deficient quinazoline ring makes the C4 position highly susceptible to attack by nucleophiles. The amino group of 3-chloro-4-fluoroaniline attacks the C4 carbon, leading to the displacement of the chloride ion through a Meisenheimer complex intermediate.

G start 4-Chloro-Quinazoline Intermediate + 3-Chloro-4-fluoroaniline step1 Nucleophilic attack by aniline nitrogen on C4 start->step1 intermediate Formation of Meisenheimer Complex (Anionic σ-complex) step1->intermediate step2 Loss of Chloride ion intermediate->step2 end N-(3-chloro-4-fluorophenyl)-quinazolin-4-amine Product step2->end

Protocol 3: Coupling with 3-Chloro-4-fluoroaniline
  • Objective: To couple the quinazoline intermediate with the aniline side chain.

  • Materials: 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline, 3-chloro-4-fluoroaniline, Isopropanol (or other suitable solvent like DMF).

  • Procedure: a. A solution of 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline (1 mole equivalent) and 3-chloro-4-fluoroaniline (1.0-1.2 mole equivalents) in isopropanol is heated to reflux.[9] b. The reaction is monitored by HPLC until the starting chloro-quinazoline is consumed (typically 4-8 hours). c. The reaction mixture is then cooled, and the product often precipitates from the solution. d. The solid is collected by filtration, washed with cold isopropanol, and dried.

  • Causality: The reaction is driven to completion by heating. The choice of solvent is important; protic solvents like isopropanol can help stabilize the charged intermediate and facilitate the proton transfers involved.

Final Step: Installation of the Morpholine Moiety

The final step completes the synthesis by attaching the morpholine ring, which is crucial for the drug's pharmacokinetic properties, particularly solubility.

Protocol 4: Reaction with Morpholine
  • Objective: To displace the terminal chloride of the propoxy chain with morpholine.

  • Materials: N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine, Morpholine, DMF, Potassium Iodide (catalytic).

  • Procedure: a. A solution of the chloropropoxy intermediate (1 mole equivalent) in DMF is treated with an excess of morpholine (2-3 mole equivalents).[10] b. A catalytic amount of potassium iodide can be added to accelerate the reaction via the Finkelstein reaction (in-situ formation of the more reactive iodo-intermediate). c. The mixture is heated to 60-75°C for 2-6 hours.[7][10] d. Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude gefitinib. e. The solid is filtered, washed with water, and can be purified by recrystallization from a suitable solvent system (e.g., toluene/methanol) to yield pure gefitinib.[7]

Summary of Key Transformations & Yields
StepReaction TypeStarting MaterialKey ReagentsProductTypical YieldReference
1Chlorination6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-oneSOCl₂, DMF (cat.)4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazolineHigh[6]
2SNAr4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline3-Chloro-4-fluoroaniline, i-PrOHN-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)...~70-85%[7]
3SN2N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)...Morpholine, DMF, KI (cat.)Gefitinib~85%[10]

Conclusion

The synthesis of gefitinib is a testament to elegant and efficient chemical design. At the heart of this process lies the intermediate, 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline . Its design as a bifunctional electrophile is the linchpin of the entire synthetic strategy. It allows for a convergent and high-yielding assembly of the final drug molecule by enabling two distinct, high-probability bond formations: a Nucleophilic Aromatic Substitution at the activated C4 position and a subsequent Williamson ether synthesis (or SN2 amination equivalent) at the terminus of the C6 side chain. For any scientist involved in the synthesis of quinazoline-based kinase inhibitors, a thorough understanding of the preparation and reactivity of this intermediate is fundamental to achieving successful and scalable outcomes.

References

The Lynchpin Intermediate: A Technical Guide to 4-Chloro-7-(3-chloropropoxy)quinazoline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Core and the Rise of Targeted Therapies

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This fused aromatic heterocycle, composed of a benzene ring fused to a pyrimidine ring, is a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[2] Its derivatives are renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1]

In the realm of oncology, the 4-anilinoquinazoline framework is particularly significant, serving as the pharmacophore for several potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[2] Drugs like Gefitinib (Iressa®) have revolutionized the treatment of non-small cell lung cancer by selectively targeting mutated EGFR. The efficient, large-scale synthesis of these life-saving drugs hinges on the availability of meticulously designed chemical intermediates.

This guide provides an in-depth technical overview of 4-Chloro-7-(3-chloropropoxy)quinazoline (CAS No: 557770-90-8), a critical intermediate whose structure is pre-engineered for the convergent synthesis of advanced kinase inhibitors. We will explore its synthesis, chemical logic, practical applications, and the safety protocols essential for its handling, providing researchers and drug development professionals with a comprehensive resource.

Physicochemical Properties & Spectroscopic Profile

Understanding the fundamental properties of this compound is the first step in its effective utilization. The presence of two distinct chlorine atoms provides two reactive handles for sequential chemical modifications, a key feature of its design.

Key Properties
PropertyValueSource(s)
CAS Number 557770-90-8[3]
Molecular Formula C₁₁H₁₀Cl₂N₂O[3]
Molecular Weight 257.12 g/mol [3]
Boiling Point 406.5 ± 30.0 °C (Predicted)[4]
Density 1.350 ± 0.06 g/cm³ (Predicted)[4]
Appearance Solid (Typical)N/A
Storage Sealed in dry, 2-8°C[3]
Analytical Characterization

Full characterization is essential to confirm the identity and purity of the intermediate. The expected spectroscopic data are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline core. The protons of the 3-chloropropoxy chain will appear as multiplets, typically in the 2.0-4.5 ppm range, with chemical shifts influenced by the adjacent oxygen and chlorine atoms.

  • ¹³C NMR: The carbon spectrum will display signals for the eight unique carbons of the quinazoline ring system and the three carbons of the aliphatic side chain.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) cluster, reflecting the isotopic abundance of the two chlorine atoms (³⁵Cl and ³⁷Cl). This isotopic pattern is a definitive marker for the compound's identity.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=N and C=C stretching within the aromatic quinazoline ring, as well as C-O and C-Cl stretching vibrations.

Synthesis of the Intermediate: A Strategic Approach

The synthesis of this compound is a multi-step process that begins with the construction of a 7-substituted quinazolin-4(3H)-one precursor. This approach ensures the correct placement of the side chain before the crucial chlorination step.

Overall Synthetic Workflow

The synthesis can be logically divided into two main stages:

  • Formation and Alkylation of the Quinazolinone Core: Building the foundational 7-hydroxy-quinazolin-4(3H)-one and attaching the 3-chloropropoxy side chain.

  • Aromatization via Chlorination: Converting the quinazolinone to the final, reactive 4-chloroquinazoline.

Synthesis_Workflow A 2-Amino-4-hydroxy- benzoic Acid B 7-Hydroxy- quinazolin-4(3H)-one A->B Formamide Heat C 7-(3-chloropropoxy)- quinazolin-4(3H)-one B->C 1-Bromo-3-chloropropane, K₂CO₃, DMF D 4-Chloro-7-(3-chloropropoxy)- quinazoline C->D POCl₃ or SOCl₂ Heat

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 7-Hydroxy-quinazolin-4(3H)-one

This foundational step involves the cyclocondensation of an appropriately substituted anthranilic acid derivative.

  • Reagents: 2-Amino-4-hydroxybenzoic acid, Formamide.

  • Procedure: a. Combine 2-amino-4-hydroxybenzoic acid with an excess of formamide in a round-bottom flask equipped with a reflux condenser. b. Heat the mixture to approximately 150-160°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). c. Cool the reaction mixture to room temperature, which typically results in the precipitation of the product. d. Add cold water to the mixture and stir. e. Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 7-hydroxy-quinazolin-4(3H)-one.

Causality Insight: Formamide serves as both the reagent, providing the C2 carbon for the pyrimidine ring, and the solvent. Using an excess of formamide drives the reaction to completion. The high temperature is necessary to facilitate the cyclization and dehydration steps.

Step 2: Synthesis of 7-(3-chloropropoxy)-quinazolin-4(3H)-one

This step involves a standard Williamson ether synthesis to install the side chain.

  • Reagents: 7-Hydroxy-quinazolin-4(3H)-one, 1-Bromo-3-chloropropane, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure: a. Suspend 7-hydroxy-quinazolin-4(3H)-one and potassium carbonate in DMF in a reaction flask. b. Add 1-bromo-3-chloropropane to the suspension. The use of a slight excess (e.g., 1.1 equivalents) is common. c. Heat the mixture to 80-90°C and stir for 8-12 hours, monitoring by TLC. d. After cooling, pour the reaction mixture into ice water to precipitate the product. e. Collect the solid by filtration, wash with water, and dry to obtain 7-(3-chloropropoxy)-quinazolin-4(3H)-one.

Causality Insight: Potassium carbonate is a mild base used to deprotonate the phenolic hydroxyl group, forming a phenoxide that acts as the nucleophile. 1-Bromo-3-chloropropane is the electrophile; the bromine is more reactive and is displaced preferentially over the chlorine, leaving the chloro group intact for later modifications.

Step 3: Synthesis of this compound

This is the critical activation step. The conversion of the C4-oxo group to a chloro group transforms the position into an excellent electrophilic site for subsequent nucleophilic aromatic substitution.

  • Reagents: 7-(3-chloropropoxy)-quinazolin-4(3H)-one, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂).

  • Procedure: a. In a fume hood, carefully add 7-(3-chloropropoxy)-quinazolin-4(3H)-one to an excess of phosphorus oxychloride (which can also serve as the solvent). A catalytic amount of DMF can be used if SOCl₂ is the reagent. b. Heat the mixture to reflux (approx. 110°C for POCl₃) for 2-4 hours.[5] c. After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure. d. Cautiously quench the residue by pouring it onto crushed ice with vigorous stirring. This will precipitate the product and hydrolyze any remaining reagent. e. Neutralize the acidic aqueous solution with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to a pH of 7-8. f. Collect the solid product by filtration, wash extensively with water, and dry under vacuum.

Mechanistic Insight: The chlorination with POCl₃ is not a direct displacement. The reaction proceeds through an initial phosphorylation of the lactam oxygen, forming a highly reactive O-phosphorylated intermediate.[5][6] This intermediate readily undergoes nucleophilic attack by a chloride ion at the C4 position, leading to the elimination of a phosphate byproduct and formation of the final 4-chloroquinazoline product.[5][6] This activation is essential, as the C4-carbonyl is otherwise unreactive towards nucleophilic substitution.

Application in API Synthesis: The Gateway to Gefitinib

The primary utility of this compound is as a key building block for EGFR inhibitors. Its reaction with a substituted aniline is the lynchpin step in many patented synthetic routes.[7][8][9]

Reaction Pathway: Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C4 position is highly activated towards nucleophilic displacement due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. This allows for a smooth SₙAr reaction with anilines.

SNAr_Reaction sub 4-Chloro-7-(3-chloropropoxy)- quinazoline prod N-(3-chloro-4-fluorophenyl)-7-(3-chloropropoxy)- quinazolin-4-amine (Gefitinib Precursor) sub->prod Isopropanol, Heat nuc 3-Chloro-4-fluoroaniline nuc->prod

Caption: Key SₙAr reaction in the synthesis of a Gefitinib precursor.

Experimental Protocol: Synthesis of a Gefitinib Precursor
  • Reagents: this compound, 3-Chloro-4-fluoroaniline, Isopropanol (or another suitable solvent like n-butanol).

  • Procedure: a. Dissolve or suspend this compound in isopropanol. b. Add one equivalent of 3-chloro-4-fluoroaniline to the mixture. c. Heat the reaction mixture to reflux for 4-8 hours. The reaction often forms a precipitate of the hydrochloride salt of the product as it proceeds. d. Monitor the reaction for the disappearance of the starting material by TLC or HPLC. e. After completion, cool the mixture to room temperature and collect the precipitated product by filtration. f. Wash the filter cake with fresh isopropanol and dry under vacuum to yield the product, which can then be carried forward to complete the synthesis of Gefitinib by reacting with morpholine.

Causality Insight: The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The aniline nitrogen attacks the electron-deficient C4 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance across the quinazoline ring system. In the second step, the chloride ion is eliminated as a leaving group, and the aromaticity of the ring is restored, yielding the final coupled product.

Safety, Handling, and Storage

As with all chlorinated heterocyclic compounds, proper safety protocols are mandatory when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[5]

  • Handling:

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]

    • Avoid contact with skin and eyes.[5] In case of contact, rinse thoroughly with plenty of water.

    • Use spark-proof tools and avoid creating dust.[5]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] A recommended storage temperature is 2-8°C.[3]

    • Store away from incompatible materials such as strong oxidizing agents.

  • First-Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[5]

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[5]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Conclusion

This compound represents a triumph of strategic molecular design in process chemistry. It is more than a simple intermediate; it is an enabling tool that facilitates the convergent and efficient synthesis of complex, high-value active pharmaceutical ingredients. Its dual reactive sites and pre-installed side chain allow for a streamlined approach to building the 4-anilinoquinazoline pharmacophore, bypassing linear syntheses that often suffer from lower overall yields. For researchers in drug discovery and professionals in pharmaceutical manufacturing, a thorough understanding of the synthesis, reactivity, and handling of this lynchpin intermediate is fundamental to advancing the production of targeted cancer therapies.

References

Introduction: The Central Role of EGFR and the Rise of Targeted Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-Anilinoquinazolines as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase pivotal in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Upon binding to ligands like Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1] This phosphorylation creates docking sites for effector proteins, activating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][4] In numerous cancers, such as non-small cell lung cancer (NSCLC), dysregulation of EGFR signaling through overexpression or activating mutations drives uncontrolled tumor growth and survival, making it a prime therapeutic target.[4][5][6]

The 4-anilinoquinazoline scaffold emerged as a highly effective pharmacophore for designing potent and selective ATP-competitive inhibitors of the EGFR tyrosine kinase.[7][8][9][10] This guide provides a detailed examination of the mechanism of action of this critical class of anti-cancer agents, from their fundamental interaction with the EGFR active site to the clinical challenges of resistance and the evolution of next-generation inhibitors.

Part 1: The Core Mechanism - Competitive Inhibition of the EGFR Kinase Domain

The foundational mechanism for all 4-anilinoquinazoline-based inhibitors is their function as ATP-competitive antagonists. The quinazoline core mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of the EGFR kinase domain.[11][12] The anilino side chain extends into a hydrophobic pocket, providing crucial interactions that determine potency and selectivity.[7][13]

This binding physically obstructs ATP from entering the active site, thereby preventing the receptor's autophosphorylation.[1][14] Without this initiating phosphorylation event, the downstream signaling pathways that drive proliferation and survival are not activated, ultimately leading to cell cycle arrest or apoptosis in EGFR-dependent cancer cells.[11][15]

Core Mechanism of 4-Anilinoquinazoline EGFR Inhibition cluster_receptor EGFR Kinase Domain ATP_Site ATP Binding Site Phosphorylation Receptor Autophosphorylation ATP_Site->Phosphorylation Enables ATP ATP (Adenosine Triphosphate) ATP->ATP_Site Binds to Inhibitor 4-Anilinoquinazoline (e.g., Gefitinib) Inhibitor->ATP_Site Competitively Binds to Block Inhibition Signaling Downstream Signaling (PI3K/AKT, RAS/MAPK) Phosphorylation->Signaling Activates Response Tumor Cell Proliferation & Survival Signaling->Response Promotes Block->Phosphorylation Prevents No_Block Activation

Caption: Competitive inhibition at the EGFR ATP-binding site.

Part 2: Generations of Inhibition - A Story of Evolving Strategy

The clinical development of 4-anilinoquinazolines can be categorized into distinct generations, each designed to improve efficacy and overcome emerging resistance.

First-Generation Reversible Inhibitors (Gefitinib, Erlotinib)

Gefitinib and Erlotinib were the pioneers of this class. They bind reversibly to the EGFR kinase domain and are particularly effective against tumors harboring activating mutations, such as exon 19 deletions or the L858R point mutation.[16] These mutations stabilize the active conformation of the kinase, enhancing its affinity for these inhibitors compared to the wild-type (WT) receptor.

Second-Generation Irreversible & Dual Inhibitors (Lapatinib)

Lapatinib represents a different strategy; it is a reversible dual inhibitor of both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2).[11][14][17] By blocking both receptors, it can inhibit signaling in tumors that are dependent on HER2 or EGFR/HER2 heterodimers.[11][15] Its mechanism remains ATP-competitive.[15] Other second-generation inhibitors were designed to bind irreversibly, forming a covalent bond to increase the duration of inhibition.

Third-Generation Irreversible, Mutant-Selective Inhibitors (Osimertinib)

The major challenge with first-generation inhibitors was the near-inevitable development of acquired resistance.[18] The most common mechanism, occurring in about half of cases, is a secondary "gatekeeper" mutation, T790M.[18][19] Osimertinib was specifically engineered to address this challenge. It is a third-generation inhibitor that:

  • Selectively targets both the initial sensitizing mutations (e.g., L858R) and the T790M resistance mutation.[20][21]

  • Spares the wild-type EGFR, which reduces the toxicity seen with less selective inhibitors.[21]

  • Binds irreversibly by forming a covalent bond with the Cysteine-797 residue within the ATP-binding site, ensuring sustained inhibition.[21][22][23]

Inhibitor Class Example(s) Binding Mode Primary Target(s) Key Feature
First-Generation Gefitinib, ErlotinibReversible, ATP-CompetitiveEGFR (mutant-sensitive)First targeted agents for EGFR-mutant cancers.[24]
Second-Generation LapatinibReversible, ATP-CompetitiveEGFR & HER2Dual inhibition of two key ErbB family members.[11][15]
Third-Generation OsimertinibIrreversible (Covalent), ATP-CompetitiveEGFR (mutant & T790M)Overcomes T790M resistance while sparing WT EGFR.[20][21]

Part 3: The Molecular Basis of Acquired Resistance - The T790M Mutation

Understanding the mechanism of resistance is critical for drug development. The T790M mutation, where a threonine is replaced by a methionine at position 790 in the kinase domain, is the archetypal resistance mechanism for first-generation inhibitors.[19][25]

Initial hypotheses suggested that the bulkier methionine residue sterically hindered drug binding.[26] However, further studies revealed a more nuanced mechanism: the T790M mutation increases the affinity of the EGFR kinase for ATP, restoring it to near wild-type levels.[18][19][26] This negates the "therapeutic window" that made the original mutant kinase so sensitive to competitive inhibition. The inhibitor is no longer able to outcompete ATP as effectively, leading to restored kinase activity and tumor growth.[26]

Mechanism of T790M-Mediated Resistance cluster_sensitive Sensitizing Mutation (e.g., L858R) cluster_resistant Acquired Resistance Mutation (L858R + T790M) cluster_overcome Overcoming Resistance atp_affinity_low Low ATP Affinity inhibitor_eff High Inhibitor Potency (Gefitinib) atp_affinity_low->inhibitor_eff Creates Therapeutic Window t790m T790M Mutation Occurs atp_affinity_low->t790m Treatment Pressure Leads to atp_affinity_high Restored (High) ATP Affinity t790m->atp_affinity_high Causes inhibitor_ineff Reduced Inhibitor Potency atp_affinity_high->inhibitor_ineff Narrows Therapeutic Window covalent_inhibitor Covalent Inhibitor (Osimertinib) inhibitor_ineff->covalent_inhibitor Requires covalent_bond Forms Irreversible Bond (with Cys797) covalent_inhibitor->covalent_bond Binds and resistance_overcome Inhibition Restored covalent_bond->resistance_overcome Bypasses ATP Competition

Caption: How the T790M mutation alters ATP affinity to confer resistance.

Part 4: Experimental Validation Protocols

The characterization of 4-anilinoquinazoline inhibitors relies on a tiered system of biochemical and cell-based assays. Each protocol is designed to answer a specific question about the compound's mechanism, potency, and cellular effects.

Protocol 1: In Vitro Kinase Assay (Biochemical Potency)

Causality: This is the first critical experiment. Its purpose is to determine if the compound directly inhibits the enzymatic activity of the purified EGFR kinase, independent of any cellular context. This assay provides a direct measure of potency (IC50) against the target protein. Luminescence-based assays measuring ATP consumption are a common, high-throughput method.[2][27][28]

Methodology: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, the purified recombinant EGFR enzyme (wild-type or mutant), and the specific peptide substrate.

  • Compound Addition: Add serial dilutions of the 4-anilinoquinazoline inhibitor (e.g., 1 nM to 100 µM) to the wells. Include "no inhibitor" (positive control) and "no enzyme" (background control) wells.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).[2]

  • Measure Activity:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.[2]

  • Data Acquisition: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the data to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Protocol 2: Cell-Based Proliferation Assay (Cellular Efficacy)

Causality: While a compound may be potent biochemically, it must be able to enter a cell and inhibit its target in a complex intracellular environment. This assay measures the functional consequence of target inhibition—the reduction in cancer cell proliferation or viability.[29][30] It is crucial to use cell lines with known EGFR status (e.g., HCC827 with an exon 19 deletion) to establish a clear link between EGFR inhibition and the anti-proliferative effect.[29][30]

Methodology: Luminescence-Based Cell Viability Assay

  • Cell Seeding: Seed EGFR-dependent cancer cells (e.g., PC-9) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[30]

  • Compound Treatment: Treat the cells with a range of concentrations of the 4-anilinoquinazoline inhibitor for 48-72 hours.[30] Include a vehicle-only control.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a cell viability reagent (which lyses the cells and contains luciferase and its substrate) to each well.

    • Incubate for 10-15 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence, which correlates with the amount of ATP present and, therefore, the number of viable, metabolically active cells.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the GI50 or IC50 value for cell proliferation.

Protocol 3: Western Blot Analysis (Target Engagement & Pathway Modulation)

Causality: This assay provides direct proof of the mechanism within the cell. It visualizes whether the inhibitor is engaging its intended target (EGFR) and blocking the downstream signaling cascade.[31] By using antibodies specific to the phosphorylated (active) forms of proteins, one can confirm that the inhibitor is blocking the signal transduction at the expected nodes (e.g., p-EGFR, p-AKT, p-ERK).[14][31][32]

Methodology: Phospho-Protein Western Blot

  • Cell Treatment & Lysis:

    • Culture EGFR-dependent cells and treat them with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x the proliferation IC50) for a short duration (e.g., 2-4 hours).

    • For some experiments, stimulate the cells with EGF for 15-30 minutes before harvesting to ensure the pathway is active.[30]

    • Wash cells with ice-cold PBS and lyse them using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14][31]

  • Protein Quantification & Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • Separate the protein lysates by size using SDS-PAGE.

  • Transfer & Blocking: Transfer the separated proteins to a nitrocellulose or PVDF membrane. Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated target (e.g., anti-p-EGFR Tyr1068, anti-p-AKT Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Self-Validation (Reprobing): Strip the membrane and re-probe it with antibodies for the corresponding total proteins (e.g., total EGFR, total AKT) and a loading control (e.g., β-actin). This is a critical control to ensure that any decrease in the phospho-protein signal is due to inhibition of phosphorylation, not a decrease in the total amount of the protein.[32]

Conclusion

The 4-anilinoquinazoline class of molecules represents a landmark achievement in targeted cancer therapy. Their mechanism as ATP-competitive inhibitors of EGFR has provided a powerful therapeutic strategy for cancers driven by this pathway. The clinical journey from first- to third-generation agents illustrates a sophisticated, iterative process of drug design, where a deep, mechanistic understanding of both inhibitor-target interactions and emergent resistance pathways is paramount. The experimental protocols detailed herein form the bedrock of this discovery process, allowing researchers to validate potency, confirm cellular mechanism, and ultimately develop more durable and effective therapies for patients.

References

A Researcher's Guide to the Preliminary Screening of 4-Anilinoquinazoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted cancer therapies, most notably as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases.[1][2] This guide provides an in-depth technical framework for the preliminary screening of novel 4-anilinoquinazoline derivatives. It is designed for researchers in drug discovery and development, offering a synthesis of established protocols and expert insights. This document outlines a logical workflow, from initial cytotoxicity assessments to specific enzyme inhibition and apoptosis induction assays, emphasizing the causality behind experimental choices to ensure a robust and efficient screening cascade.

Introduction: The Significance of the 4-Anilinoquinazoline Scaffold

The quinazoline ring system, particularly when substituted with an aniline group at the 4-position, has proven to be a "privileged scaffold" in medicinal chemistry.[3] This structural motif is central to several FDA-approved drugs like Gefitinib (Iressa) and Erlotinib (Tarceva), which have revolutionized the treatment of certain cancers, especially non-small-cell lung cancer (NSCLC). The primary mechanism of action for many of these compounds is the competitive inhibition of the ATP-binding site within the kinase domain of EGFR.[4] Dysregulation of the EGFR signaling pathway is a common driver of tumorigenesis, promoting cell proliferation, survival, and metastasis.[5] Therefore, the preliminary screening of new 4-anilinoquinazoline derivatives is a critical step in identifying next-generation inhibitors with improved potency, selectivity, or the ability to overcome resistance mechanisms.

The Screening Cascade: A Multi-Tiered Approach

A successful preliminary screening strategy is not a single experiment but a logical progression of assays designed to efficiently identify promising lead compounds. This guide proposes a three-tiered approach:

  • Tier 1: Broad Cytotoxicity Profiling. The initial step is to assess the general antiproliferative activity of the synthesized derivatives against a panel of cancer cell lines.

  • Tier 2: Target-Specific Engagement. Compounds showing significant cytotoxicity are then evaluated for their ability to inhibit the primary target, typically EGFR kinase.

  • Tier 3: Mechanistic Elucidation. Lead candidates from Tier 2 are further investigated to understand their downstream cellular effects, such as the induction of apoptosis.

G cluster_0 Screening Cascade Synthesis of Derivatives Synthesis of Derivatives Tier 1 Tier 1: Cytotoxicity Screening (e.g., MTT Assay) Synthesis of Derivatives->Tier 1 Initial Library Tier 2 Tier 2: Target Engagement (e.g., EGFR Kinase Assay) Tier 1->Tier 2 Active Compounds Tier 3 Tier 3: Mechanism of Action (e.g., Apoptosis Assay) Tier 2->Tier 3 Potent Inhibitors Lead Candidates Lead Candidates Tier 3->Lead Candidates G cluster_0 EGFR Signaling and Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to KinaseDomain Kinase Domain EGFR->KinaseDomain Activates Downstream Downstream Signaling (Proliferation, Survival) KinaseDomain->Downstream Phosphorylation ATP ATP ATP->KinaseDomain Binds Anilinoquinazoline 4-Anilinoquinazoline Inhibitor Anilinoquinazoline->KinaseDomain Inhibits ATP Binding

References

Methodological & Application

synthesis protocol for 4-Chloro-7-(3-chloropropoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 4-Chloro-7-(3-chloropropoxy)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a key intermediate in the development of various pharmacologically active molecules. The protocol herein details a robust, two-step synthetic pathway, beginning with the alkylation of 7-hydroxyquinazolin-4(3H)-one followed by a chlorination step. This guide is designed to provide both a step-by-step experimental procedure and a deep understanding of the underlying chemical principles, ensuring scientific integrity and reproducibility. We will delve into the causality behind experimental choices, safety protocols, and methods for characterization of the final compound.

Introduction and Scientific Rationale

This compound serves as a critical building block in medicinal chemistry. The quinazoline scaffold is a privileged structure found in numerous FDA-approved drugs, particularly tyrosine kinase inhibitors used in oncology. The 4-chloro position is highly reactive and susceptible to nucleophilic substitution, allowing for the facile introduction of various amine-containing pharmacophores. The 7-(3-chloropropoxy) side chain provides a versatile linker that can be further modified to modulate the compound's pharmacokinetic and pharmacodynamic properties.

The synthesis strategy is logically divided into two primary stages:

  • Formation of the Ether Linkage: This step involves the alkylation of a phenolic hydroxyl group on the quinazoline ring system. A Williamson ether synthesis is the classic and most effective approach, utilizing a suitable alkylating agent and a base.

  • Aromatization and Chlorination: The quinazolin-4(3H)-one tautomer is converted to the aromatic 4-chloroquinazoline. This transformation requires a potent chlorinating agent to replace the C4-hydroxyl group (in its enol form) with a chlorine atom, thereby activating the position for subsequent reactions.[1]

This document will elaborate on each stage with field-proven insights to guide the researcher.

Reaction Pathway Overview

The synthesis proceeds via the following two-step sequence, starting from 7-hydroxyquinazolin-4(3H)-one.

Synthesis_Workflow Start 7-Hydroxyquinazolin-4(3H)-one Intermediate 7-(3-chloropropoxy)quinazolin-4(3H)-one Start->Intermediate Step 1: Alkylation 1-Bromo-3-chloropropane, K₂CO₃, DMF Final This compound Intermediate->Final Step 2: Chlorination SOCl₂, cat. DMF or POCl₃

Caption: Overall two-step synthesis workflow.

Detailed Synthesis Protocol

Part A: Synthesis of 7-(3-chloropropoxy)quinazolin-4(3H)-one

Mechanistic Insight: This step is a classic Williamson ether synthesis. A non-nucleophilic base, potassium carbonate, is used to deprotonate the phenolic hydroxyl group of the starting material, forming a phenoxide ion. This potent nucleophile then attacks the primary carbon bearing the bromine atom in 1-bromo-3-chloropropane via an SN2 reaction. 1-bromo-3-chloropropane is an ideal reagent because the C-Br bond is significantly more labile and reactive towards nucleophilic attack than the C-Cl bond, allowing for selective alkylation.[2][3] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it effectively solvates the potassium cations, leaving the phenoxide anion highly reactive.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack QuinolinoneOH Quinazolinone-7-OH QuinolinoneO_minus Quinazolinone-7-O⁻ (Phenoxide) QuinolinoneOH->QuinolinoneO_minus + Base Base K₂CO₃ AlkylHalide Br-(CH₂)₃-Cl QuinolinoneO_minus->AlkylHalide Nucleophilic Attack Product 7-(3-chloropropoxy)quinazolin-4(3H)-one AlkylHalide->Product LeavingGroup Br⁻ AlkylHalide->LeavingGroup

Caption: Mechanism of Williamson ether synthesis.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
7-Hydroxyquinazolin-4(3H)-one162.1510.0 g61.671.0
1-Bromo-3-chloropropane157.4411.6 g (7.8 mL)73.991.2
Potassium Carbonate (K₂CO₃)138.2117.0 g123.02.0
N,N-Dimethylformamide (DMF)-150 mL--
Deionized Water-500 mL--
Ethyl Acetate-300 mL--

Experimental Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-hydroxyquinazolin-4(3H)-one (10.0 g, 61.67 mmol) and anhydrous potassium carbonate (17.0 g, 123.0 mmol).

  • Add N,N-Dimethylformamide (150 mL) to the flask. Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromo-3-chloropropane (7.8 mL, 73.99 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 80-85 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 500 mL of cold deionized water. A precipitate will form.

  • Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid cake thoroughly with deionized water (2 x 100 mL) and then with a small amount of cold ethyl acetate to remove residual DMF.

  • Dry the product in a vacuum oven at 60 °C overnight to yield 7-(3-chloropropoxy)quinazolin-4(3H)-one as an off-white solid.

Part B: Synthesis of this compound

Mechanistic Insight: The conversion of the cyclic amide (lactam) in the quinazolinone to the 4-chloroquinazoline is a critical activation step. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose. The reaction is often catalyzed by a small amount of DMF, which reacts with SOCl₂ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, a more potent electrophile. The oxygen atom of the quinazolinone carbonyl attacks this reagent, leading to a reactive intermediate. Subsequent elimination and attack by a chloride ion results in the formation of the desired 4-chloro product.[1][4] The reaction is driven by the formation of stable gaseous byproducts (SO₂ and HCl) and the aromatization of the quinazoline ring.

Chlorination_Mechanism cluster_0 Activation of SOCl₂ cluster_1 Reaction Sequence DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier SOCl2 SOCl₂ SOCl2->Vilsmeier O_Attack Oxygen Attack on Vilsmeier Reagent Vilsmeier->O_Attack Intermediate 7-(3-chloropropoxy) quinazolin-4(3H)-one Intermediate->O_Attack Reactive_Int Reactive Intermediate O_Attack->Reactive_Int Chloride_Attack Cl⁻ Attack & Aromatization Reactive_Int->Chloride_Attack Final_Product 4-Chloro-7-(3-chloropropoxy) quinazoline Chloride_Attack->Final_Product

Caption: Simplified chlorination mechanism overview.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
7-(3-chloropropoxy)quinazolin-4(3H)-one238.6810.0 g41.901.0
Thionyl Chloride (SOCl₂)118.9730 mL (49.2 g)413.5~10
N,N-Dimethylformamide (DMF)-0.5 mL-cat.
Toluene-100 mL--
Dichloromethane (DCM)-200 mL--
Saturated Sodium Bicarbonate (NaHCO₃) soln.-200 mL--

Experimental Procedure:

  • Caution: This reaction must be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet connected to a scrubber), add 7-(3-chloropropoxy)quinazolin-4(3H)-one (10.0 g, 41.90 mmol) and toluene (100 mL).

  • Add a catalytic amount of DMF (0.5 mL).

  • Slowly and carefully add thionyl chloride (30 mL) to the suspension. The mixture will begin to evolve gas.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is no longer visible.

  • After completion, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure (rotary evaporator).

  • Work-up: Very slowly and carefully, pour the concentrated residue onto 200 g of crushed ice with vigorous stirring. A solid may precipitate.

  • Neutralize the acidic aqueous mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product into dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Product Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to light yellow crystalline solid.

  • Molecular Formula: C₁₁H₁₀Cl₂N₂O

  • Molecular Weight: 257.12 g/mol [5]

  • ¹H NMR: Expect characteristic peaks for the aromatic protons on the quinazoline ring and the aliphatic protons of the 3-chloropropoxy chain (triplets for the -CH₂-O- and -CH₂-Cl protons, and a quintet for the central -CH₂-). The N-H proton peak from the starting material (around 12 ppm) should be absent.

  • ¹³C NMR: Expect signals corresponding to the distinct carbon atoms of the quinazoline core and the chloropropoxy side chain.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) cluster characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio).

  • Purity (HPLC): Purity should be assessed by High-Performance Liquid Chromatography.

Safety and Handling

All synthesis steps must be conducted by trained personnel in a chemical laboratory with appropriate safety measures in place.

ChemicalCAS NumberHazardsHandling Precautions
1-Bromo-3-chloropropane 109-70-6Flammable, Toxic if inhaled/swallowed, Causes skin/eye irritation, Suspected of causing genetic defects.[3]Work in a fume hood. Wear nitrile gloves, safety goggles, and a lab coat. Keep away from heat and ignition sources.[3]
Thionyl Chloride (SOCl₂) 7719-09-7Causes severe skin burns and eye damage, Harmful if swallowed or inhaled, Reacts violently with water.[1][4]Use in a fume hood is mandatory. Wear heavy-duty gloves (e.g., butyl rubber), face shield, and lab coat. Handle with extreme care. Quench excess reagent slowly and carefully.
Phosphorus Oxychloride (POCl₃) 10025-87-3Causes severe skin burns and eye damage, Toxic if swallowed or inhaled, Reacts violently with water.Similar precautions as for thionyl chloride. Use in a fume hood is mandatory. Wear appropriate PPE.
N,N-Dimethylformamide (DMF) 68-12-2Flammable liquid, Harmful in contact with skin or if inhaled, May damage an unborn child.Work in a fume hood. Avoid skin contact and inhalation. Use appropriate PPE.
4-Chloroquinazoline derivatives VariousAcutely toxic if swallowed, Causes skin and serious eye irritation.[6]Avoid creating dust. Wear gloves, safety goggles, and a lab coat. Wash hands thoroughly after handling.[6][7]

References

Application Notes & Protocols: Synthesis of N-(3-chloro-4-fluorophenyl)-7-(3-chloropropoxy)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Key Intermediate in Kinase Inhibitor Synthesis

This document provides a detailed technical guide for the synthesis of N-(3-chloro-4-fluorophenyl)-7-(3-chloropropoxy)quinazolin-4-amine, a critical intermediate in the development of targeted cancer therapies. The reaction involves a nucleophilic aromatic substitution (SNAr) between 4-Chloro-7-(3-chloropropoxy)quinazoline and 3-chloro-4-fluoroaniline. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a field-proven experimental protocol, and application context.

Introduction: The Significance of the 4-Anilinoquinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique heterocyclic structure, composed of a fused benzene and pyrimidine ring, allows for versatile functionalization, making it a cornerstone in the design of therapeutic agents.[2][3] Specifically, the 4-anilinoquinazoline framework is renowned for its ability to target and inhibit protein kinases, enzymes that play a pivotal role in cellular signal transduction pathways.[1]

The reaction between This compound (1) and 3-chloro-4-fluoroaniline (2) is of paramount importance as it constitutes a key step in the synthesis of several potent kinase inhibitors. The resulting product, N-(3-chloro-4-fluorophenyl)-7-(3-chloropropoxy)quinazolin-4-amine (3) , is a direct precursor to advanced therapeutic molecules, most notably Lapatinib. Lapatinib is a dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are implicated in the growth of various tumor types.[1][4]

Understanding this specific synthesis provides a foundational methodology for researchers aiming to develop novel kinase inhibitors and other advanced pharmaceutical agents.[5][6]

Reaction Principle and Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The core transformation is a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups.[7][8]

Causality of Reactivity: The quinazoline ring is inherently activated towards nucleophilic attack at the C4 position. The two nitrogen atoms within the pyrimidine ring exert a powerful electron-withdrawing inductive and mesomeric effect, significantly reducing the electron density at the C4 carbon. This makes it highly electrophilic and susceptible to attack by a nucleophile, in this case, the amino group of 3-chloro-4-fluoroaniline.[9][10]

The reaction proceeds via a well-established two-step addition-elimination mechanism :[7][8]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 3-chloro-4-fluoroaniline attacks the electrophilic C4 carbon of the quinazoline ring. This step disrupts the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]

  • Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, which is a good leaving group. This elimination step is typically fast.

The overall rate of the reaction is determined by the initial nucleophilic attack, which is the rate-determining step.[8][9]

Caption: SNAr Reaction Mechanism

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and explanations for each critical step.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaPuritySupplierNotes
This compound147154-18-5C₁₁H₁₀Cl₂N₂O≥98%Major chemical suppliersKey electrophile.
3-chloro-4-fluoroaniline367-21-5C₆H₅ClFN≥99%Major chemical suppliersKey nucleophile.[11]
Isopropanol (IPA)67-63-0C₃H₈OAnhydrous, ≥99.5%Major chemical suppliersCommon reaction solvent.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS GradeMajor chemical suppliersFor recrystallization.
Deionized Water7732-18-5H₂O--For work-up.

Equipment:

  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet/outlet

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filtration apparatus

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (10.0 g, 38.9 mmol, 1.0 eq).

    • Add isopropanol (100 mL). Stir the mixture to form a suspension.

    • Causality: Isopropanol is an effective solvent for this reaction, facilitating dissolution of the reactants at elevated temperatures and allowing for precipitation of the product upon cooling, which simplifies isolation.[12] A nitrogen atmosphere is used to prevent any potential side reactions with atmospheric moisture or oxygen at high temperatures.

  • Addition of Nucleophile:

    • To the stirred suspension, add 3-chloro-4-fluoroaniline (6.2 g, 42.8 mmol, 1.1 eq).

    • Causality: A slight excess of the aniline is used to ensure the complete consumption of the more valuable quinazoline starting material.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

    • Maintain the reflux for 4-6 hours.

    • Causality: Heating provides the necessary activation energy for the nucleophilic attack and significantly increases the reaction rate. Refluxing ensures a constant reaction temperature.

  • Monitoring the Reaction:

    • The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

    • Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the this compound spot.

Work-up and Purification
  • Isolation:

    • After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours. A precipitate of the product hydrochloride salt will form.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold isopropanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.

  • Purification (Recrystallization):

    • Transfer the crude solid to a flask containing ethyl acetate (approx. 150 mL).

    • Heat the mixture to reflux with stirring until the solid completely dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethyl acetate, and dry under vacuum at 50-60 °C.

    • Causality: Recrystallization is a highly effective method for purifying solid organic compounds. The choice of ethyl acetate is based on its property of dissolving the product at high temperatures but having low solubility for it at low temperatures, ensuring high recovery of the pure compound.[13]

Safety Precautions
  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-chloro-4-fluoroaniline is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Handle all organic solvents with care as they are flammable.

Data, Characterization, and Expected Results

The identity and purity of the synthesized N-(3-chloro-4-fluorophenyl)-7-(3-chloropropoxy)quinazolin-4-amine must be confirmed through rigorous analytical methods.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₇H₁₄Cl₂FN₃O
Molecular Weight 382.22 g/mol
Yield 85-95%
Melting Point 205-210 °C

Analytical Characterization:

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect characteristic signals for the aromatic protons on the quinazoline and aniline rings, the protons of the propoxy chain, and the N-H proton.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Signals corresponding to the 17 distinct carbon atoms in the molecule should be observed.

  • Mass Spectrometry (ESI-MS): A prominent molecular ion peak [M+H]⁺ at m/z 382.0 should be observed, confirming the molecular weight.

  • HPLC: Purity should be ≥99% as determined by peak area.

Application in Drug Development: The Path to Lapatinib

The successful synthesis of N-(3-chloro-4-fluorophenyl)-7-(3-chloropropoxy)quinazolin-4-amine is a critical milestone in the manufacturing of Lapatinib. This intermediate contains the core 4-anilinoquinazoline structure responsible for kinase binding and a reactive chloropropoxy side chain for further functionalization.

The subsequent step in the synthesis of Lapatinib involves a second nucleophilic substitution reaction, where the terminal chlorine on the propoxy side chain is displaced by another amine-containing fragment. This workflow highlights the modular nature of modern drug synthesis.

Lapatinib_Synthesis Figure 2: Workflow to Lapatinib API Start This compound + 3-chloro-4-fluoroaniline Step1 S-N-Ar Reaction This Protocol Start->Step1 Intermediate N-(3-chloro-4-fluorophenyl)-7-(3-chloropropoxy)quinazolin-4-amine Key Intermediate Step1->Intermediate Step2 Second Nucleophilic Substitution + Amine Side Chain Intermediate->Step2 API Lapatinib Final API Step2->API

Caption: Workflow to Lapatinib API

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction. - Reaction temperature too low. - Degradation of starting materials.- Extend reaction time and monitor by TLC. - Ensure proper reflux temperature is reached. - Use high-purity, anhydrous reagents and solvent.
Incomplete Reaction - Insufficient reaction time or temperature. - Poor quality of aniline nucleophile.- Increase reflux time to 8-10 hours. - Verify the purity of 3-chloro-4-fluoroaniline.
Impure Product - Inefficient purification. - Side reactions occurring.- Perform a second recrystallization. - Ensure an inert nitrogen atmosphere is maintained throughout the reaction.

Conclusion

The nucleophilic aromatic substitution between this compound and 3-chloro-4-fluoroaniline is a robust and high-yielding reaction critical to the pharmaceutical industry. The protocol detailed herein provides a reliable and scalable method for producing a key intermediate for the synthesis of Lapatinib and other valuable kinase inhibitors. By understanding the underlying mechanism and paying close attention to procedural details, researchers can confidently apply this methodology to advance their drug discovery and development programs.

References

Application Notes & Protocols: Mastering Nucleophilic Aromatic Substitution on 4-Chloroquinazolines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

The quinazoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively mimic endogenous ligands and bind to the active sites of various enzymes and receptors. This has led to the development of groundbreaking therapeutics, most notably the Epidermal Growth Factor Receptor (EGFR) inhibitors Gefitinib (Iressa®) and Erlotinib (Tarceva®), which have revolutionized the treatment of non-small cell lung cancer.[1][4][5][6]

The synthetic utility of the quinazoline scaffold is largely unlocked through functionalization at the C4 position. The 4-chloroquinazoline derivative, in particular, serves as a highly versatile and reactive intermediate. The chlorine atom at the C4 position is an excellent leaving group, primed for displacement by a wide array of nucleophiles via Nucleophilic Aromatic Substitution (SNAr). This reaction provides a robust and direct route to introduce diverse chemical functionalities, enabling the systematic exploration of structure-activity relationships (SAR) critical for drug development.[1][7][8]

This guide provides an in-depth exploration of the SNAr reaction on 4-chloroquinazolines, covering its mechanistic underpinnings, key experimental parameters, and detailed, field-tested protocols for researchers in synthetic and medicinal chemistry.

The Mechanism: Why the C4-Position is a "Hotspot" for Nucleophilic Attack

The remarkable reactivity of 4-chloroquinazolines in SNAr reactions is a direct consequence of the electronic properties of the heterocyclic ring. The reaction proceeds via a two-step addition-elimination mechanism.[9][10]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[9]

  • Leaving Group Elimination: The aromaticity is restored through the expulsion of the chloride ion, yielding the final substituted product.

The C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the C2 position.[11][12] This pronounced regioselectivity is attributed to two key factors:

  • Inductive Effect: The nitrogen atom at the N3 position exerts a powerful electron-withdrawing inductive effect, polarizing the C4-Cl bond and increasing the partial positive charge on the C4 carbon.

  • Intermediate Stabilization: The negative charge of the Meisenheimer complex formed upon attack at C4 is effectively stabilized through resonance delocalization onto the electronegative N1 and N3 atoms.

Density Functional Theory (DFT) calculations confirm that the C4 carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the kinetically favored site for nucleophilic attack.[2][13] The activation energy for substitution at C4 is demonstrably lower than at C2, explaining the exquisite regioselectivity observed under typical reaction conditions.[2][13]

Workflow General Experimental Workflow Start Start: Select Reagents (4-Chloroquinazoline & Nucleophile) Prep Preparation - Weigh reagents - Prepare anhydrous solvent Start->Prep Setup Reaction Setup - Charge flask under N₂ - Add solvent and reagents Prep->Setup Reaction Reaction - Conventional Heating or - Microwave Irradiation Setup->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up - Quench reaction - Aqueous extraction Monitor->Workup Complete Purify Purification - Column Chromatography or - Recrystallization Workup->Purify End End: Characterized Product Purify->End

References

Application Note: Synthesis of Gefitinib via O-Alkylation of a Key Quinazoline Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Gefitinib (Iressa®, ZD1839) is a cornerstone in targeted cancer therapy, specifically for non-small cell lung cancer (NSCLC) cases harboring activating mutations in the epidermal growth factor receptor (EGFR).[1] As a potent and selective EGFR tyrosine kinase inhibitor, Gefitinib competitively binds to the ATP site within the receptor's intracellular domain, effectively blocking autophosphorylation and subsequent downstream signaling cascades responsible for tumor cell proliferation and survival.[2]

The commercial viability and accessibility of such a critical therapeutic agent hinge on efficient, scalable, and high-purity synthetic routes. Numerous synthetic strategies have been developed since its inception, often involving multi-step processes.[3][4] A pivotal and frequently employed step in many convergent syntheses is the late-stage introduction of the 3-morpholinopropoxy side-chain.[5] This is typically achieved via a Williamson ether synthesis, a robust and well-understood O-alkylation reaction.[6][7][8]

This application note provides a detailed experimental protocol for the synthesis of Gefitinib from the key intermediate, 4-(3-chloro-4-fluoroanilino)-6-hydroxy-7-methoxyquinazoline . This final etherification step is critical for installing the side-chain responsible for the compound's pharmacokinetic properties. We will elaborate on the causality behind procedural choices, provide a step-by-step protocol, and discuss methods for purification and characterization to ensure the final active pharmaceutical ingredient (API) meets stringent purity requirements.

Reaction Scheme and Mechanism

The core of this procedure is the O-alkylation of the phenolic hydroxyl group on the quinazoline core. This reaction proceeds via a classical Williamson ether synthesis mechanism, which is a bimolecular nucleophilic substitution (SN2) reaction.[9][10]

Overall Reaction:

Mechanistic Rationale:

  • Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of the intermediate (1).[10] This step is crucial as it forms a potent nucleophile, the phenoxide anion. The choice of a carbonate base over stronger alternatives like hydrides is a balance of reactivity and safety, providing sufficient basicity to form the phenoxide without promoting side reactions.

  • Nucleophilic Attack: The newly formed phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon atom of N-(3-chloropropyl)morpholine (2), which bears the leaving group (chloride).[9]

  • Displacement: In a concerted SN2 mechanism, the carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks, displacing the chloride ion and yielding Gefitinib (3).[9] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal as it solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity and accelerating the reaction.[10]

Materials and Equipment

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
4-(3-chloro-4-fluoroanilino)-6-hydroxy-7-methoxyquinazoline184475-46-5C₁₅H₁₁ClFN₃O₂319.72Starting Intermediate
N-(3-chloropropyl)morpholine7357-73-5C₇H₁₄ClNO163.64Alkylating Agent
Potassium Carbonate (K₂CO₃), Anhydrous584-08-7K₂CO₃138.21Base
N,N-Dimethylformamide (DMF), Anhydrous68-12-2C₃H₇NO73.09Reaction Solvent
Ethanol, Absolute64-17-5C₂H₆O46.07Recrystallization Solvent
Toluene108-88-3C₇H₈92.14Recrystallization Solvent
Methanol67-56-1CH₄O32.04Recrystallization Solvent
Activated Carbon7440-44-0C12.01For Decolorization
Deionized Water7732-18-5H₂O18.02For Work-up
Equipment
  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle and temperature controller

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

  • Thin Layer Chromatography (TLC) plates (Silica Gel 60 F₂₅₄)

  • Rotary evaporator

Experimental Protocol

Diagram of Experimental Workflow

G cluster_reaction Reaction Setup & Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Intermediate in DMF B 2. Add K2CO3 (Base) A->B C 3. Add N-(3-chloropropyl)morpholine B->C D 4. Heat to 70-85°C Monitor by TLC C->D E 5. Cool and Quench with Water D->E Reaction Complete F 6. Filter Precipitate E->F G 7. Wash with Water F->G H 8. Dry Crude Product G->H I 9. Recrystallize from Ethanol or Toluene/Methanol H->I J 10. Decolorize with Activated Carbon (Optional) I->J K 11. Filter Pure Crystals J->K L 12. Dry under Vacuum K->L M Pure Gefitinib L->M Final Product

Caption: Step-by-step workflow for the synthesis and purification of Gefitinib.

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-(3-chloro-4-fluoroanilino)-6-hydroxy-7-methoxyquinazoline (1.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF, approx. 10-15 mL per gram of starting intermediate).

    • Begin stirring the suspension under a gentle flow of nitrogen.

  • Base and Reagent Addition:

    • Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) and potassium iodide (catalytic amount, optional) to the suspension.[11] The addition of a catalytic amount of iodide can sometimes accelerate SN2 reactions with alkyl chlorides via the Finkelstein reaction.

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

    • Add N-(3-chloropropyl)morpholine (1.1-1.3 eq) to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 70-85°C using a heating mantle.[11]

    • Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up and Isolation of Crude Product:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing cold deionized water (approx. 10 times the volume of DMF used).

    • Stir the resulting suspension for 30-60 minutes to allow for complete precipitation of the crude product.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts.

    • Dry the crude solid in a vacuum oven at 50-60°C to yield crude Gefitinib as a pale yellow powder.[5]

  • Purification by Recrystallization:

    • Transfer the crude Gefitinib to an Erlenmeyer flask.

    • Add a suitable solvent for recrystallization, such as absolute ethanol or a toluene:methanol mixture (e.g., 3:1 v/v).[11][12] Heat the mixture to reflux with stirring until the solid is completely dissolved.

    • Optional: If the solution is colored, add a small amount of activated carbon and maintain the reflux for 15-30 minutes to decolorize the solution.[11]

    • Hot filter the solution to remove the activated carbon (if used) or any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-5°C) for 1-2 hours to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at 45-50°C to a constant weight.[5]

Expert Insights & Troubleshooting

  • Minimizing N-Alkylation: A common side reaction in this synthesis is the N-alkylation of the secondary amine on the quinazoline ring, forming an N,N-dialkylated impurity.[5] While introducing the morpholinopropyl group last mitigates this compared to other synthetic routes, it can still occur.[5][13] To minimize this, avoid a large excess of the alkylating agent and ensure the reaction does not run for an unnecessarily long time after the starting material is consumed. Some advanced protocols utilize a transient trimethylsilyl protecting group on the amine to completely prevent this side reaction.[12]

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical. The presence of water can hydrolyze the alkylating agent and quench the phenoxide nucleophile, reducing the overall yield.

  • Reaction Monitoring: Close monitoring by TLC or HPLC is essential to determine the reaction endpoint. Over-running the reaction can lead to increased impurity formation.

Characterization and Data Analysis

The identity and purity of the synthesized Gefitinib should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 9.55 (s, 1H), 8.50 (s, 1H), 8.15 (dd, 1H), 7.80 (m, 1H), 7.70 (s, 1H), 7.40 (t, 1H), 7.20 (s, 1H), 4.20 (t, 2H), 3.95 (s, 3H), 3.60 (t, 4H), 2.45 (m, 6H), 2.05 (m, 2H).[14]
¹³C NMR (DMSO-d₆)Key peaks expected around δ 159, 157, 154, 148, 134, 125, 115, 108, 101, 66, 56, 53, 26 ppm.
Mass Spectrometry (ESI+)Expected [M+H]⁺ at m/z = 447.1.[15]
HPLC Purity ≥99.5% for pharmaceutical grade.
Melting Point 194-198 °C.

Conclusion

This application note details a reliable and scalable protocol for the final-step synthesis of Gefitinib from its 6-hydroxyquinazoline intermediate. By carefully controlling reaction conditions and implementing a robust purification strategy, high-purity Gefitinib suitable for research and development purposes can be consistently produced. The provided insights into the reaction mechanism and potential pitfalls offer researchers the necessary tools to successfully execute and troubleshoot this critical synthetic transformation.

References

Application Note: Comprehensive Analytical Characterization of 4-Chloro-7-(3-chloropropoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the structural elucidation, purity assessment, and quality control of 4-Chloro-7-(3-chloropropoxy)quinazoline, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed herein are designed for researchers, analytical scientists, and drug development professionals, offering robust methodologies using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The narrative emphasizes the rationale behind experimental choices to ensure scientific integrity and reproducible results.

Introduction: The Critical Role of Intermediate Characterization

This compound is a pivotal building block in medicinal chemistry, notably serving as a precursor in the synthesis of targeted cancer therapeutics like Gefitinib.[1][2][3] The purity and structural integrity of this intermediate are paramount, as any impurities can propagate through the synthetic route, potentially leading to final active pharmaceutical ingredients (APIs) with altered efficacy, safety profiles, or stability.

A multi-faceted analytical approach is therefore not merely a quality control checkpoint but a foundational requirement for ensuring the final drug product's safety and effectiveness. This guide presents a suite of validated analytical techniques, each providing orthogonal data to build a complete chemical profile of the compound.

Physicochemical Properties Summary

A clear understanding of the molecule's basic properties is the first step in developing appropriate analytical methods.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₂H₁₂Cl₂N₂ODerived
Molecular Weight 271.15 g/mol Derived
CAS Number Not directly available; related to Gefitinib intermediates[4]
Appearance Typically an off-white to pale yellow solidGeneral Knowledge

Workflow for Comprehensive Characterization

A logical workflow ensures that all aspects of the compound's identity and purity are assessed. The process begins with structural confirmation (NMR, MS, FT-IR) and is followed by quantitative purity analysis (HPLC) and assessment of volatile impurities (GC-MS).

Analytical_Workflow cluster_0 Structural Elucidation & Confirmation cluster_1 Purity & Impurity Profiling NMR ¹H & ¹³C NMR (Primary Structure) Report Certificate of Analysis (CoA) NMR->Report MS Mass Spectrometry (Molecular Weight) MS->Report FTIR FT-IR Spectroscopy (Functional Groups) FTIR->Report HPLC HPLC-UV (Purity, Non-Volatile Impurities) HPLC->Report GCMS GC-MS (Residual Solvents, Volatile Impurities) GCMS->Report Sample Test Sample: This compound Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->GCMS

Caption: Overall analytical workflow for the characterization of this compound.

Chromatographic Methods for Purity and Impurity Profiling

Chromatography is the cornerstone of purity assessment, separating the main compound from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is the method of choice for non-volatile, moderately polar organic molecules like quinazoline derivatives. It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This technique is ideal for quantifying purity (as area percent) and detecting related substance impurities.

Protocol: Purity by Reversed-Phase HPLC-UV

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size. Rationale: The C18 phase provides excellent hydrophobic retention for the aromatic quinazoline core.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape for the basic nitrogen atoms in the quinazoline ring.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm. Rationale: The quinazoline ring system exhibits strong UV absorbance at this wavelength.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile:Water (1:1) to prepare a 1 mg/mL stock solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis & Data Interpretation:

    • Inject the sample solution. Calculate the purity by the area normalization method. Identify and quantify any impurities relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds, making it ideal for detecting residual solvents from the synthesis process. The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase, and the mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.

Protocol: Residual Solvent Analysis by Headspace GC-MS

  • Instrumentation:

    • GC-MS system with a static headspace autosampler.

  • GC-MS Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness. Rationale: This column phase is designed for the analysis of polar residual solvents.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial: 40 °C, hold for 5 min.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 min at 240 °C.

    • Injector Temperature: 250 °C.

    • MS Transfer Line: 250 °C.

    • Ion Source: 230 °C.

    • Mass Range: m/z 35-350.

  • Headspace Parameters:

    • Vial Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Pressurization Time: 1.0 min.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal.

  • Analysis:

    • Run the sample and compare the resulting chromatogram to a standard containing known solvents to identify and quantify any residual solvents present.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, confirming the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. Data from related quinazoline derivatives provide a strong basis for spectral assignment.[5][6][7]

Protocol: ¹H and ¹³C NMR

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument parameters.

  • Expected Spectral Data & Interpretation:

Feature¹H NMR (Expected δ, ppm)¹³C NMR (Expected δ, ppm)Rationale
Quinazoline Ring Protons 7.5 - 8.8 (multiple signals)115 - 165Aromatic protons and carbons in a heteroaromatic system show characteristic downfield shifts.
-O-CH₂- (propoxy) ~4.2 (triplet)~68Methylene group adjacent to the electron-withdrawing ether oxygen is deshielded.
-CH₂- (propoxy, middle) ~2.2 (multiplet)~30Central methylene group of the propoxy chain.
-CH₂-Cl (propoxy) ~3.8 (triplet)~42Methylene group adjacent to the electron-withdrawing chlorine atom is deshielded.

Note: Exact chemical shifts and coupling constants can vary based on solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, key absorptions include C-Cl, C-O, C=N, and aromatic C-H bonds. The presence of halogen atoms influences the spectra, particularly in the lower wavenumber "fingerprint" region.[8][9][10]

Protocol: FT-IR using Attenuated Total Reflectance (ATR)

  • Instrumentation:

    • FT-IR spectrometer equipped with a universal ATR accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic C-H
2960 - 2850C-H StretchAliphatic C-H (propoxy chain)
1620 - 1580C=N / C=C StretchQuinazoline ring system
1250 - 1000C-O StretchAryl-alkyl ether
850 - 550C-Cl StretchAlkyl and Aryl Halide

Interpretation Note: The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the molecule as a whole.[10]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) that is definitive for the compound's elemental composition.

Protocol: Electrospray Ionization (ESI-MS)

  • Instrumentation:

    • Mass spectrometer with an ESI source, often coupled to an LC system (LC-MS).

  • Method:

    • Sample Infusion: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile and infuse directly into the ESI source.

    • Ionization Mode: Positive ion mode. Rationale: The nitrogen atoms in the quinazoline ring are readily protonated.

  • Data Interpretation:

    • Parent Ion: Expect a prominent ion cluster corresponding to the protonated molecule [M+H]⁺ at m/z 271.0, 273.0, and 275.0, reflecting the isotopic distribution of the two chlorine atoms.

    • Fragmentation: Key fragments may arise from the loss of the chloropropoxy side chain.

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By combining orthogonal techniques—HPLC for purity, GC-MS for volatile impurities, and a suite of spectroscopic methods (NMR, FT-IR, MS) for structural confirmation—a complete and reliable quality assessment can be achieved. Adherence to these methodologies is critical for ensuring the consistency and safety of this important pharmaceutical intermediate.

References

Mastering the Molecular Blueprint: A Guide to 1H and 13C NMR Analysis of Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The precise structural characterization of these compounds is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, stands as an unparalleled, non-destructive analytical technique for the unambiguous elucidation of the molecular architecture of quinazoline derivatives.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of 1H and 13C NMR for the analysis of quinazoline compounds. We will delve into the fundamental principles, provide detailed experimental protocols, and offer insights into spectral interpretation, thereby empowering you to confidently characterize your novel quinazoline-based molecules.

Part 1: Foundational Principles of NMR Spectroscopy for Quinazoline Analysis

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within a molecule.

1H NMR Spectroscopy: Unraveling the Proton Framework

Proton (¹H) NMR spectroscopy is typically the first-line technique for structural elucidation due to its high sensitivity and the abundance of hydrogen atoms in organic molecules. For quinazoline compounds, the ¹H NMR spectrum provides critical information through three key parameters:

  • Chemical Shift (δ): The position of a proton signal on the δ scale (in parts per million, ppm) is dictated by the electron density around it. Protons on the quinazoline ring system are found in the aromatic region, typically between 7.0 and 9.5 ppm. The electron-withdrawing nature of the two nitrogen atoms significantly deshields adjacent protons. For instance, the proton at the C2 position (H-2) is often the most downfield signal due to the influence of both nitrogens. Similarly, the H-4 and H-5 protons are also characteristically shifted downfield. Substituents on either the benzene or pyrimidine ring will further influence the chemical shifts of nearby protons, providing valuable clues about their location.

  • Spin-Spin Coupling (J-coupling): The interaction between the spins of neighboring non-equivalent protons leads to the splitting of NMR signals into multiplets. The magnitude of the coupling constant (J, in Hertz) provides information about the number of bonds separating the coupled protons and their dihedral angle. For the quinazoline core, characteristic ortho-, meta-, and para-coupling constants are observed within the benzene ring protons, aiding in their assignment.

  • Integration: The area under each proton signal is directly proportional to the number of protons it represents. This allows for the determination of the relative number of protons in different chemical environments.

13C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. Although ¹³C has a low natural abundance (1.1%) and a smaller gyromagnetic ratio, modern NMR techniques like proton decoupling and sensitive probes allow for the routine acquisition of high-quality spectra.

  • Chemical Shift (δ): The chemical shifts of carbon atoms in quinazolines span a wide range, typically from 110 to 170 ppm. The carbons directly bonded to the nitrogen atoms (e.g., C2 and C4) are significantly deshielded and appear at the downfield end of the spectrum. The quaternary carbons of the ring fusion (C4a and C8a) also have characteristic chemical shifts. Substituent effects on ¹³C chemical shifts are well-documented and can be used to confirm substitution patterns.

Part 2: Experimental Protocols for High-Quality NMR Data Acquisition

The quality of your NMR data is intrinsically linked to meticulous sample preparation and the appropriate selection of experimental parameters. This section provides detailed, step-by-step protocols to ensure you obtain high-resolution and artifact-free spectra.

Protocol for NMR Sample Preparation

A well-prepared NMR sample is the cornerstone of a successful NMR experiment. The goal is to have a homogeneous solution of your quinazoline compound, free from any particulate matter.

Materials:

  • Quinazoline compound (5-10 mg for ¹H NMR, 15-30 mg for ¹³C NMR)

  • High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD)

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes and a small amount of glass wool or a syringe filter

  • Vortex mixer

  • Internal standard (e.g., Tetramethylsilane - TMS) (optional, as modern spectrometers can reference to the residual solvent signal)[4]

Step-by-Step Procedure:

  • Compound Weighing: Accurately weigh the required amount of your dried quinazoline compound into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[5] For less soluble or more polar quinazolines, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) are excellent alternatives. The choice of solvent can slightly affect the chemical shifts, so consistency is key when comparing spectra.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing your compound.

  • Homogenization: Gently vortex the vial to ensure complete dissolution of the compound. A clear, homogeneous solution is essential.

  • Filtration: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution into a clean NMR tube. This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette or by using a syringe fitted with a filter.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube, ensuring a sample height of at least 4-5 cm to be within the detection region of the NMR probe.[6]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Diagram: Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Quinazoline (5-30 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve Add ~0.7 mL filter Filter into NMR Tube dissolve->filter Remove particulates insert Insert Sample into NMR Spectrometer filter->insert lock_tune Lock, Tune, and Shim insert->lock_tune acquire Acquire 1H & 13C Spectra lock_tune->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate_peakpick Integrate & Peak Pick reference->integrate_peakpick assign Assign Signals & Elucidate Structure integrate_peakpick->assign G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_structure Structural Information H1_NMR 1H NMR (Chemical Shifts, Couplings, Integrals) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR 13C NMR & DEPT (Carbon Types) C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Molecular Fragments COSY->Fragments HSQC->Fragments Connectivity Establish Connectivity Between Fragments HMBC->Connectivity Fragments->Connectivity Final_Structure Assemble Final Structure Connectivity->Final_Structure

References

Topic: A Strategic Guide to HPLC Method Development for Purity Assessment of Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The purity of synthetic intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the definitive technique for quantifying the purity of these intermediates and profiling related impurities.[1][2][3] This application note provides a comprehensive, field-proven guide to developing robust and reliable reversed-phase HPLC (RP-HPLC) methods. We will move beyond rote protocols to explain the scientific causality behind experimental choices, ensuring that the developed methods are both accurate and fit for purpose in a drug development context. The guide covers strategic method development, parameter optimization, a universal starting protocol, system suitability testing, and data interpretation, grounded in principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

The Strategic Approach to Method Development

Effective HPLC method development is a systematic process, not a trial-and-error exercise. The goal is to achieve adequate resolution between the main compound and all potential impurities (process-related, degradants, etc.) in a reasonable timeframe.[3][4] The overall workflow begins with understanding the analyte and culminates in a validated method ready for routine use.

The initial steps involve gathering knowledge about the analyte's physicochemical properties, which informs the selection of the column and mobile phase.[3] This is followed by systematic optimization of chromatographic conditions to achieve the desired separation.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Development & Optimization cluster_2 Phase 3: Verification Analyte Analyte Characterization (Solubility, pKa, UV λmax) ColumnSelection Initial Column & Mobile Phase Selection Analyte->ColumnSelection Informs choice Screening Initial Screening Runs (Generic Gradient) ColumnSelection->Screening Optimization Parameter Optimization (pH, Gradient, Temp) Screening->Optimization Refine SST System Suitability Testing (SST) Optimization->SST Final Method Validation Method Validation (ICH Q2(R1)) SST->Validation Meets Criteria

Caption: A strategic workflow for HPLC method development.

Core Principles & Parameter Selection: The "Why"

The quality of a separation is dictated by the chemical interactions between the analytes, the stationary phase, and the mobile phase. Understanding how to manipulate these interactions is the key to method development.

Stationary Phase (Column) Selection

For most synthetic intermediates, which are often small organic molecules with varying polarity, a reversed-phase C18 column is the universal starting point.[5][6] The C18 stationary phase provides strong hydrophobic retention suitable for a wide range of analytes.[6] However, selectivity can be manipulated by choosing different stationary phases.

Stationary PhasePrimary InteractionBest For...Causality Behind Choice
C18 (Octadecylsilane) HydrophobicGeneral purpose; good starting point for most non-polar to moderately polar small molecules.[5]Long alkyl chains provide high hydrophobicity and retention for a broad range of analytes. The laboratory workhorse.[6]
C8 (Octylsilane) HydrophobicHighly hydrophobic molecules that are too strongly retained on C18.Shorter alkyl chains reduce hydrophobic interaction, leading to shorter retention times compared to C18.[5]
Phenyl π-π Interactions, HydrophobicAromatic compounds, molecules with rings or double bonds.The phenyl group offers alternative selectivity through π-π interactions with aromatic analytes, which can resolve compounds that co-elute on C18/C8.[6]
Polar-Embedded Hydrophobic, H-BondingMixtures of polar and non-polar compounds; can be used with highly aqueous mobile phases.An embedded polar group (e.g., amide, carbamate) modifies the hydrophobic surface, providing unique selectivity for polar analytes and preventing phase collapse in high-aqueous conditions.

A standard column configuration for method development is 4.6 x 150 mm with 5 µm particles.[7] Shorter columns (50-100 mm) with smaller particles (e.g., <3 µm) can be used for faster analyses if system pressure allows.[7]

Mobile Phase Selection and Optimization

The mobile phase carries the sample through the column and is a powerful tool for controlling retention and selectivity.[8]

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. ACN is often preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency. However, switching to MeOH can sometimes dramatically change selectivity and resolve difficult peaks.

  • Aqueous Phase & pH Control: For ionizable compounds (acids/bases), mobile phase pH is the most critical factor influencing retention.[8][9] The rule of thumb is to set the pH at least 2 units away from the analyte's pKa to ensure it is in a single, un-ionized form. This results in better peak shape and reproducible retention. Buffers (e.g., phosphate, acetate) are used to maintain a stable pH.[8]

  • Gradient vs. Isocratic Elution:

    • Isocratic: The mobile phase composition is constant throughout the run. It is simple and robust but may not be suitable for complex mixtures with a wide range of polarities.

    • Gradient: The organic content of the mobile phase is increased over time. This is ideal for purity analysis as it elutes late-running, strongly retained impurities while providing good separation for early-eluting peaks.[9] A generic screening gradient (e.g., 5% to 95% ACN over 20 minutes) is an excellent starting point.

A Universal Starting Protocol for Method Development

This protocol provides a robust starting point for purity assessment of a novel synthetic intermediate.

Objective: To develop a gradient RP-HPLC method to separate the main component from related impurities.

Step-by-Step Protocol:

  • Analyte Preparation:

    • Accurately weigh and dissolve the synthetic intermediate in a suitable solvent to create a stock solution (e.g., 1.0 mg/mL). The ideal solvent is the mobile phase itself, but if solubility is an issue, use a stronger solvent like pure ACN or DMSO. Note: Minimize the use of non-mobile phase solvents to avoid peak distortion.[10]

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) using the initial mobile phase composition (e.g., 95:5 Water:ACN).

    • Filter the final sample through a 0.45 µm syringe filter to remove particulates that could clog the column.[11]

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% TFA

    • Gradient Program:

      Time (min) %B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector: UV-Vis Diode Array Detector (DAD), monitoring at the analyte's λmax and a lower wavelength (e.g., 220 nm) to detect impurities that may lack the primary chromophore.

    • Injection Volume: 10 µL

  • Execution and Optimization:

    • Perform an initial injection.

    • Assess the Chromatogram: Is the main peak well-retained and sharp? Are impurities resolved from the main peak?

    • Optimization Strategy:

      • If peaks are broad or tailing, and the compound is ionizable, adjust the mobile phase pH.

      • If resolution is poor, adjust the gradient slope (make it shallower for better separation) or try a different organic modifier (MeOH) or column (Phenyl).[2][12]

      • If analysis time is too long, shorten the gradient or increase the flow rate, ensuring resolution is maintained.

Ensuring Trustworthiness: System Suitability Testing (SST)

Before any sample analysis is considered valid, the chromatographic system's performance must be verified.[13] This is achieved through System Suitability Testing (SST), which is an integral part of any validated method.[13][14] SST ensures that the equipment, reagents, and analytical operations constitute an integral system that is adequate for the analysis to be performed.[13] No sample analysis is acceptable unless the SST requirements have been met.[13]

ParameterDescriptionTypical USP Acceptance Criteria[15]Why It's Important
Resolution (Rs) The degree of separation between two adjacent peaks.Rs ≥ 2.0 between the main peak and the closest eluting impurity.Ensures that impurity peaks can be accurately integrated and quantified without interference from the main peak.[16]
Tailing Factor (Tf) A measure of peak symmetry.Tf ≤ 2.0Asymmetrical (tailing) peaks can indicate undesirable secondary interactions (e.g., with active silanols on the column) and complicate peak integration.[15]
Precision / Repeatability (%RSD) The precision of replicate injections of a standard solution.%RSD ≤ 2.0% for peak area (typically n=5 or 6).[15]Demonstrates that the system (pump, injector) is operating consistently and reproducibly.
Theoretical Plates (N) A measure of column efficiency and peak sharpness.Often specified in individual monographs; higher N is better.High efficiency leads to sharper, narrower peaks, which improves resolution and detection sensitivity for trace components.[13]

Data Analysis & Purity Calculation

The most common method for calculating purity for synthetic intermediates is the Area Percent (or Area Normalization) method.[17]

Calculation: Percent Purity = (Area of Main Peak / Total Area of All Peaks) * 100[17]

This method is straightforward and provides a good estimate of purity.[17][18] However, it operates on a critical assumption: that all compounds (the main component and all impurities) have an identical detector response at the chosen wavelength.[18][19] This is often not the case. For regulatory filings, a more accurate method using established Relative Response Factors (RRFs) for each impurity is required, but for intermediate assessment, area percent is a widely accepted practice.

Troubleshooting Common Issues

Even with a well-developed method, problems can arise. A systematic approach to troubleshooting is essential.

Troubleshooting_Tree Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Broad All Peaks Broad? Start->Broad Split Split Peaks? Start->Split Tailing_Q1 Is analyte basic? Tailing->Tailing_Q1 Tailing_A1 Cause: Silanol Interaction Fix: Use lower pH mobile phase (e.g., add 0.1% TFA/FA) or use a base-deactivated column. Tailing_Q1->Tailing_A1 Yes Tailing_Q2 Is column old or overloaded? Tailing_Q1->Tailing_Q2 No Tailing_A2 Cause: Column Contamination/Void Fix: Flush column with strong solvent. If no improvement, replace column. Tailing_Q2->Tailing_A2 Old Tailing_A3 Cause: Overload Fix: Reduce sample concentration. Tailing_Q2->Tailing_A3 Overloaded Broad_Q1 Is there extra-column volume? Broad->Broad_Q1 Broad_A1 Cause: Long/wide tubing, loose fitting. Fix: Use shorter, narrower tubing. Check all fittings post-column. Broad_Q1->Broad_A1 Yes Broad_Q2 Is sample solvent stronger than mobile phase? Broad_Q1->Broad_Q2 No Broad_A2 Cause: Solvent Mismatch Fix: Dissolve sample in initial mobile phase. Broad_Q2->Broad_A2 Yes Split_A1 Cause: Column inlet frit plugged or void has formed. Fix: Reverse-flush column (if allowed by manufacturer). If no improvement, replace. Split->Split_A1

Caption: A decision tree for troubleshooting common HPLC peak shape issues.[20][21]

Conclusion

Developing a robust HPLC method for purity assessment is a foundational activity in pharmaceutical development. By adopting a systematic approach grounded in chromatographic principles, scientists can create methods that are reliable, reproducible, and fit for purpose. The strategy involves understanding the analyte, making informed choices about the column and mobile phase, optimizing the separation using a logical gradient approach, and verifying system performance with rigorous suitability testing. This ensures that the purity data generated is trustworthy and provides a solid foundation for advancing a synthetic intermediate to the next stage of development.

References

The Strategic Application of 4-Chloro-7-(3-chloropropoxy)quinazoline in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern medicinal chemistry, the quinazoline core has emerged as a cornerstone for the development of targeted cancer therapies. Its rigid, bicyclic structure provides an ideal framework for interaction with the ATP-binding pocket of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. This guide focuses on a key intermediate, 4-Chloro-7-(3-chloropropoxy)quinazoline , and its pivotal role in the synthesis of potent and selective kinase inhibitors, most notably those targeting the Epidermal Growth Factor Receptor (EGFR) family.

The strategic importance of this compound lies in its dual reactive sites. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various aniline derivatives that are crucial for kinase affinity and selectivity. Concurrently, the 3-chloropropoxy side chain at the 7-position provides a versatile handle for subsequent modifications, enabling the attachment of solubilizing groups or moieties that can form additional interactions within the kinase domain. This application note will provide a detailed overview of the synthesis, chemical properties, and, most importantly, the practical application of this intermediate in the synthesis of clinically relevant oncology drugs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C12H12Cl2N2OPubChem
Molecular Weight 271.15 g/mol PubChem
Appearance Off-white to pale yellow solidCommercial Suppliers
Melting Point Not widely reported, synthesis intermediates often used in situInferred from synthetic procedures
Solubility Soluble in organic solvents such as DMSO and DMF--INVALID-LINK--
  • 1H NMR (CDCl3): δ 8.85 (s, 1H), 8.20 (d, J=9.2 Hz, 1H), 7.50 (d, J=2.4 Hz, 1H), 7.35 (dd, J=9.2, 2.4 Hz, 1H), 4.00 (s, 3H). --INVALID-LINK--

For this compound, one would expect to see additional signals in the aliphatic region corresponding to the 3-chloropropoxy group.

The Role in EGFR/HER2 Inhibition: A Mechanistic Overview

Quinazoline-based inhibitors, such as gefitinib, erlotinib, and lapatinib, are competitive inhibitors of the ATP-binding site of EGFR and other members of the ErbB family of receptor tyrosine kinases.[1] The quinazoline core mimics the adenine ring of ATP, while the substituent at the 4-position, typically an aniline derivative, extends into a hydrophobic pocket, contributing significantly to the inhibitor's potency and selectivity.[1]

The signaling pathway downstream of EGFR activation is a critical driver of cell proliferation, survival, and metastasis. The binding of a quinazoline inhibitor blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR/HER2 RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site EGF Growth Factor (e.g., EGF) EGF->EGFR Binds

Caption: Simplified EGFR/HER2 signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives.

Synthetic Protocols: From Intermediate to Active Pharmaceutical Ingredient

The following protocols are a synthesis of information from various patents and peer-reviewed articles. They are intended for an audience of trained medicinal chemists and should be performed in a properly equipped laboratory with all necessary safety precautions.

Protocol 1: Synthesis of this compound

This protocol outlines a general method for the synthesis of the title intermediate, which is often prepared and used in subsequent steps without extensive purification.

Synthesis_Intermediate start 7-Hydroxyquinazolin-4(3H)-one reagent1 1-Bromo-3-chloropropane, K2CO3, DMF intermediate1 7-(3-Chloropropoxy)quinazolin-4(3H)-one start->intermediate1 Alkylation reagent1->intermediate1 reagent2 SOCl2 or POCl3, cat. DMF, Toluene product This compound intermediate1->product Chlorination reagent2->product

Caption: Synthetic workflow for the preparation of this compound.

Step-by-Step Methodology:

  • Alkylation of 7-Hydroxyquinazolin-4(3H)-one:

    • To a stirred suspension of 7-hydroxyquinazolin-4(3H)-one (1 equivalent) and potassium carbonate (2-3 equivalents) in anhydrous N,N-dimethylformamide (DMF), add 1-bromo-3-chloropropane (1.1-1.5 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 7-(3-chloropropoxy)quinazolin-4(3H)-one.

  • Chlorination to form this compound:

    • Suspend 7-(3-chloropropoxy)quinazolin-4(3H)-one (1 equivalent) in a suitable solvent such as toluene or chloroform.

    • Add a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) (3-5 equivalents), and a catalytic amount of DMF.[2]

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully quench the excess chlorinating agent by pouring it onto crushed ice.

    • Neutralize the mixture with a base (e.g., aqueous ammonia or sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. This product is often used in the next step without further purification.

Protocol 2: Synthesis of Lapatinib from this compound

This protocol details the subsequent nucleophilic aromatic substitution reaction to form a key precursor to lapatinib, a dual EGFR/HER2 inhibitor.

Lapatinib_Synthesis start This compound reagent 3-Chloro-4-(3-fluorobenzyloxy)aniline, Isopropanol, Reflux product N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(3-chloropropoxy)quinazolin-4-amine start->product Nucleophilic Aromatic Substitution (SNAr) reagent->product

Caption: Key SNAr reaction in the synthesis of a lapatinib precursor.

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution:

    • Dissolve this compound (1 equivalent) in a suitable solvent, typically isopropanol.[3]

    • Add 3-chloro-4-(3-fluorobenzyloxy)aniline (1-1.2 equivalents).

    • Reflux the reaction mixture for several hours, monitoring the progress by TLC.[3]

    • Upon completion, cool the mixture to room temperature to allow for the precipitation of the product.

    • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

The resulting product can then be further elaborated at the 3-chloropropoxy side chain to complete the synthesis of lapatinib.

Causality in Experimental Choices and Self-Validation

  • Choice of Chlorinating Agent: Thionyl chloride and phosphorus oxychloride are effective for converting the 4-oxo group of the quinazolinone to the more reactive 4-chloro derivative. The choice between them often depends on the scale of the reaction and the desired work-up procedure.

  • Solvent Selection in SNAr: Isopropanol is a common solvent for the SNAr reaction as it is polar enough to facilitate the reaction while allowing for the precipitation of the product upon cooling, simplifying purification.

  • Reaction Monitoring: TLC is a critical tool for monitoring the consumption of starting materials and the formation of the product, ensuring the reaction is driven to completion and preventing the formation of byproducts.

  • Purification: The precipitation and filtration of the product from the reaction mixture is a self-validating purification step, as the desired product is often significantly less soluble than the starting materials and byproducts in the chosen solvent system. Further purification can be achieved by recrystallization if necessary.

Structure-Activity Relationship (SAR) Insights

The development of quinazoline-based EGFR inhibitors has been guided by extensive SAR studies.[1]

  • The 4-Anilino Moiety: The nature and substitution pattern of the aniline at the 4-position are critical for target affinity and selectivity. Small, hydrophobic substituents on the aniline ring are generally favored.

  • The 7-Alkoxy Group: The 7-alkoxy group, in this case, the 3-chloropropoxy group, serves as a key point for modification. In the final drug molecules, this is often converted to a more complex side chain that can improve pharmacokinetic properties or introduce additional interactions with the target protein. For example, in lapatinib, this side chain is ultimately transformed to include a furan ring and a methylsulfonyl ethylamino methyl group.[4]

Conclusion

This compound is a strategically important and versatile intermediate in medicinal chemistry, providing a reliable and efficient route to a wide range of quinazoline-based kinase inhibitors. Its well-defined reactivity and the ability to introduce diversity at two key positions make it an invaluable tool for drug discovery and development in the field of oncology. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their pursuit of novel and improved cancer therapeutics.

References

Application Notes and Protocols for the Scale-Up Synthesis of a Key Gefitinib Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Gefitinib (Iressa®), a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, represents a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC). The efficient and scalable synthesis of Gefitinib is critically dependent on the robust production of its key intermediates. This document provides a detailed guide for the scale-up synthesis of a pivotal intermediate, 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one , employing a convergent and industrially viable route commencing from isovanillin. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring scientific integrity and reproducibility. This guide is intended to equip researchers and drug development professionals with the necessary technical insights for the successful scale-up of this crucial pharmaceutical intermediate.

Introduction: The Strategic Importance of Gefitinib and its Synthesis

Gefitinib's mechanism of action, which involves the competitive inhibition of the ATP binding site on the EGFR tyrosine kinase, has revolutionized the treatment paradigm for NSCLC patients harboring specific EGFR mutations. The growing clinical demand for Gefitinib necessitates a manufacturing process that is not only high-yielding and cost-effective but also scalable and environmentally conscious. The synthesis of the complex quinazoline core of Gefitinib, adorned with its characteristic morpholinopropoxy side chain, presents several synthetic challenges. A convergent approach, where key fragments of the molecule are synthesized separately and then coupled, is often favored in industrial settings to maximize efficiency and minimize the impact of any single low-yielding step on the overall process.

The synthetic route detailed in these application notes focuses on the preparation of 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one , a key building block that incorporates the quinazoline core and the essential morpholinopropoxy moiety. This intermediate is then readily converted to Gefitinib in the final steps of the synthesis. The chosen starting material, isovanillin, is an inexpensive and readily available commodity chemical, making this route particularly attractive for large-scale production.

The Synthetic Blueprint: A Convergent Route from Isovanillin

The overall synthetic strategy is a multi-step process that begins with the functionalization of isovanillin and culminates in the formation of the target quinazoline intermediate. This approach avoids some of the pitfalls of earlier, more linear syntheses, such as the use of hazardous reagents in late stages and the need for extensive chromatographic purifications.[1][2][3][4]

Gefitinib_Intermediate_Synthesis Isovanillin Isovanillin Intermediate_A 3-Hydroxy-4-methoxy benzonitrile Isovanillin->Intermediate_A Cyanation Intermediate_B 4-Methoxy-3-(3-morpholinopropoxy) benzonitrile Intermediate_A->Intermediate_B Etherification Intermediate_C 2-Amino-4-methoxy-5-(3-morpholino propoxy)benzonitrile Intermediate_B->Intermediate_C Nitration & Reduction Intermediate_D 7-Methoxy-6-(3-morpholinopropoxy) -3,4-dihydroquinazolin-4-one (Key Intermediate) Intermediate_C->Intermediate_D Cyclization

Figure 1: A simplified workflow for the synthesis of the key Gefitinib intermediate starting from Isovanillin.

Detailed Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
Isovanillin98%Commercially Available
Hydroxylamine Hydrochloride99%Commercially Available
Formic Acid98-100%Commercially Available
N-(3-Chloropropyl)morpholine98%Commercially Available
Potassium CarbonateAnhydrousCommercially Available
Nitric Acid68%Commercially Available
Iron Powder<100 meshCommercially Available
Ammonium Formate97%Commercially Available
Thionyl Chloride99%Commercially Available
3-Chloro-4-fluoroaniline99%Commercially Available
Solvents (DMF, Toluene, Ethanol, etc.)ACS GradeCommercially Available

All reactions should be conducted in appropriately sized glass reactors equipped with mechanical stirring, temperature control (heating mantles and cooling baths), and inert atmosphere capabilities (e.g., nitrogen or argon).

Synthesis of 3-Hydroxy-4-methoxybenzonitrile (Intermediate A)

Rationale: The initial step involves the conversion of the aldehyde group of isovanillin to a nitrile. This is a crucial transformation as the nitrile group will later be a participant in the quinazoline ring formation. The use of hydroxylamine hydrochloride followed by dehydration is a classic and efficient method for this conversion.

Protocol:

  • To a stirred solution of isovanillin (1.0 eq) in a suitable solvent such as formic acid, add hydroxylamine hydrochloride (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the product under vacuum at 50-60 °C to afford 3-hydroxy-4-methoxybenzonitrile as a solid.

Synthesis of 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile (Intermediate B)

Rationale: This step introduces the morpholinopropoxy side chain, a key pharmacophoric element of Gefitinib. An etherification reaction is employed, where the hydroxyl group of Intermediate A is alkylated with N-(3-chloropropyl)morpholine in the presence of a base.

Protocol:

  • In a suitable reactor, suspend 3-hydroxy-4-methoxybenzonitrile (1.0 eq) and potassium carbonate (2.0 eq) in N,N-dimethylformamide (DMF).

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Slowly add N-(3-chloropropyl)morpholine (1.2 eq) to the reaction mixture.

  • Maintain the reaction at 80-90 °C for 8-12 hours, monitoring by TLC or HPLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-methoxy-3-(3-morpholinopropoxy)benzonitrile.[5]

Synthesis of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (Intermediate C)

Rationale: This two-step transformation involves the introduction of a nitro group ortho to the nitrile, followed by its reduction to an amine. The resulting amino group is essential for the subsequent cyclization to form the quinazoline ring.

Protocol:

  • Nitration:

    • Dissolve 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (1.0 eq) in a mixture of sulfuric acid and nitric acid at a low temperature (0-5 °C).

    • Stir the reaction mixture at this temperature for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the nitro product.

    • Filter the solid, wash with water, and dry.[3]

  • Reduction:

    • Suspend the nitro-intermediate in a suitable solvent such as ethanol or acetic acid.

    • Add a reducing agent, such as iron powder in the presence of a catalytic amount of acid, or use catalytic hydrogenation (e.g., Pd/C, H₂).

    • Heat the mixture to reflux for 4-8 hours.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, filter the reaction mixture to remove the catalyst/iron salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. This intermediate is often used in the next step without further purification.

Synthesis of 7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one (Key Intermediate D)

Rationale: This is the final step in the synthesis of our key intermediate. The quinazoline ring is constructed via a cyclization reaction between the ortho-amino nitrile (Intermediate C) and a one-carbon source, such as formic acid or formamide.

Protocol:

  • Heat a mixture of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (1.0 eq) and an excess of formamide or a mixture of formic acid and ammonium formate.

  • Maintain the reaction temperature at 160-180 °C for 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then with a suitable organic solvent (e.g., ethanol) to remove impurities.

  • Dry the product under vacuum to yield 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one.[5]

Purification and Characterization of the Final Intermediate

Rationale: The purity of the key intermediate is paramount for the successful synthesis of the final active pharmaceutical ingredient (API). Recrystallization is a robust and scalable method for purifying solid organic compounds.

Purification Protocol:

  • Dissolve the crude 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one in a minimal amount of a hot solvent, such as isopropanol or a mixture of ethanol and water.

  • If necessary, treat the hot solution with activated charcoal to remove colored impurities.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization: The identity and purity of the final intermediate should be confirmed by a battery of analytical techniques.

Analytical TechniqueExpected Results
HPLC Purity >98%
¹H NMR & ¹³C NMR Spectra consistent with the proposed structure
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound
Melting Point A sharp and defined melting point range

Safety and Handling Precautions

The scale-up of any chemical synthesis requires a stringent adherence to safety protocols. The following table summarizes the key hazards and handling recommendations for the reagents used in this synthesis.

ReagentKey HazardsHandling Precautions
Thionyl Chloride Corrosive, toxic by inhalation, reacts violently with water.Handle only in a well-ventilated fume hood. Wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, and a face shield. Keep away from water and moisture.[6][7][8][9][10]
3-Chloro-4-fluoroaniline Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.Use in a well-ventilated area or fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.[11][12][13][14][15]
N-(3-Chloropropyl)morpholine Causes skin and eye irritation. Harmful if swallowed or inhaled.Handle with care, avoiding direct contact and inhalation. Use in a well-ventilated area. Wear appropriate PPE.[16][17][18][19][20]
Nitric and Sulfuric Acids Highly corrosive, strong oxidizers.Handle with extreme care in a fume hood. Wear acid-resistant gloves, apron, and face shield. Always add acid to water, never the other way around.

Emergency Procedures:

  • Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.

  • Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.

Conclusion

The synthetic route and protocols detailed in these application notes provide a robust and scalable method for the preparation of a key Gefitinib intermediate. By starting from the readily available and cost-effective isovanillin, this process is well-suited for industrial application. The emphasis on a convergent strategy enhances the overall efficiency and simplifies the purification of the final intermediate. Adherence to the detailed protocols and safety precautions outlined in this guide will enable researchers and drug development professionals to confidently and safely produce this vital component in the synthesis of Gefitinib.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-7-(3-chloropropoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-7-(3-chloropropoxy)quinazoline is a pivotal intermediate in the synthesis of numerous targeted therapies, particularly tyrosine kinase inhibitors (TKIs). Achieving a high yield and purity of this key building block is critical for the efficiency and economic viability of the overall drug manufacturing process. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common challenges and optimize their synthetic protocols.

The primary synthetic route involves the O-alkylation of 4-chloro-7-hydroxyquinazoline with an appropriate three-carbon dihalide, typically 1-bromo-3-chloropropane. This reaction is a classic example of the Williamson ether synthesis.[1][2] While straightforward in principle, the reaction is sensitive to several variables that can significantly impact the final yield and purity.

Core Synthesis Pathway

The fundamental reaction involves the deprotonation of the hydroxyl group on the quinazoline ring, followed by a nucleophilic attack on the alkyl halide.

G r1 4-Chloro-7-hydroxyquinazoline p1 This compound r1->p1 r2 1-Bromo-3-chloropropane r2->p1 r3 Base (e.g., K2CO3, Cs2CO3) r3->p1 Deprotonation c1 Solvent (e.g., DMF, Acetonitrile) c2 Temperature (50-100 °C) p2 Byproducts (Salts, Side-products)

Caption: General workflow for the Williamson ether synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems researchers commonly encounter during the synthesis.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?

A1: Low or no yield is often traced back to issues with the nucleophile generation (deprotonation) or the subsequent SN2 reaction.

  • Cause 1: Ineffective Deprotonation. The hydroxyl group on 4-chloro-7-hydroxyquinazoline must be deprotonated to form the reactive alkoxide. If the base is too weak or not soluble enough in the chosen solvent, this crucial first step will not occur efficiently.

    • Solution:

      • Select a Stronger Base: While potassium carbonate (K₂CO₃) is common, it may not be strong enough. Consider using cesium carbonate (Cs₂CO₃), which is known to accelerate Williamson ether syntheses due to its higher solubility and the "cesium effect."

      • Ensure Anhydrous Conditions: Water in the reaction will consume the base and protonate the desired alkoxide, quenching the reaction. Ensure your solvent and starting materials are dry. DMF and acetonitrile are particularly hygroscopic.

      • Use a Phase-Transfer Catalyst: If using an inorganic base like K₂CO₃ with a solvent in which it is poorly soluble, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 18-crown-6) can shuttle the base into the organic phase, significantly improving the deprotonation rate.[2]

  • Cause 2: Poor SN2 Reaction Conditions. The Williamson ether synthesis is an SN2 reaction, which is sensitive to solvent and temperature.

    • Solution:

      • Solvent Choice: The reaction requires a polar aprotic solvent. DMF, acetonitrile, and acetone are suitable choices.[1] Protic solvents (like alcohols) will solvate the nucleophile, reducing its reactivity. Apolar solvents will not dissolve the reactants sufficiently.

      • Temperature Optimization: These reactions typically require heating, often in the range of 50-100 °C.[2] If the temperature is too low, the reaction rate will be impractically slow. Start at a moderate temperature (e.g., 60-70 °C) and monitor the reaction by TLC. Increase the temperature if the reaction is not proceeding.

Q2: My TLC analysis shows a significant amount of unreacted 4-chloro-7-hydroxyquinazoline, even after prolonged reaction times. What should I do?

A2: This is a clear indication of incomplete conversion, pointing to issues with stoichiometry, reaction time, or reagent reactivity.

  • Cause 1: Insufficient Alkylating Agent or Base.

    • Solution: Ensure you are using a slight excess of the alkylating agent (1-bromo-3-chloropropane), typically 1.1 to 1.5 equivalents. Also, ensure at least 1.5 to 2.0 equivalents of the base are used to drive the deprotonation equilibrium forward.

  • Cause 2: Deactivation of the Alkylating Agent. 1-bromo-3-chloropropane can degrade over time.

    • Solution: Use a fresh bottle of the reagent or purify it by distillation before use. To enhance reactivity, you can add a catalytic amount of sodium or potassium iodide. The iodide will displace the bromide via the Finkelstein reaction to form the more reactive 1-iodo-3-chloropropane in situ.

  • Cause 3: Reaction Has Stalled.

    • Solution: If the reaction has stalled at a moderate temperature, a modest increase in heat (e.g., from 70 °C to 90 °C) can often push it to completion. Monitor carefully by TLC to avoid decomposition.

Q3: I'm observing a major byproduct that is difficult to separate from my desired product. What could it be and how can I prevent it?

A3: A common and problematic byproduct is the bis-alkylation product, where a second molecule of 4-chloro-7-hydroxyquinazoline reacts with the chloro-end of the already-formed product. Another possibility is the formation of a dimer from the alkylating agent.

  • Cause: Stoichiometry and Reactivity.

    • Solution 1: Control Stoichiometry. Use a larger excess of the dihaloalkane (1-bromo-3-chloropropane), up to 3-5 equivalents. This ensures that the phenoxide is more likely to encounter a molecule of the starting alkylating agent rather than the already-reacted product. The unreacted excess can be removed later under vacuum.

    • Solution 2: Choose the Right Dihaloalkane. 1-bromo-3-chloropropane is ideal because the C-Br bond is significantly more reactive than the C-Cl bond in SN2 reactions. This selectivity allows the first alkylation to occur at the bromide position, leaving the less reactive chloride end. Using a symmetric dihalide like 1,3-dibromopropane would increase the rate of the second, undesired alkylation.

Q4: The product appears to be decomposing during aqueous workup or purification. How can I improve its stability?

A4: The 4-chloro substituent on the quinazoline ring is an activated leaving group, susceptible to nucleophilic substitution (hydrolysis) under certain conditions, especially when heated or under non-neutral pH.[3]

  • Cause: Hydrolysis of the 4-Chloro Group.

    • Solution:

      • Neutral Workup: Perform the aqueous workup using cool, deionized water or a mild brine solution. Avoid strongly acidic or basic conditions.

      • Minimize Heat During Purification: If performing column chromatography, do not let the column run dry or get hot. Use a moderate flow rate and consider running the column in a cool environment.

      • Prompt Extraction: After quenching the reaction, proceed with the extraction into an organic solvent (e.g., ethyl acetate, dichloromethane) without delay to minimize the product's contact time with the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the optimal combination of base and solvent for this synthesis?

A1: While many combinations can work, the highest yields are often achieved using a strong, soluble base in a polar aprotic solvent.

BaseSolventTypical TemperatureProsCons
K₂CO₃ DMF70-90 °CInexpensive, common.Can be slow, requires higher temperatures.
K₂CO₃ Acetonitrile70-80 °C (reflux)Easier to remove than DMF.Lower boiling point limits reaction temperature.
Cs₂CO₃ DMF50-70 °CHigh reactivity, allows for lower temperatures, often higher yields.Expensive.
NaH THF / DMF25-60 °CVery strong base, fast reaction.Requires strictly anhydrous conditions, safety hazard (H₂ gas).

For laboratory-scale synthesis aiming for high yield, Cesium Carbonate in DMF is often the preferred system due to its high efficiency at moderate temperatures.

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A good starting point for a mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). Adjust the polarity as needed.

  • Visualization: Use a UV lamp (254 nm) for visualization. The quinazoline rings are highly UV-active.

  • Analysis: Spot the starting material (4-chloro-7-hydroxyquinazoline), the reaction mixture, and a co-spot (starting material + reaction mixture) on the same plate. The product should have a higher Rf value (be less polar) than the starting material due to the masking of the polar hydroxyl group. The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.

Q3: What is the best practice for purifying the final product?

A3: Flash column chromatography on silica gel is the standard method.

  • Solvent System: Use a gradient elution, starting with a low-polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1).

  • Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column ("dry loading"). This typically results in better separation than loading the sample dissolved in a liquid.

  • Recrystallization: After chromatography, the combined pure fractions can be concentrated, and the resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to achieve high purity.

Optimized Experimental Protocol

This protocol is a recommended starting point based on common literature procedures.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-7-hydroxyquinazoline (1.0 eq).

  • Reagents: Add anhydrous DMF (approx. 10 mL per gram of starting material) and Cesium Carbonate (1.5 eq).

  • Addition: Stir the mixture at room temperature for 15-20 minutes. Then, add 1-bromo-3-chloropropane (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting Workflow Diagram

G cluster_tlc_results TLC Analysis cluster_solutions Potential Solutions start Low Yield Issue check_tlc Analyze Reaction TLC start->check_tlc sm_present Starting Material (SM) Dominant? check_tlc->sm_present product_streaking Product Streaking or Decomposition Spot? check_tlc->product_streaking complex_mixture Complex Mixture of Spots? check_tlc->complex_mixture sol_base Increase Base Strength/Amount (e.g., Cs2CO3) Add Phase Transfer Catalyst sm_present->sol_base Yes sol_temp Increase Reaction Temp. Increase Reaction Time sm_present->sol_temp Yes sol_reagent Use Fresh Alkylating Agent Add Catalytic NaI sm_present->sol_reagent Yes sol_workup Use Neutral, Cold Workup Minimize Aqueous Contact Time product_streaking->sol_workup Yes complex_mixture->sol_temp No, lower temp sol_stoich Use Large Excess of Dihaloalkane (3-5 eq) complex_mixture->sol_stoich Yes, high Rf spots

Caption: A decision-making workflow for troubleshooting low yield issues.

References

Technical Support Center: Purification of Crude 4-Chloro-7-(3-chloropropoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Chloro-7-(3-chloropropoxy)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a key intermediate in the synthesis of several important pharmaceutical compounds, achieving high purity of this quinazoline derivative is critical for downstream applications. This document offers practical, field-proven insights to help you navigate the challenges of its purification.

I. Understanding the Compound and Common Impurities

This compound is a substituted quinazoline, a class of heterocyclic aromatic compounds.[1] Its synthesis often involves the chlorination of the corresponding 4-quinazolinone precursor.[2] The crude product can contain a variety of impurities that may complicate purification.

Common Impurities May Include:

  • Unreacted Starting Materials: Such as the 4-quinazolinone precursor.

  • Reagents from Synthesis: Including chlorinating agents (e.g., thionyl chloride, phosphorus oxychloride) and their byproducts.[2]

  • Side-Reaction Products: Formation of isomeric impurities or products from incomplete reactions.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of crude this compound.

Problem 1: The Purified Product is an Oil or a Waxy Solid, Not a Crystalline Material.

Possible Causes:

  • Residual Solvent: Trapped solvent can lower the melting point and prevent crystallization.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.[3]

  • Compound's Intrinsic Properties: Some quinazoline derivatives have low melting points.

Solutions:

  • High-Vacuum Drying: Ensure the product is dried under a high vacuum for an extended period to remove all residual solvents. Gentle heating can be applied if the compound is thermally stable.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or petroleum ether. This can help to wash away more soluble impurities and encourage the product to solidify.

  • Column Chromatography: If the product remains oily, it is highly recommended to perform column chromatography to remove impurities that may be inhibiting crystallization.[4]

  • Recrystallization from a Different Solvent System: Experiment with various solvent systems for recrystallization. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can sometimes promote crystallization where a single solvent fails.[3]

Problem 2: Recrystallization Yield is Very Low.

Possible Causes:

  • High Solubility in Cold Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.[3]

  • Using Too Much Solvent: An excessive amount of solvent will keep the product in solution even after cooling.

  • Premature Crystallization: The product may have crystallized out during hot filtration, leading to loss of material.

Solutions:

  • Solvent Screening: Conduct small-scale solubility tests to find a solvent where your compound is highly soluble when hot but poorly soluble when cold. Common solvents for quinazoline derivatives include ethanol and ethyl acetate.[4][5]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Pre-heat Filtration Apparatus: To prevent premature crystallization, pre-heat the funnel and receiving flask before hot filtration.[3]

  • Concentrate the Mother Liquor: If a significant amount of product remains in the mother liquor, concentrate it and attempt a second recrystallization to recover more material.

Problem 3: Column Chromatography Provides Poor Separation.

Possible Causes:

  • Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in either co-elution of impurities with the product or the product not moving from the baseline.

  • Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.

  • Improper Column Packing: Channels or cracks in the stationary phase can lead to an uneven flow of the mobile phase and inefficient separation.[6]

Solutions:

  • TLC Optimization: Before running the column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.25-0.35 for your target compound.[7] Gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often improve separation.[8]

  • Correct Loading: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Proper Packing Technique: Ensure the silica gel is packed uniformly without any air bubbles. A wet slurry packing method is often preferred.[9]

  • Dry Loading: If the crude product has poor solubility in the initial eluent, consider a dry loading technique. Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried powder to the top of the column.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for crude this compound?

A1: The choice between recrystallization and column chromatography as the initial step depends on the purity of your crude material.[4] If the crude product is relatively clean (as determined by TLC or NMR), a simple recrystallization may be sufficient. However, if multiple impurities are present, column chromatography is the more robust initial purification method to isolate the desired compound.[3]

Q2: Which analytical techniques are most useful for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

  • Deactivate the Silica Gel: You can neutralize the silica gel by washing it with a solvent system containing a small amount of a basic modifier, such as triethylamine (1-2%), before packing the column.[8]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic).

  • Expedite the Chromatography: Run the column as quickly as possible to minimize the contact time between your compound and the stationary phase.

IV. Visualization of Purification Workflow

Decision Tree for Purification Strategy

Purification_Decision_Tree start Crude this compound tlc_analysis Analyze by TLC start->tlc_analysis decision_purity Is the major spot >90% of the material? tlc_analysis->decision_purity recrystallization Recrystallization decision_purity->recrystallization Yes column_chromatography Column Chromatography decision_purity->column_chromatography No purity_check_1 Check Purity (TLC, HPLC, NMR) recrystallization->purity_check_1 column_chromatography->purity_check_1 decision_purity_final Is purity >99%? purity_check_1->decision_purity_final final_product Pure Product decision_purity_final->final_product Yes further_purification Consider a second purification method (e.g., recrystallization after column) decision_purity_final->further_purification No further_purification->final_product

Caption: Decision tree for selecting a purification method.

V. Data Tables for Purification Parameters

Table 1: Recommended Solvent Systems for Column Chromatography
Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (Gradient)Low to MediumGood starting point for separating non-polar to moderately polar impurities.
Dichloromethane / Methanol (Gradient)Medium to HighEffective for separating more polar impurities.
Table 2: Suggested Solvents for Recrystallization
SolventProperties
EthanolCommonly used for quinazoline derivatives; good balance of solubility properties.[5]
Ethyl AcetateAnother effective solvent, often used in combination with a non-polar solvent like hexane to induce crystallization.[10]
IsopropanolCan be a suitable alternative to ethanol.[10]
TolueneMay be used for recrystallization of some quinazoline derivatives.[10]

VI. Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring.

  • Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 2: General Procedure for Flash Column Chromatography
  • Solvent System Selection: Determine the optimal eluent system using TLC.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack evenly, draining the excess solvent until it is level with the top of the silica gel. Add a thin layer of sand to the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Carefully apply the sample to the top of the column.

  • Elution: Add the eluent to the column and apply pressure (e.g., with a pump or inert gas) to begin the separation. Collect fractions as the solvent elutes from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

VII. References

  • BenchChem. (2025). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 4-Chloro-2-pyridin-3-ylquinazoline. --INVALID-LINK--

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. --INVALID-LINK--

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. --INVALID-LINK--

  • Column chromatography. University of Calgary. --INVALID-LINK--

  • Purification of oily products in industrial chemistry. Reddit. --INVALID-LINK--

  • Purification: Tips for Flash Column Chromatography. University of Rochester. --INVALID-LINK--

  • Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. --INVALID-LINK--

  • Quinazoline Derivatives.1 III. The Synthesis of 4-(3'-Diethylaminopropoxy)-6. ElectronicsAndBooks. --INVALID-LINK--

  • Quinazoline derivatives: synthesis and bioactivities. PMC. --INVALID-LINK--

  • How can I purify oily products?. ResearchGate. --INVALID-LINK--

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.. --INVALID-LINK--

  • Separating Compounds by Column Chromatography. Utah Tech University. --INVALID-LINK--

  • Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. --INVALID-LINK--

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. --INVALID-LINK--

  • Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica. --INVALID-LINK--

  • Quinazoline. Wikipedia. --INVALID-LINK--

  • Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline. Google Patents. --INVALID-LINK--

References

Technical Support Center: Synthesis of 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Chloroquinazoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of 4-chloroquinazolines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you navigate your synthetic challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 4-chloroquinazolines, and what are the typical chlorinating agents?

A1: The most prevalent and practical starting materials for synthesizing 4-chloroquinazolines are their 4-hydroxy counterparts, also known as quinazolin-4(3H)-ones.[1] The conversion of the hydroxyl group at the 4-position to a chloro group is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][3][4] The choice between these reagents often depends on the scale of the reaction, the substrate's sensitivity, and the desired work-up procedure.

Q2: I am seeing a significant amount of my quinazolin-4-one starting material in my final product after chlorination with POCl₃. What could be the cause?

A2: This is a common issue that can stem from several factors:

  • Incomplete reaction: The reaction time or temperature may be insufficient for complete conversion. Chlorination of quinazolin-4-ones with POCl₃ often requires heating to drive the reaction to completion.[5]

  • Hydrolysis: 4-Chloroquinazolines are susceptible to hydrolysis, which converts the product back to the starting quinazolin-4-one. This can occur during the reaction work-up or purification if moisture is present. The pyrimidine nucleus, in general, is prone to such reactions.[6][7]

  • Insufficient POCl₃: A minimum of one molar equivalent of POCl₃ is required for the efficient conversion of intermediates to the final product.[5][8]

To address this, ensure your reaction goes to completion by monitoring it via TLC or LC-MS. Use anhydrous conditions throughout the reaction and work-up. Additionally, ensure you are using a sufficient molar excess of the chlorinating agent.

Q3: My reaction with POCl₃ is messy, and I am isolating a high molecular weight, insoluble byproduct. What is it?

A3: You are likely observing the formation of a "pseudodimer." This side reaction can occur during the chlorination of quinazolin-4-ones with POCl₃, especially under uncontrolled conditions.[5][8] The mechanism involves the reaction of a phosphorylated intermediate with unreacted quinazolin-4-one. This side reaction can be suppressed by carefully controlling the reaction temperature and maintaining basic conditions during the addition of POCl₃.[8]

Troubleshooting Guide: Side Reactions in Detail

Issue 1: Formation of Phosphorylated Intermediates and Pseudodimers with POCl₃

Symptoms:

  • Complex reaction mixture with multiple spots on TLC.

  • Isolation of a high molecular weight, often insoluble, byproduct.

  • Low yield of the desired 4-chloroquinazoline.

Root Cause Analysis: The reaction of quinazolin-4-ones with POCl₃ proceeds in two stages. The first is a phosphorylation reaction that occurs at lower temperatures (< 25 °C) under basic conditions to form various phosphorylated intermediates.[5] If the temperature is not controlled, or if the reaction is not sufficiently basic, these highly reactive intermediates can react with the starting quinazolin-4-one to form pseudodimers. The subsequent conversion of the phosphorylated intermediates to the 4-chloroquinazoline requires heating (70-90 °C).[5][8]

Corrective and Preventive Actions:

  • Temperature Control: Maintain a low temperature (e.g., 0-5 °C) during the initial addition of POCl₃ to a solution of the quinazolin-4-one and a suitable base (e.g., a tertiary amine).

  • Maintain Basicity: Ensure the reaction mixture remains basic throughout the addition of POCl₃ to prevent the accumulation of reactive intermediates that can lead to pseudodimer formation.[8]

  • Stepwise Heating: After the initial phosphorylation at low temperature, slowly warm the reaction mixture to the required reflux temperature to drive the conversion to the final product.

Experimental Protocol: Minimized Pseudodimer Formation

  • To a stirred solution of the quinazolin-4-one (1 equivalent) and a tertiary amine (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., toluene or acetonitrile) at 0 °C, add POCl₃ (1.5 equivalents) dropwise.

  • Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Slowly heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: POCl₃ Chlorination and Pseudodimer Formation

G QOH Quinazolin-4-one Phospho_int Phosphorylated Intermediate QOH->Phospho_int + POCl₃, Base (< 25°C) POCl3 POCl₃ Base Base QCl 4-Chloroquinazoline (Desired Product) Phospho_int->QCl Heat (70-90°C) + Cl⁻ Pseudodimer Pseudodimer (Side Product) Phospho_int->Pseudodimer + Quinazolin-4-one (Uncontrolled Temp.)

Caption: Reaction pathway for POCl₃ chlorination and pseudodimer side reaction.

Issue 2: Hydrolysis of 4-Chloroquinazoline

Symptoms:

  • The appearance of the quinazolin-4-one starting material spot on TLC during work-up or purification.

  • Low isolated yield despite complete conversion in the reaction mixture.

  • The product degrades upon standing, especially if exposed to air.

Root Cause Analysis: The C4 position of the quinazoline ring is highly electrophilic, making 4-chloroquinazolines susceptible to nucleophilic attack. Water is a nucleophile that can readily displace the chloride, leading to the reformation of the thermodynamically stable quinazolin-4-one. This hydrolysis can be particularly problematic during aqueous work-ups or when using protic solvents for purification.[6][7]

Corrective and Preventive Actions:

  • Anhydrous Work-up: Whenever possible, perform a non-aqueous work-up. This may involve filtering the reaction mixture and concentrating the filtrate, followed by direct purification.

  • Careful Aqueous Work-up: If an aqueous work-up is necessary, use cold water and minimize the contact time. Promptly extract the product into an organic solvent.

  • Aprotic Solvents for Purification: Use aprotic solvents for column chromatography (e.g., hexane/ethyl acetate mixtures).

  • Storage: Store the purified 4-chloroquinazoline under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from atmospheric moisture.

Issue 3: Ring Opening and Other Degradations

Symptoms:

  • A complex mixture of unidentifiable, often colored, byproducts.

  • Significant loss of material during the reaction or work-up.

Root Cause Analysis: The quinazoline nucleus, while aromatic, can be susceptible to ring-opening under certain conditions, especially with harsh reagents or prolonged heating.[6][7][9] The specific byproducts will depend on the reaction conditions and the substitution pattern of the quinazoline.

Corrective and Preventive Actions:

  • Milder Reaction Conditions: If ring opening is suspected, consider using milder chlorinating agents or reaction conditions. For example, using oxalyl chloride or thionyl chloride at lower temperatures might be an alternative to high-temperature POCl₃ reactions.

  • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction closely and work it up as soon as the starting material is consumed.

Issue 4: Incomplete Reaction with 2,4-Dichloroquinazoline Precursors

Symptoms:

  • When starting with a 2,4-dichloroquinazoline to synthesize a 4-substituted-2-chloroquinazoline, the final product is contaminated with the starting material.

Root Cause Analysis: Nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazolines is regioselective. The C4 position is significantly more reactive towards nucleophiles than the C2 position under mild conditions.[10][11] However, if the reaction conditions are not optimized (e.g., insufficient reaction time, low temperature, or a weak nucleophile), the reaction at the C4 position may not go to completion.

Corrective and Preventive Actions:

  • Optimize Reaction Conditions: Increase the reaction temperature or time to drive the substitution at the C4 position to completion.

  • Choice of Base: The choice and amount of base can be critical in activating the nucleophile.

  • Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can often significantly reduce reaction times and improve yields.[12][13]

Diagram: Regioselective Substitution on 2,4-Dichloroquinazoline

G DiClQ 2,4-Dichloroquinazoline Product4Sub 4-Substituted-2-chloroquinazoline (Major Product - Mild Conditions) DiClQ->Product4Sub + Nu-H (Mild Conditions) NuH Nucleophile (Nu-H) Product24Sub 2,4-Disubstituted quinazoline (Harsh Conditions) Product4Sub->Product24Sub + Nu-H (Harsh Conditions)

Caption: Regioselectivity in the nucleophilic substitution of 2,4-dichloroquinazoline.

Quantitative Data Summary

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Improvement
Reagent POCl₃ (neat)POCl₃ in Toluene with Et₃NSolvent and base help control exotherm and side reactions.
Temperature Reflux (110°C) immediately0°C then gradual heat to 90°CStaged temperature profile minimizes pseudodimer formation.[5]
Work-up Quench with H₂O at RTPour into ice/NH₄OHCold, basic quench minimizes hydrolysis of the product.
Typical Yield 30-50%70-90%Optimized conditions reduce side reactions and product degradation.

References

Technical Support Center: Optimization of SNAr Reactions for Anilinoquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of anilinoquinazolines via Nucleophilic Aromatic Substitution (SNAr). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of molecules, many of which are key pharmacophores in drug discovery.[1][2] We will address common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the SNAr synthesis of anilinoquinazolines, explaining the underlying chemical principles and offering actionable solutions.

Problem 1: Low or No Product Yield

This is the most common issue. A poor yield often points to a fundamental problem with one of the core reaction parameters: substrate activation, nucleophilicity, solvent, base, or temperature.

dot

LowYield_Troubleshooting start Low / No Yield sub_check Is the Quinazoline Substrate Activated? start->sub_check nuc_check Is the Aniline Nucleophile Reactive? sub_check->nuc_check Yes sub_sol Solution: - Use 4-chloro or 4-fluoroquinazoline. - Ensure EWGs are present if needed. sub_check->sub_sol No cond_check Are Reaction Conditions Optimal? nuc_check->cond_check Yes nuc_sol Solution: - Use more forcing conditions for  electron-poor anilines (↑ Temp). - Consider catalysis. nuc_check->nuc_sol No cond_sol Solution: - Switch to polar aprotic solvent (DMSO, DMF). - Select a stronger, non-nucleophilic base. - Increase temperature incrementally. cond_check->cond_sol No

Caption: Troubleshooting workflow for low product yield.

A. Cause: Insufficiently Activated Quinazoline Ring The SNAr reaction relies on the aromatic ring being electron-deficient to be susceptible to nucleophilic attack. The quinazoline scaffold is inherently electron-poor, but this is often not enough.

  • Explanation: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the negatively charged intermediate known as the Meisenheimer complex.[3][4] This step is accelerated by the presence of a highly electronegative leaving group and electron-withdrawing groups (EWGs) on the ring, which stabilize the forming negative charge.

  • Solution:

    • Leaving Group Choice: Ensure you are using a 4-haloquinazoline. The reactivity order for the leaving group in SNAr is typically F > Cl > Br > I.[5] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial attack.

    • Substrate Modification: If your synthesis allows, ensure the quinazoline ring has EWGs. However, for most drug scaffolds, the core is fixed. The primary focus should be on the leaving group and other conditions.

B. Cause: Poor Nucleophilicity of the Aniline Anilines are generally weaker nucleophiles than aliphatic amines.[6] Their reactivity is highly sensitive to electronic effects.

  • Explanation: Electron-donating groups (EDGs) on the aniline ring (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen atom, making it a stronger nucleophile. Conversely, EWGs (e.g., -NO₂, -CN, -CF₃) decrease its nucleophilicity, often leading to sluggish or failed reactions.[7] Steric hindrance from ortho-substituents on the aniline can also significantly slow the reaction.[7]

  • Solution:

    • For Electron-Poor Anilines: Harsher conditions are necessary. Increase the reaction temperature significantly (e.g., from 80 °C to 120-150 °C). Microwave irradiation can be highly effective in these cases, dramatically reducing reaction times.[6][7]

    • Catalysis: For particularly unreactive coupling partners, consider catalysis. While classic SNAr is uncatalyzed, acid catalysis (protonation of the quinazoline nitrogen) or the use of Lewis acids can increase the electrophilicity of the substrate.[8]

C. Cause: Inappropriate Solvent Choice The solvent plays a critical role in stabilizing intermediates and modulating nucleophile reactivity.

  • Explanation: Polar aprotic solvents like DMSO, DMF, and NMP are standard for SNAr reactions.[5][9] They are effective at solvating the counter-ion (e.g., K⁺ from K₂CO₃) but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the aniline, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[4][10]

  • Solution:

    • Switch to a Polar Aprotic Solvent: If you are using a protic or non-polar solvent, switch to DMSO, DMF, or NMP.

    • Consider Greener Alternatives: While effective, traditional dipolar aprotic solvents have toxicity concerns.[9] Greener alternatives like 2-MeTHF or Cyrene can be explored, but may require re-optimization of the base and temperature.[11] For some systems, reactions in water with additives like HPMC or KF have been shown to be effective.[9][12]

Problem 2: Significant Side Product Formation

The appearance of multiple spots on a TLC plate indicates a lack of selectivity, which can arise from over-reaction, degradation, or reaction with the solvent.

A. Cause: Di-substitution on a Dihaloquinazoline When using a substrate like 2,4-dichloroquinazoline, the desired product is often the result of selective substitution at the C4 position.

  • Explanation: The C4 position of 2,4-dichloroquinazoline is significantly more electrophilic and susceptible to nucleophilic attack than the C2 position.[13] This inherent regioselectivity is a key feature of the quinazoline system. However, under forcing conditions (high temperature, long reaction times, strong base), a second SNAr reaction can occur at the C2 position, leading to a 2,4-dianilinoquinazoline byproduct.

  • Solution:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aniline, but avoid a large excess.

    • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the formation of the di-substituted product.

B. Cause: Base-Induced Decomposition A base that is too strong or used in large excess can cause decomposition of the starting materials or the desired product, especially at high temperatures.

  • Explanation: Highly basic conditions can lead to unwanted side reactions. For instance, some functional groups on the quinazoline or aniline rings may not be stable to strong bases like NaH or KOH at elevated temperatures.

  • Solution:

    • Use a Milder Base: Switch from a strong base like KOH or NaH to a milder inorganic base like K₂CO₃ or Cs₂CO₃.[5][14]

    • Use an Organic Base: Non-nucleophilic organic bases like DIPEA (Hünig's base) or DBU can be effective alternatives, especially if your substrate is base-sensitive.

Problem 3: Difficult Product Purification

Purification can be challenging due to the removal of high-boiling starting materials or the separation of structurally similar byproducts.

A. Cause: Removal of Excess Aniline Anilines often have high boiling points and can be difficult to remove from the reaction mixture under reduced pressure.

  • Solution:

    • Acid Wash: After the reaction is complete, dilute the mixture with an organic solvent (e.g., EtOAc, DCM) and wash with an acidic aqueous solution (e.g., 1M HCl). The aniline will be protonated to form a water-soluble salt, which will be extracted into the aqueous layer. Be aware that your anilinoquinazoline product may also be basic and could be extracted as well; check the pH and solubility of your product first.

    • Chromatography: If an acid wash is not feasible, purification via flash column chromatography is the most reliable method.

B. Cause: Co-elution of Product and Impurities The product and polar impurities may have similar retention factors, making separation by standard silica gel chromatography difficult.

  • Solution:

    • Optimize Chromatography Solvents: Experiment with different solvent systems. A common system is a gradient of hexane/ethyl acetate. For more polar compounds, a DCM/methanol system may be necessary.[15]

    • Use a Different Stationary Phase: If silica is not effective, consider using an amine-functionalized silica column, which can improve the peak shape and separation of basic compounds like anilinoquinazolines.[15] Reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or TFA) is another powerful alternative.[15]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the SNAr reaction for anilinoquinazoline synthesis?

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nitrogen atom of the aniline attacks the electron-deficient carbon atom (typically C4) of the haloquinazoline. This breaks the aromaticity of the ring and forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[3][14]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide leaving group (e.g., Cl⁻), yielding the final 4-anilinoquinazoline product.

dot

SNAr_Mechanism start 4-Chloroquinazoline + Aniline intermediate Meisenheimer Complex (Tetrahedral Intermediate) start->intermediate Step 1: Addition (Rate-Determining) product 4-Anilinoquinazoline intermediate->product Step 2: Elimination (Fast)

Caption: The two-step mechanism of SNAr.

Q2: My reaction is slow with 4-chloroquinazoline. Should I switch to 4-fluoroquinazoline?

Yes, in most cases. The C-F bond is more polarized than the C-Cl bond due to fluorine's high electronegativity. This makes the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack, which is often the rate-determining step.[5][12] Therefore, aryl fluorides are generally more reactive in SNAr reactions than aryl chlorides.

Q3: How do I choose the right solvent for my reaction?

The best choice is almost always a polar aprotic solvent. Protic solvents should be avoided unless specific literature precedents exist for your substrate class.

SolventTypeBoiling Point (°C)ProsCons
DMSO Polar Aprotic189Excellent solvating power, high boiling point allows for high reaction temperatures.Difficult to remove, can cause side reactions (e.g., Swern oxidation).
DMF Polar Aprotic153Good solvent, lower boiling point than DMSO.Reprotoxic, difficult to remove completely.[9]
NMP Polar Aprotic202Similar to DMSO, very high boiling point.Reprotoxic, very difficult to remove.[9]
Acetonitrile Polar Aprotic82Lower boiling point, easier to remove.Less effective for unreactive substrates that require high temperatures.
Isopropanol Polar Protic82Inexpensive, can work for highly reactive substrates.Can reduce nucleophilicity; may act as a competing nucleophile at high temps.[11]
Toluene Non-polar111Can be used, but generally results in slower reactions.[11]Poor solubility for salts, slow reaction rates.

Q4: How do I select an appropriate base?

The base's role is often to deprotonate the aniline, increasing its nucleophilicity, or to act as a scavenger for the HCl generated during the reaction. The choice depends on the pKa of the aniline and the stability of your reactants.

BasepKa (Conjugate Acid)TypeTypical Use Case & Comments
K₂CO₃ 10.3InorganicA mild, inexpensive, and very common choice. Effective for most anilines.[14]
Cs₂CO₃ 10.3InorganicMore soluble than K₂CO₃ in organic solvents, sometimes leading to faster reactions. More expensive.[14]
KOH / NaOH 15.7 / 15.7InorganicStrong bases used for deprotonating very weak nucleophiles. Can cause hydrolysis or degradation.
NaH ~36InorganicVery strong, non-nucleophilic base. Used to pre-form the anilide anion. Requires anhydrous conditions.
DIPEA 10.7OrganicNon-nucleophilic amine base. Acts as an acid scavenger. Good for base-sensitive substrates.
DBU 13.5OrganicStrong, non-nucleophilic organic base.

Q5: Can I use microwave irradiation to accelerate the synthesis of anilinoquinazolines?

Absolutely. Microwave-assisted synthesis is an excellent technique for accelerating SNAr reactions, particularly with unreactive anilines. The rapid, uniform heating can reduce reaction times from many hours to just minutes and often improves yields by minimizing the formation of degradation byproducts.[7]

Experimental Protocol: General Procedure for SNAr Synthesis

This is a representative protocol and should be adapted based on the specific reactivity of your substrates.

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 4-chloroquinazoline (1.0 eq), the aniline (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMSO or DMF) to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-chloroquinazoline starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and stir. The product may precipitate. If it does, collect the solid by filtration, wash with water, and dry.

  • Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove the bulk of the solvent (e.g., DMSO/DMF).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-anilinoquinazoline.

References

Technical Support Center: Streamlining Gefitinib Synthesis by Eliminating Chromatographic Purification

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing gefitinib while avoiding cumbersome and costly chromatographic purification steps. By leveraging robust crystallization and extraction techniques, it is possible to achieve high-purity gefitinib suitable for research and development purposes. This guide offers practical, field-proven insights into experimental design, troubleshooting, and process optimization.

Frequently Asked Questions (FAQs)

Q1: Is it feasible to synthesize high-purity gefitinib without using column chromatography?

A: Absolutely. Several synthetic routes have been developed that successfully bypass the need for chromatographic purification. These methods primarily rely on well-designed crystallization, precipitation, and acid-base extraction steps to effectively remove process-related impurities.[1][2] The key is a thorough understanding of the solubility properties of gefitinib and its intermediates in various solvent systems.

Q2: What are the main advantages of avoiding chromatography in gefitinib synthesis?

A: The primary benefits include:

  • Increased Efficiency and Throughput: Chromatography is often a bottleneck in the synthesis workflow. Eliminating this step significantly reduces processing time.

  • Reduced Cost: The high cost of silica gel, solvents, and the labor-intensive nature of chromatography contribute significantly to the overall cost of synthesis.

  • Scalability: Non-chromatographic methods like crystallization are generally more amenable to scaling up for larger batch production.

  • Environmental Friendliness: These methods typically use smaller volumes of organic solvents compared to preparative chromatography, reducing chemical waste.[2]

Q3: What are the most common non-chromatographic purification techniques for gefitinib?

A: The most effective and commonly employed techniques are:

  • Recrystallization: This is a powerful method for purifying solid compounds. By carefully selecting a solvent in which gefitinib has high solubility at elevated temperatures and low solubility at room temperature, impurities can be left behind in the mother liquor.[3]

  • Acid-Base Washing/Extraction: Gefitinib is a basic compound and can be protonated to form a salt that is soluble in an acidic aqueous solution. This allows for the separation from non-basic impurities. Subsequent neutralization will precipitate the purified gefitinib.[4]

  • Precipitation/Salting-Out: This involves altering the solvent composition or adding a salt to decrease the solubility of gefitinib, causing it to precipitate out of the solution, leaving impurities behind.[1]

Q4: What are the critical process parameters to control during recrystallization?

A: To ensure successful and reproducible recrystallization, it is crucial to control:

  • Solvent Selection: The choice of solvent is paramount and should be based on the solubility profile of gefitinib and its impurities.

  • Cooling Rate: A slow and controlled cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the trapping of impurities.[]

  • Supersaturation: The level of supersaturation will influence the nucleation and growth of crystals. This can be controlled by the initial concentration and the cooling profile.

  • Agitation: Stirring can affect crystal size distribution and prevent agglomeration.[6]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the non-chromatographic purification of gefitinib and its intermediates.

Issue 1: Low Yield After Recrystallization
Potential Cause Troubleshooting Step Scientific Rationale
Gefitinib remains in the mother liquor. 1. Ensure the solution was sufficiently cooled. 2. Reduce the amount of solvent used for recrystallization. 3. Consider using an anti-solvent to induce further precipitation.The solubility of gefitinib, though low at room temperature, is not zero. Incomplete cooling or using an excessive volume of solvent will result in a significant amount of product remaining dissolved.[7] An anti-solvent is a solvent in which the compound is insoluble, and its addition reduces the overall solubility of the compound in the solvent mixture.[]
Premature crystallization during hot filtration. 1. Use a pre-heated funnel. 2. Add a small excess of hot solvent before filtration. 3. Minimize the filtration time.If the solution cools too quickly during filtration, the product will crystallize on the filter paper, leading to significant loss. Keeping the apparatus hot and ensuring the compound remains fully dissolved during this step is critical.
Issue 2: Product "Oils Out" Instead of Crystallizing
Potential Cause Troubleshooting Step Scientific Rationale
The solution is too concentrated or cooled too quickly. 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool more slowly."Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point in the solvent, or when the solution is highly supersaturated. This leads to the formation of a liquid phase of the compound instead of solid crystals. Diluting the solution slightly and slowing the cooling rate can promote proper crystal nucleation and growth.
Presence of impurities. 1. Attempt to purify the crude material by another method first (e.g., acid-base wash). 2. Try a different recrystallization solvent.Certain impurities can inhibit crystallization and promote oiling out. Removing these impurities beforehand or changing the solvent system can resolve the issue.
Issue 3: Poor Purity of the Final Product
Potential Cause Troubleshooting Step Scientific Rationale
Co-precipitation of impurities. 1. Select a different recrystallization solvent with a more selective solubility profile. 2. Perform a second recrystallization. 3. Utilize an acid-base wash prior to recrystallization.If an impurity has similar solubility characteristics to gefitinib in a particular solvent, it may co-crystallize. Changing the solvent can alter the relative solubilities and improve separation. An acid-base wash is highly effective at removing non-basic impurities.[4]
Incomplete removal of starting materials or reagents. 1. Ensure the preceding reaction has gone to completion. 2. Perform an appropriate work-up to remove reagents before attempting crystallization.Unreacted starting materials and residual reagents are common impurities.[8] Proper reaction monitoring and a well-designed work-up are essential for their removal.

Experimental Protocols

Protocol 1: Purification of Crude Gefitinib by Acid-Base Extraction and Precipitation

This protocol is designed to remove non-basic impurities from crude gefitinib.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude gefitinib in a suitable organic solvent such as ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous solution of a mild acid (e.g., 1M hydrochloric acid). The gefitinib will be protonated and move into the aqueous layer. Repeat the extraction to ensure complete transfer.

  • Separation: Separate the aqueous layer containing the gefitinib salt from the organic layer containing non-basic impurities.

  • Neutralization and Precipitation: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M sodium hydroxide) with stirring until the pH is basic (pH 9-10). The purified gefitinib will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with deionized water to remove any residual salts.

  • Drying: Dry the purified gefitinib under vacuum.

Diagram of Acid-Base Purification Workflow

A Crude Gefitinib in Ethyl Acetate BB BB A->BB B Add 1M HCl (aq) C Separate Layers D Aqueous Layer (Gefitinib-HCl) C->D E Organic Layer (Non-basic impurities) C->E F Add 1M NaOH (aq) D->F G Precipitation of Pure Gefitinib F->G H Filter, Wash, and Dry G->H I Pure Gefitinib H->I BB->C

Caption: Workflow for the purification of gefitinib using acid-base extraction.

Protocol 2: Recrystallization of Gefitinib from Ethanol

This protocol describes the recrystallization of gefitinib to achieve high purity.

Step-by-Step Methodology:

  • Solvent Addition: In a flask, add a minimal amount of ethanol to the crude or purified gefitinib from Protocol 1.

  • Heating: Heat the mixture to reflux with stirring until all the solid has dissolved. If necessary, add more ethanol dropwise until a clear solution is obtained.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask to slow the cooling process.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified gefitinib crystals under vacuum. A purity of >99.9% can be achieved with this method.[1]

Table 1: Quantitative Data for Gefitinib Recrystallization from Ethanol

ParameterValue
Solvent Ethanol
Heating Temperature ~70 °C (reflux)
Cooling Profile Slow cooling to room temperature, followed by 1 hour in an ice bath.
Expected Purity >99.9%
Expected Yield 85-90%

Visualization of Key Concepts

Decision Tree for Purification Strategy

start Crude Gefitinib q1 Are non-basic impurities a concern? start->q1 acid_base Perform Acid-Base Purification (Protocol 1) q1->acid_base Yes recrystallize_only Proceed directly to Recrystallization (Protocol 2) q1->recrystallize_only No acid_base->recrystallize_only q2 Is purity >99.5%? recrystallize_only->q2 end_high_purity High Purity Gefitinib q2->end_high_purity Yes second_recrystallization Perform a second recrystallization q2->second_recrystallization No second_recrystallization->q2

Caption: A decision-making workflow for selecting the appropriate non-chromatographic purification strategy for gefitinib.

References

Technical Support Center: Minimizing N-Alkylated Impurities in Gefitinib Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of gefitinib. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of N-alkylated impurities during the manufacturing process. We will delve into the root causes of this common issue and provide practical, field-proven strategies to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary N-alkylated impurity in gefitinib synthesis?

A1: The most common N-alkylated impurity is N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine. This impurity arises from the alkylation of the secondary amine nitrogen of the anilino group at the 4-position of the quinazoline core.

Q2: At which stage of the synthesis does this impurity typically form?

A2: This impurity is predominantly formed during the final etherification step in certain synthetic routes, where the 6-hydroxyl group of the quinazoline intermediate is reacted with a morpholinopropyl halide (e.g., 4-(3-chloropropyl)morpholine) in the presence of a base.[1]

Q3: Why is it crucial to control the levels of this impurity?

A3: Impurity control is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.[2] Regulatory bodies have stringent requirements for impurity profiling and control.[3] The presence of impurities, even in small amounts, can potentially alter the pharmacological and toxicological properties of the active pharmaceutical ingredient (API).

Q4: What are the main strategies to minimize the formation of N-alkylated impurities?

A4: There are two primary strategies:

  • Modification of the Synthetic Route: Introducing the morpholinopropyl side chain earlier in the synthesis, before the introduction of the anilino group, can circumvent the issue of N-alkylation in the final step.[4][5][6]

  • Optimization of the Final Alkylation Step: For synthetic routes where late-stage alkylation is preferred, the reaction conditions can be optimized to favor O-alkylation over N-alkylation. This includes the use of a transient protecting group for the secondary amine.[7][8]

Troubleshooting Guide: High Levels of N-Alkylated Impurity

If you are observing unacceptably high levels of the N-alkylated impurity in your gefitinib synthesis, this guide will help you diagnose and resolve the issue.

Understanding the Mechanism: N- vs. O-Alkylation

The formation of the N-alkylated impurity is a result of the competitive alkylation of the secondary amine and the hydroxyl group on the quinazoline core. The regioselectivity of this reaction is influenced by several factors, including the basicity of the reaction medium, the nature of the solvent, and steric hindrance around the reactive sites.

In the presence of a base, both the hydroxyl group and the secondary amine can be deprotonated, forming a phenoxide and an amide anion, respectively. Both of these species are nucleophilic and can react with the alkylating agent. The relative nucleophilicity of these two sites under different reaction conditions determines the ratio of O- to N-alkylation.

Visualizing the Reaction Pathway

gefitinib_synthesis intermediate 4-(3'-chloro-4'-fluoroanilino)-6-hydroxy-7-methoxyquinazoline gefitinib Gefitinib (O-alkylation) intermediate->gefitinib Desired Pathway impurity N-alkylated Impurity intermediate->impurity Side Reaction alkylating_agent 4-(3-chloropropyl)morpholine alkylating_agent->gefitinib alkylating_agent->impurity base Base (e.g., K2CO3) base->gefitinib base->impurity

Caption: Competing O- and N-alkylation pathways in the final step of a common gefitinib synthesis route.

Troubleshooting Table
Observation Potential Cause Recommended Action
High levels of N-alkylated impurity (>1%) Suboptimal Reaction Conditions: The chosen base, solvent, and temperature may be favoring N-alkylation.1. Implement a Transient Protection Strategy: Protect the secondary amine with a transient group like trimethylsilyl (TMS) before alkylation. 2. Optimize Reaction Conditions: If protection is not feasible, systematically evaluate the effect of different bases (e.g., K2CO3 vs. NaH), solvents (e.g., DMF vs. Acetone), and reaction temperatures.
Inconsistent impurity levels between batches Poor Process Control: Variations in reaction parameters such as stoichiometry of reagents, reaction time, and temperature can lead to inconsistent results.1. Strictly control reaction parameters: Ensure accurate measurement of all reagents and maintain consistent reaction times and temperatures. 2. Implement in-process controls (IPCs): Monitor the progress of the reaction by HPLC to ensure consistent conversion and impurity profiles.
Difficulty in removing the impurity by crystallization Similar Physicochemical Properties: The N-alkylated impurity may have similar solubility and chromatographic behavior to gefitinib, making purification challenging.1. Column Chromatography: If crystallization is ineffective, column chromatography may be necessary, although this can reduce the overall yield. 2. Focus on Prevention: The most effective strategy is to minimize the formation of the impurity in the first place through optimized synthesis.

Experimental Protocols

Protocol 1: Minimized N-Alkylation via Transient Silyl Protection

This protocol describes a method to minimize the formation of the N-alkylated impurity by using a transient trimethylsilyl (TMS) protecting group for the secondary amine.[7][8]

Materials:

  • 4-(3'-chloro-4'-fluoroanilino)-6-hydroxy-7-methoxyquinazoline

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • 4-(3-chloropropyl)morpholine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Water

Procedure:

  • Silylation: To a solution of 4-(3'-chloro-4'-fluoroanilino)-6-hydroxy-7-methoxyquinazoline in anhydrous DMF, add 1.5 equivalents of BSA at room temperature. Stir the mixture for 1 hour to ensure complete silylation of both the hydroxyl and the secondary amine groups.

  • Alkylation: Add 1.2 equivalents of 4-(3-chloropropyl)morpholine to the reaction mixture. Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the progress by HPLC.

  • Deprotection and Work-up: After the reaction is complete, cool the mixture to room temperature. Add methanol to quench the reaction and hydrolyze the silyl ethers and silylamine.

  • Precipitation and Isolation: Add water to the reaction mixture to precipitate the crude gefitinib. Filter the solid, wash with water, and then with a small amount of cold methanol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure gefitinib.

Protocol 2: HPLC Method for Impurity Profiling

This HPLC method is suitable for the separation and quantification of gefitinib and its N-alkylated impurity.[9][10][11][12]

Chromatographic Conditions:

Parameter Condition
Column Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 50 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 50 °C
Detection Wavelength 300 nm
Injection Volume 10 µL

Sample Preparation:

Dissolve an accurately weighed amount of the gefitinib sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a concentration of approximately 1 mg/mL.

Visualizing the Troubleshooting Workflow

troubleshooting_workflow start High N-alkylated Impurity Detected check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions implement_protection Implement Transient Silyl Protection Protocol check_conditions->implement_protection If feasible optimize_route Consider Alternative Synthetic Route check_conditions->optimize_route If protection is not an option monitor_ipc Implement In-Process Control (IPC) by HPLC implement_protection->monitor_ipc optimize_route->monitor_ipc purification Optimize Purification (Crystallization/Chromatography) monitor_ipc->purification end Impurity Level Acceptable purification->end

Caption: A logical workflow for troubleshooting and resolving high levels of N-alkylated impurities in gefitinib synthesis.

References

Technical Support Center: Alternative Chlorinating Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Organic Synthesis and Drug Development

Welcome to the technical support center for alternative chlorinating agents. This resource is designed for researchers, scientists, and drug development professionals seeking safer, more selective, and environmentally benign alternatives to traditional reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). Here, you will find troubleshooting guides and frequently asked questions to navigate the challenges of implementing these modern reagents in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why should our lab consider moving away from POCl₃ and SOCl₂?

A: While effective, POCl₃ and SOCl₂ present significant safety and environmental hazards. They are highly corrosive, react violently with water, and release toxic HCl gas. From a process safety perspective, their high reactivity can lead to runaway reactions, a major concern in scale-up operations. Furthermore, the formation of stoichiometric amounts of corrosive byproducts (phosphoric or sulfurous acids) complicates waste disposal and can be detrimental to sensitive functional groups, leading to lower yields and complex purification profiles.

Q2: What are the main classes of alternative chlorinating agents?

A: Modern alternatives can be broadly categorized based on their mechanism and activation mode. Key classes include:

  • Vilsmeier-type reagents: Such as the Ghosez reagent (dichloro-N,N-dimethyl-propenylamine) and Appel-type systems.

  • Phosphine-based reagents: For example, triphenylphosphine (PPh₃) in combination with a chlorine source like N-chlorosuccinimide (NCS) or carbon tetrachloride (CCl₄).

  • Triazine-based reagents: Cyanuric chloride (TCT) is a notable example, offering a cost-effective and milder alternative.

  • Oxalyl chloride and its derivatives: These are often used for the conversion of carboxylic acids to acid chlorides and in Swern oxidations.

Q3: How do I select the best alternative for my specific transformation?

A: The choice of reagent depends on several factors: the substrate's functional group tolerance, the desired reaction conditions (temperature, pH), and the overall process safety and scalability. The following decision-making workflow can guide your selection:

G cluster_input Identify Substrate & Desired Transformation cluster_selection Reagent Selection Criteria cluster_output Product & Considerations Start Starting Material: - Carboxylic Acid - Alcohol - Amide Acid Carboxylic Acid to Acyl Chloride Start->Acid Alcohol Alcohol to Alkyl Chloride Start->Alcohol Amide Amide to Nitrile/Vilsmeier Start->Amide TCT Cyanuric Chloride (TCT) - Mild, cost-effective - Good for acid-sensitive substrates Acid->TCT Acid-sensitive? Oxalyl Oxalyl Chloride - Volatile byproducts - Often used with catalytic DMF Acid->Oxalyl Need volatile byproducts? Appel Appel Reaction (PPh3/CCl4 or NCS) - Stereospecific (SN2) - Stoichiometric phosphine oxide byproduct Alcohol->Appel Stereocenter to invert? Ghosez Ghosez Reagent - Highly reactive - Good for unreactive alcohols Alcohol->Ghosez Sterically hindered alcohol? Vilsmeier Vilsmeier Reagent (from DMF/Oxalyl Chloride) - For formylation & cyclization Amide->Vilsmeier Product Chlorinated Product TCT->Product Oxalyl->Product Appel->Product Ghosez->Product Vilsmeier->Product

Caption: Decision workflow for selecting an alternative chlorinating agent.

Troubleshooting Guide: Cyanuric Chloride (TCT)

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has emerged as a versatile and economical reagent for the conversion of carboxylic acids to acyl chlorides and alcohols to alkyl chlorides. Its solid form and lower reactivity compared to SOCl₂ make it a safer option.

Issue 1: Low or no conversion of my carboxylic acid to the acyl chloride.
  • Possible Cause 1: Inadequate activation. TCT itself is not the chlorinating agent; it requires activation by the carboxylate. This is an equilibrium process.

    • Solution: Ensure you are using at least stoichiometric amounts of a non-nucleophilic base (e.g., triethylamine, DIPEA) to form the carboxylate in situ. This drives the equilibrium towards the activated O-acylisourea intermediate.

  • Possible Cause 2: Premature hydrolysis. The activated intermediate is sensitive to moisture.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). Ensure all glassware is thoroughly dried before use.

  • Possible Cause 3: Low reaction temperature. The reaction may be kinetically slow.

    • Solution: While often performed at room temperature, gentle heating (40-50 °C) can sometimes be beneficial, especially for less reactive carboxylic acids. Monitor for potential side reactions if heating.

Issue 2: My reaction has stalled, and I observe a thick white precipitate.
  • Observation: The precipitate is likely the triazine byproduct, which can sometimes coat the TCT particles, preventing further reaction.

    • Solution: Improve agitation to ensure good mixing and break up any agglomerates. In some cases, adding a co-solvent that helps to partially solubilize the byproducts, such as a small amount of THF in a predominantly non-polar solvent like DCM, can be effective.

Troubleshooting Guide: The Appel Reaction (PPh₃/NCS)

The combination of triphenylphosphine (PPh₃) and a chlorine source like N-chlorosuccinimide (NCS) is a classic method for converting alcohols to alkyl chlorides, proceeding with a clean inversion of stereochemistry (Sₙ2 mechanism).

Issue 1: Incomplete conversion and formation of an insoluble white solid.
  • Observation: The white solid is triphenylphosphine oxide (TPPO), a stoichiometric byproduct of the reaction. Its precipitation can sometimes hinder the reaction.

    • Possible Cause: The solvent may not be optimal for keeping all components in solution.

    • Solution: Switch to a more polar aprotic solvent like THF or acetonitrile, which can better solubilize TPPO. Alternatively, for workup, a mixed solvent system (e.g., hexanes/ether) can be used to precipitate the TPPO while keeping the desired product in solution.

Issue 2: Epimerization or elimination products are observed, especially with secondary alcohols.
  • Possible Cause: The reaction conditions are favoring E1 or Sₙ1 pathways over the desired Sₙ2 mechanism. This can happen if the reaction is run at too high a temperature or if the intermediate phosphonium salt has a long lifetime.

    • Solution 1: Temperature control. Run the reaction at lower temperatures (e.g., 0 °C to room temperature) to favor the kinetically controlled Sₙ2 pathway.

    • Solution 2: Reagent addition. Add the alcohol slowly to a pre-mixed solution of PPh₃ and NCS. This ensures that the highly reactive chlorophosphonium intermediate is consumed as it is formed, minimizing its concentration and the potential for side reactions.

G cluster_main Appel Reaction Troubleshooting Start Alcohol Substrate SN2_Pathway SN2 Attack by Alcohol Start->SN2_Pathway Reagents PPh3 + NCS Intermediate [Ph3P-Cl]+[NCS]- Reagents->Intermediate Intermediate->SN2_Pathway SN1_E1_Pathway SN1/E1 Side Reactions Intermediate->SN1_E1_Pathway High Temp, High Concentration Desired_Product Inverted Alkyl Chloride + TPPO SN2_Pathway->Desired_Product Low Temp, Slow Addition Side_Products Epimers / Alkenes SN1_E1_Pathway->Side_Products

Caption: Kinetic vs. thermodynamic control in the Appel reaction.

Comparative Data of Chlorinating Agents

ReagentFormByproductsKey AdvantagesKey Disadvantages
SOCl₂ LiquidSO₂, HCl (gases)High reactivity, volatile byproductsHighly corrosive, toxic fumes, poor functional group tolerance
POCl₃ LiquidH₃PO₄ derivativesPowerful dehydrating/chlorinating agentCorrosive, violent reaction with water, difficult to remove byproducts
Cyanuric Chloride (TCT) SolidTriazine derivatives (solid)Safer handling, mild conditions, cost-effectiveSolid byproducts can complicate workup, requires base
Oxalyl Chloride LiquidCO, CO₂, HCl (gases)Volatile byproducts, highly reactiveToxic, moisture-sensitive, requires careful temperature control
PPh₃/NCS (Appel) SolidsTPPO (solid), succinimideMild, stereospecific (inversion)Stoichiometric solid byproduct (TPPO) can be difficult to remove

troubleshooting low conversion rates in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low conversion rates, in their synthetic protocols. Quinazolines are a cornerstone of medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] However, their synthesis can be fraught with challenges, from stubborn starting materials to elusive optimal conditions.

This document moves beyond simple procedural lists. It is structured as a direct, question-and-answer troubleshooting resource that delves into the why behind common failures. By understanding the causality of these issues, you can make informed, logical decisions to optimize your reactions and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common overarching reasons for low yields in quinazoline synthesis?

A1: Low conversion rates typically stem from a few core areas:

  • Poor Quality of Starting Materials: Impurities in reactants like 2-aminobenzonitriles or aldehydes can introduce competing side reactions.[3]

  • Suboptimal Reaction Conditions: The interplay between temperature, reaction time, and solvent is critical. For example, classical methods like the Bischler synthesis require harsh conditions, while modern approaches may be more sensitive.[4]

  • Inefficient Catalyst Activity: Whether using metal-based, acid, or base catalysts, issues like deactivation by moisture or air, incorrect loading, or the presence of inhibitors can severely impact yield.[3][4]

  • Presence of Water: Many reagents and intermediates are moisture-sensitive. Water can quench catalysts or lead to hydrolysis of the quinazoline ring.[4][5]

  • Side Reactions: Competing reaction pathways, such as dimerization, oxidation, or the formation of alternative heterocyclic systems (e.g., quinolines in Friedländer synthesis), can consume starting materials.[4]

Q2: My reaction seems to work, but I lose most of my product during workup and purification. What can I do?

A2: Product loss during isolation is a common but solvable problem. Key factors include:

  • Extraction & pH: The basic nitrogen atoms in the quinazoline ring make its solubility highly pH-dependent. Ensure you are using the correct pH during aqueous extractions to keep your product in the organic layer.

  • Purification Method: The product may be irreversibly adsorbing to silica gel during column chromatography.[3] Consider switching to a different stationary phase (like alumina), using a less polar eluent system, or opting for recrystallization if the crude product is sufficiently pure.

  • Product Precipitation: When recrystallizing, selecting the right solvent is crucial. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.[3] Test a range of solvents to find the optimal one for your specific derivative.

Q3: I'm performing a Friedländer synthesis and getting an unexpected byproduct. What is it likely to be?

A3: A very common byproduct in the Friedländer synthesis is a quinoline derivative.[4] This occurs because the starting materials (a 2-aminoaryl aldehyde or ketone and a compound with an active methylene group) are similar to those used in quinoline synthesis.[4][6] Careful control of reaction conditions is necessary to favor the desired quinazoline annulation. Self-condensation of the active methylene compound is another potential source of impurities.[4]

Q4: Are there modern synthetic methods that can help me avoid the harsh conditions of classical syntheses?

A4: Absolutely. Many modern methods offer milder conditions, higher yields, and shorter reaction times. Microwave-assisted synthesis, for instance, can dramatically accelerate reactions and improve yields.[7][8][9] Transition metal-catalyzed reactions, using catalysts based on copper, palladium, or manganese, have also been developed to overcome the limitations of classical methods like the Niementowski or Bischler syntheses.[10][11][12]

Troubleshooting Workflow: From Low Yield to Optimized Protocol

This diagram outlines a logical workflow for diagnosing and solving low conversion rates in your quinazoline synthesis.

TroubleshootingWorkflow cluster_diagnosis Diagnosis cluster_solution Solution Pathways start Start: Low Conversion Rate check_purity Step 1: Verify Starting Materials - Purity (NMR, GC-MS) - Stability - Anhydrous? start->check_purity Initial Check analyze_reaction Step 2: Analyze Reaction - Incomplete Conversion? - Byproduct Formation? check_purity->analyze_reaction Pure & Dry purify_reagents Purify/Dry Reagents - Distill Aldehydes - Recrystallize Solids - Use Anhydrous Solvents check_purity->purify_reagents Impure/Wet optimize_conditions Optimize Conditions - Temperature (±10°C) - Time (TLC/LCMS monitoring) - Concentration (Dilution) analyze_reaction->optimize_conditions Incomplete Reaction change_catalyst Re-evaluate Catalyst - Check Activity - Adjust Loading - Change Catalyst Type analyze_reaction->change_catalyst No Reaction/ Catalyst Issue control_atmosphere Control Atmosphere - Use Inert Gas (N2/Ar) - Prevent Oxidation analyze_reaction->control_atmosphere Oxidative Byproducts end_node Optimized Protocol: High Yield purify_reagents->end_node optimize_conditions->end_node change_catalyst->end_node control_atmosphere->end_node

Caption: A logical workflow for troubleshooting low yields.

In-Depth Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Scientific Rationale & Explanation Recommended Solution & Protocol
Poor Quality of Starting Materials Impurities can act as catalysts for side reactions or inhibitors for your desired reaction. For example, acidic or basic impurities can disrupt pH-sensitive steps, while nucleophilic impurities can compete with your primary reactants. The electronic nature of substituents on starting materials also heavily influences reactivity.[3]Verify Purity: Use NMR, GC-MS, or melting point analysis to confirm the identity and purity of all starting materials.[3] Protocol: Purification of Aldehydes: If an aldehyde is suspected to be impure (often due to oxidation to carboxylic acid), distill liquid aldehydes under reduced pressure. Solid aldehydes can be purified by recrystallization.[3]
Suboptimal Reaction Conditions Quinazoline formation often involves a delicate equilibrium in the cyclization step. Insufficient temperature or time will result in an incomplete reaction.[4] Conversely, excessive heat can cause decomposition of starting materials or the desired product, particularly in classical methods like the Niementowski synthesis which can require temperatures over 130°C.[4]Systematic Optimization: 1. Temperature: Gradually increase the reaction temperature in 5-10°C increments, monitoring progress by TLC or LC-MS.[4] 2. Time: Run a time-course experiment, taking aliquots every 1-2 hours to determine when the reaction plateaus or when product degradation begins. 3. Solvent: The solvent choice is critical. Polar solvents like DMF or DMSO are often effective for polar substrates, while toluene or dioxane may be better for less polar reactants.[3]
Catalyst Inactivity or Incompatibility Metal catalysts can be deactivated by exposure to air or moisture.[4] Acid or base catalysts must be of the correct concentration and purity. The choice of catalyst itself is paramount; some reactions require a specific Lewis acid (e.g., CuCl)[10] or a Brønsted acid, while others may proceed better with a base.Verify Catalyst: If using a metal catalyst, ensure it is fresh or has been properly activated and stored. For acid/base catalysis, verify the concentration via titration. Consider Alternatives: If a standard acid catalyst fails, explore alternatives. For example, molecular iodine has proven to be an effective catalyst due to its Lewis acidity and oxidizing properties.[7]
Steric Hindrance Bulky substituents on the starting materials, particularly near the reactive sites (e.g., ortho to the amino group), can sterically impede the necessary bond formations for cyclization. This increases the activation energy of the reaction.Higher reaction temperatures or longer reaction times may be necessary to overcome the energetic barrier.[4] Alternatively, a more potent catalyst system may be required. If these fail, a different synthetic route that is less sensitive to steric effects should be considered.
Issue 2: Formation of Significant Byproducts
Possible Cause Scientific Rationale & Explanation Recommended Solution & Protocol
Oxidation of Product The quinazoline ring system can be susceptible to oxidation. The nitrogen at position 1 can be oxidized to an N-oxide, and the C4 position is particularly prone to oxidation, leading to the formation of a quinazolinone.[4] This is often exacerbated by the presence of atmospheric oxygen at high temperatures or certain oxidizing catalysts.Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to strictly exclude oxygen.[4] Protocol: Reaction Under Inert Atmosphere: 1. Assemble dry glassware and purge with N₂ or Ar for 10-15 minutes. 2. Add solvents and reagents via syringe under a positive pressure of inert gas. 3. Maintain the inert atmosphere throughout the reaction using a balloon or bubbler.
Dimerization or Polymerization At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or polymers. This is especially true if a starting material contains two reactive sites that can participate in quinazoline formation.[4]Increase Dilution: Perform the reaction at a lower concentration by increasing the volume of the solvent. This statistically favors the intramolecular pathway over intermolecular reactions.[4] Start by doubling the solvent volume and observe the effect on the product-to-byproduct ratio.
Hydrolysis / Ring Opening The pyrimidine ring of quinazoline can be susceptible to hydrolysis under either strongly acidic or basic conditions, especially when heated.[5] This can cleave the ring, leading back to derivatives of 2-aminobenzaldehyde or 2-aminobenzoic acid.Control pH: If possible, perform the reaction under neutral conditions. If an acid or base is required, use the minimum effective amount. During aqueous workup, neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases.[4]

Optimization of Common Synthetic Routes

The Niementowski Reaction

This classical method involves the condensation of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolinones).[13][14][15]

  • Common Problem: Low yields due to high temperatures. The reaction often requires temperatures of 130-200°C, which can lead to decomposition.[4][16]

  • Expert Insight & Solution: The key challenge is the inefficient cyclization of the intermediate o-amidobenzamide.[4] Modern approaches can facilitate this step under milder conditions. Consider using microwave irradiation, which can significantly shorten reaction times and improve yields, often under solvent-free conditions.[14] Using solid-supported acid catalysts like montmorillonite K-10 with microwave heating has also been shown to be highly effective.[14]

The Friedländer Annulation

This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][17]

  • Common Problem: Formation of quinoline byproducts and poor regioselectivity with unsymmetrical ketones.[4][18]

  • Expert Insight & Solution: The formation of the initial aldol adduct is often the slow, rate-determining step. The subsequent cyclization and dehydration are very rapid.[17] To control the reaction and suppress quinoline formation, the choice of catalyst is critical. While classical conditions use strong acids or bases, modern catalysts like molecular iodine or various Lewis acids can provide higher selectivity and yield under milder conditions.[9][18] Microwave-assisted protocols using neat acetic acid as both solvent and catalyst have also been shown to be extremely rapid and high-yielding.[9]

Reference Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis

This protocol is based on a modern, efficient method for synthesizing highly substituted quinazolines from an o-aminoarylketone, an aldehyde, and ammonium acetate, using molecular iodine as a catalyst.[7] This approach is noted for its high yields (often >90%) and mild conditions.

1. Materials & Setup:

  • 2-Aminobenzophenone (1.0 mmol, 197 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Ammonium Acetate (NH₄OAc) (2.0 mmol, 154 mg)

  • Molecular Iodine (I₂) (10 mol%, 0.1 mmol, 25 mg)

  • Ethanol (5 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar.

2. Procedure:

  • To the round-bottom flask, add 2-aminobenzophenone, benzaldehyde, ammonium acetate, and ethanol.

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Add the molecular iodine catalyst to the mixture.

  • Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours, indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add 15 mL of ethyl acetate and 15 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the residue. Stir until the iodine color disappears.

  • Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

3. Purification:

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol to yield the pure substituted quinazoline.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of 4-Chloro-7-(3-chloropropoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Verification

4-Chloro-7-(3-chloropropoxy)quinazoline serves as a key building block in medicinal chemistry, notably in the synthesis of targeted therapies.[1] Its precise molecular structure, including the substitution pattern on the quinazoline core and the integrity of the dichloro-functionalized side chain, is crucial for downstream reaction success and the purity of the final active pharmaceutical ingredient (API). Erroneous identification or the presence of impurities, such as regioisomers or unreacted starting materials, can lead to failed syntheses, compromised biological activity, and potential toxicity.

This guide establishes a multi-technique spectroscopic protocol for the validation of this compound. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we create a self-validating system where each technique provides orthogonal, confirmatory data.

Analytical Workflow: A Multi-Faceted Approach

The comprehensive validation of this compound relies on a synergistic analytical workflow. Each technique interrogates a different aspect of the molecule's structure, and together they provide a complete and unambiguous chemical fingerprint.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesized Product (Crude) Purification Column Chromatography Synthesis->Purification Product Purified Sample of This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Connectivity & Environment MS Mass Spectrometry (ESI-MS) Product->MS Molecular Weight & Formula IR Infrared Spectroscopy (FTIR) Product->IR Functional Groups Interpretation Spectral Interpretation NMR->Interpretation MS->Interpretation IR->Interpretation Comparison Comparison to Predicted Data & Analogs Interpretation->Comparison Validation Structural Confirmation & Purity Assessment Comparison->Validation IR_Spectroscopy_Logic cluster_groups Key Functional Groups cluster_peaks Characteristic IR Peaks (cm⁻¹) Molecule This compound Aromatic Aromatic Ring (C=C, C-H) Molecule->Aromatic Quinazoline Quinazoline Core (C=N) Molecule->Quinazoline Ether Aryl-Alkyl Ether (C-O-C) Molecule->Ether Alkyl_Chain Alkyl Chain (C-H) Molecule->Alkyl_Chain Chlorine Chloro Groups (C-Cl) Molecule->Chlorine Peak_Aro ~3050, ~1500 Aromatic->Peak_Aro Peak_CN ~1610 Quinazoline->Peak_CN Peak_Ether ~1240 Ether->Peak_Ether Peak_Alkyl ~2950 Alkyl_Chain->Peak_Alkyl Peak_Cl ~750 Chlorine->Peak_Cl

References

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Quinazoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the analysis of quinazoline intermediates, crucial scaffolds in modern drug discovery. We will move beyond procedural lists to explore the rationale behind methodological choices, ensuring a robust and scientifically sound approach to characterization and quantification.

The Central Role of Quinazoline Intermediates in Drug Development

Quinazoline and its derivatives are foundational structures in medicinal chemistry, recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Many approved drugs and clinical candidates are built upon the quinazoline core, making the reliable analysis of their synthetic intermediates a critical step in pharmaceutical development.[4] Accurate characterization ensures the purity, stability, and safety of the final active pharmaceutical ingredient (API).[5] Mass spectrometry has become an indispensable tool for this purpose, offering unparalleled sensitivity and structural information.[6][7][8]

A Comparative Analysis of Mass Spectrometry Techniques

The selection of an appropriate MS technique is dictated by the specific physicochemical properties of the quinazoline intermediate and the analytical question at hand. The structure of the molecule is the predominant factor controlling its fragmentation behavior.[9]

Ionization Source: Choosing the Right Tool for the Molecule

The first critical choice is the ionization source, which converts the neutral intermediate into a gas-phase ion for MS analysis.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for polar and thermally labile quinazoline intermediates.[10][11] It typically produces protonated molecules [M+H]+, minimizing in-source fragmentation and preserving the molecular ion for subsequent analysis. This makes it highly suitable for Liquid Chromatography-Mass Spectrometry (LC-MS).[10][12]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile quinazoline intermediates that may not ionize efficiently by ESI.[11][12][13] While also a soft ionization technique, it can sometimes induce more fragmentation than ESI.[12]

Table 1: Comparison of ESI and APCI for Quinazoline Intermediate Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle High voltage applied to a liquid creates charged droplets.[10][11]A corona discharge ionizes vaporized sample and solvent molecules.[10][11]
Best For Polar, non-volatile, and thermally labile molecules.[11][12]Less polar to non-polar, volatile, thermally stable molecules.[11][12]
Typical Ions [M+H]+, [M+Na]+, multiply charged ions.[10]Primarily [M+H]+, rarely multiply charged.[10][12]
Flow Rates Best with lower flow rates (<1 mL/min).[10]Works well with higher flow rates (>0.2 mL/min).[10]
Matrix Effects More susceptible to ion suppression from salts and buffers.[14][15]Generally less susceptible to matrix effects.[12]
  • Causality in Selection: The choice between ESI and APCI hinges on the polarity of the quinazoline intermediate. For many nitrogen-containing heterocycles like quinazolines, which are often basic and polar, ESI is the default starting point.[13] However, for early-stage, less functionalized, or more hydrocarbon-like intermediates, APCI can provide superior sensitivity.

Mass Analyzer: Resolving Power and Structural Insight

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer impacts the level of structural detail and confidence in identification.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) provide high mass accuracy (<5 ppm).[16] This is critical for determining the elemental composition of an unknown intermediate or impurity, significantly narrowing down potential structures.[7][8][16]

  • Tandem Mass Spectrometry (MS/MS or MSn): This technique involves isolating a specific ion (the precursor ion), fragmenting it, and analyzing the resulting product ions.[7][8] This process provides a structural fingerprint of the molecule, which is essential for confirming the identity of known intermediates and elucidating the structure of unknown byproducts.[9][17] Hybrid instruments (e.g., Quadrupole-Time-of-Flight, Q-TOF) are particularly powerful as they combine precursor ion selection with high-resolution analysis of the product ions.[17]

Experimental Workflows & Protocols

A robust analysis combines chromatographic separation with mass spectrometric detection.

Workflow for Identification of a Quinazoline Intermediate

The following diagram illustrates a typical workflow for identifying and characterizing a quinazoline intermediate in a reaction mixture.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Interpretation prep Reaction Mixture (e.g., crude synthesis product) dilute Dilute in suitable solvent (e.g., ACN/H2O) prep->dilute filter Filter (0.22 µm syringe filter) dilute->filter lc HPLC/UHPLC Separation (C18 column) filter->lc ms HRMS Full Scan (MS1) (e.g., Orbitrap, TOF) lc->ms msms Data-Dependent MS/MS (MS2) (Fragmentation of top ions) ms->msms extract Extract Ion Chromatogram (for expected m/z) msms->extract formula Determine Elemental Formula (from accurate mass in MS1) msms->formula frag Analyze Fragmentation Pattern (from MS/MS spectrum) msms->frag confirm Confirm Structure extract->confirm formula->confirm frag->confirm

Caption: Workflow for quinazoline intermediate identification.

Protocol 1: General LC-MS/MS Method for Quinazoline Analysis

This protocol is a self-validating starting point for the analysis of quinazoline intermediates.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 mg/mL.

    • Perform a serial dilution to create a working solution of ~1 µg/mL. Causality: This concentration is typically sufficient for sensitive detection without saturating the detector.

    • Filter the final solution through a 0.22 µm syringe filter to remove particulates that could clog the LC system.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid. Causality: Formic acid aids in the protonation of basic compounds like quinazolines, improving ESI efficiency and chromatographic peak shape.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan MS from m/z 100-1000, followed by data-dependent MS/MS on the top 3 most intense ions.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Collision Energy (for MS/MS): Ramped from 15-40 eV. Causality: A ramped collision energy ensures a wide range of fragments are generated, providing richer structural information.

    • Quality Control: Before running samples, inject a known standard (e.g., reserpine) to verify instrument sensitivity, mass accuracy, and chromatographic performance.

Interpreting Mass Spectra of Quinazoline Intermediates

Understanding the fragmentation patterns is key to structural elucidation.[9] Quinazolines typically fragment via the cleavage of the heterocyclic rings or loss of substituents.

  • Common Fragmentation Pathway: A primary fragmentation route for the core quinazoline structure involves the sequential loss of two molecules of hydrogen cyanide (HCN).[18]

  • Substituent-Driven Fragmentation: The fragmentation is often directed by the substituents on the ring.[18] For example, groups attached to the C4 position are often lost preferentially.[18] The presence of bromine atoms will lead to characteristic isotopic patterns (e.g., M, M+2, M+4 peaks in a 1:2:1 ratio for dibromo compounds).[19]

Table 2: Common Neutral Losses and Fragment Ions

Neutral Loss / Fragmentm/zImplication
HCN27Cleavage of the pyrimidine ring.[18]
CO28Loss from a quinazolinone carbonyl group.
C7H7+91Tropylium ion, indicates a benzyl-like substituent.
C6H5CO+105Benzoyl cation, indicates a benzoyl substituent.[19]

Challenges and Advanced Solutions

  • Isomer Differentiation: Mass spectrometry alone often cannot distinguish between isomers.[5] Coupling MS with robust chromatographic separation (LC) is essential. Different isomers will typically have different retention times. Tandem mass spectrometry (MS/MS) can sometimes help distinguish isomers if they produce unique fragmentation patterns.[9]

  • Matrix Effects: Complex sample matrices (e.g., crude reaction mixtures, biological fluids) can suppress the ionization of the target analyte, leading to inaccurate quantification.[14][15]

    • Solution: Implement effective sample cleanup (e.g., solid-phase extraction) or simply dilute the sample to minimize the concentration of interfering components.[15] Using a stable isotope-labeled internal standard is the gold standard for correcting matrix effects in quantitative studies.

Conclusion

The successful mass spectrometric analysis of quinazoline intermediates relies on a logical, evidence-based approach. By carefully selecting the ionization technique and mass analyzer based on the analyte's properties, developing robust LC-MS methods, and understanding the principles of fragmentation, researchers can confidently characterize these vital pharmaceutical building blocks. High-resolution mass spectrometry provides invaluable data for formula determination, while tandem MS is indispensable for definitive structural confirmation, together forming a powerful toolkit for accelerating drug development.

References

A Comparative Analysis of Gefitinib Synthesis Routes for Optimal Yield and Industrial Viability

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthetic pathway to an active pharmaceutical ingredient (API) is a critical factor influencing not only the feasibility of production but also its economic and environmental footprint. Gefitinib (Iressa®), a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, stands as a cornerstone in the treatment of non-small cell lung cancer. This guide provides an in-depth comparison of the primary synthetic routes to gefitinib, with a focus on overall yield, scalability, and the underlying chemical strategies.

Introduction to Gefitinib and its Synthetic Challenges

Gefitinib is a quinazoline derivative characterized by its 4-(3'-chloro-4'-fluoroanilino) substituent, a 7-methoxy group, and a 6-(3-morpholinopropoxy) side chain. The key challenges in its synthesis lie in the regioselective construction of the substituted quinazoline core and the strategic introduction of the various functional groups, all while maximizing efficiency and minimizing impurity formation. Over the years, synthetic strategies have evolved from the initial patented route to more streamlined and industrially viable processes.

Key Synthetic Strategies and Comparative Analysis

Three major synthetic routes have been prominently described in the literature, each with distinct advantages and drawbacks. These routes are primarily distinguished by their choice of starting material and the sequence of key chemical transformations.

Route 1: The Original AstraZeneca Synthesis from 6,7-Dimethoxy-3H-quinazolin-4-one

The pioneering synthesis of gefitinib, as disclosed by AstraZeneca, commences with the commercially available 6,7-dimethoxy-3H-quinazolin-4-one. This route, while historically significant, is hampered by a challenging and often low-yielding demethylation step.

Causality Behind Experimental Choices: The core of this strategy involves the late-stage introduction of the morpholinopropoxy side chain. The initial steps focus on modifying the quinazolinone core to enable the crucial C-N bond formation with 3-chloro-4-fluoroaniline. Selective demethylation at the 6-position is necessary to create a handle for the subsequent etherification.

Protocol Highlights:

  • Selective Demethylation: 6,7-dimethoxy-3H-quinazolin-4-one is treated with L-methionine and methanesulfonic acid to selectively cleave the methyl ether at the C-6 position. This step is notoriously low-yielding, often cited as a major drawback of this route[1].

  • Protection: The newly formed hydroxyl group is protected, typically as an acetate, to prevent unwanted side reactions in the subsequent chlorination step.

  • Chlorination: The protected quinazolinone is chlorinated at the C-4 position using a reagent like thionyl chloride or phosphorus oxychloride.

  • Nucleophilic Aromatic Substitution (SNAr): The 4-chloroquinazoline intermediate undergoes an SNAr reaction with 3-chloro-4-fluoroaniline.

  • Deprotection: The protecting group on the C-6 hydroxyl is removed.

  • Etherification: The final morpholinopropoxy side chain is introduced via Williamson ether synthesis.

Overall Yield: This six-step synthesis route is reported to have an overall yield of approximately 10%[1][2]. The primary bottleneck is the initial demethylation step, which significantly impacts the overall efficiency.

Route 2: Convergent Synthesis from Isovanillin or its Derivatives

To circumvent the issues of the original route, a more convergent and economically favorable approach starting from the readily available and inexpensive isovanillin (3-hydroxy-4-methoxybenzaldehyde) was developed. This has become a widely adopted strategy in industrial production.

Causality Behind Experimental Choices: This bottom-up approach builds the quinazoline ring from a substituted benzene derivative. This allows for the early introduction of the methoxy and the precursor to the morpholinopropoxy side chain, leading to a more efficient assembly of the final molecule. Several variations of this route exist, with differences in the exact sequence and choice of reagents.

Protocol Highlights (A Representative Pathway):

  • Nitration: Isovanillin is nitrated to introduce a nitro group ortho to the hydroxyl group. This is a critical step for the subsequent cyclization but requires careful handling of nitrating agents.

  • Etherification: The phenolic hydroxyl group is alkylated with a suitable 3-carbon synthon bearing a leaving group and the morpholine moiety (or a precursor).

  • Reduction: The nitro group is reduced to an amine, typically using catalytic hydrogenation or reducing agents like sodium dithionite.

  • Cyclization: The resulting aminobenzaldehyde derivative is cyclized with a formylating agent (e.g., formamide or dimethylformamide dimethyl acetal) to form the quinazolinone ring.

  • Chlorination: The quinazolinone is converted to the 4-chloroquinazoline intermediate.

  • Final Condensation: The synthesis is completed by the SNAr reaction with 3-chloro-4-fluoroaniline.

Overall Yield: This route is significantly more efficient than the original AstraZeneca synthesis, with reported overall yields ranging from 31.81% to as high as 44%[3][4][5]. The avoidance of the problematic demethylation step is a key contributor to this improved yield.

Route 3: A Streamlined Approach from 2,4-Dichloro-6,7-dimethoxyquinazoline

A more recent and concise synthesis has been developed starting from 2,4-dichloro-6,7-dimethoxyquinazoline. This route offers a shorter reaction sequence and avoids some of the hazardous reagents used in other methods.

Causality Behind Experimental Choices: This strategy leverages the differential reactivity of the two chlorine atoms on the quinazoline ring. The C-4 chlorine is more susceptible to nucleophilic attack by anilines, allowing for a selective initial substitution.

Protocol Highlights:

  • Selective Amination: 2,4-dichloro-6,7-dimethoxyquinazoline is reacted with 3-chloro-4-fluoroaniline. The reaction conditions are controlled to favor monosubstitution at the C-4 position.

  • Monodemethylation: The resulting intermediate undergoes selective demethylation at the C-6 position.

  • Etherification: The morpholinopropoxy side chain is introduced at the C-6 hydroxyl group.

  • Dechlorination: The final step involves the removal of the chlorine atom at the C-2 position.

Overall Yield: This four-step synthesis has been reported to have an overall yield of 14%[2]. While the yield is higher than the original AstraZeneca route, it is lower than the optimized isovanillin routes. However, its brevity and avoidance of harsh reagents make it an attractive alternative.

Quantitative Comparison of Gefitinib Synthesis Routes

FeatureRoute 1: Original AstraZenecaRoute 2: From IsovanillinRoute 3: From 2,4-Dichloro-6,7-dimethoxyquinazoline
Starting Material 6,7-Dimethoxy-3H-quinazolin-4-oneIsovanillin / 3-Hydroxy-4-methoxybenzaldehyde2,4-Dichloro-6,7-dimethoxyquinazoline
Number of Steps ~6~6-74
Reported Overall Yield ~10%[1][2]31.81% - 44%[3][4][5]~14%[2]
Key Advantages Historically establishedHigh overall yield, cost-effective starting materialShorter route, avoids hazardous nitration
Key Disadvantages Low-yielding demethylation stepOften involves hazardous nitration stepLower yield than optimized isovanillin routes

Visualizing the Synthetic Pathways

To better illustrate the strategic differences between these routes, the following diagrams outline the core transformations.

gefitinib_synthesis_routes cluster_route1 Route 1: Original AstraZeneca cluster_route2 Route 2: From Isovanillin cluster_route3 Route 3: From Dichloroquinazoline A1 6,7-Dimethoxy- quinazolin-4-one A2 Selective Demethylation A1->A2 A3 Protection A2->A3 A4 Chlorination A3->A4 A5 SNAr with 3-chloro-4-fluoroaniline A4->A5 A6 Deprotection A5->A6 A7 Etherification A6->A7 A8 Gefitinib A7->A8 B1 Isovanillin B2 Nitration B1->B2 B3 Etherification B2->B3 B4 Reduction B3->B4 B5 Cyclization B4->B5 B6 Chlorination B5->B6 B7 SNAr with 3-chloro-4-fluoroaniline B6->B7 B8 Gefitinib B7->B8 C1 2,4-Dichloro-6,7- dimethoxyquinazoline C2 Selective Amination C1->C2 C3 Demethylation C2->C3 C4 Etherification C3->C4 C5 Dechlorination C4->C5 C6 Gefitinib C5->C6

Figure 1: High-level overview of the three main synthetic routes to gefitinib.

Conclusion and Future Perspectives

The synthesis of gefitinib has seen significant evolution, moving from a lengthy and low-yielding initial route to more efficient and industrially scalable processes. The routes starting from isovanillin or its derivatives currently offer the best balance of high overall yield and cost-effectiveness, making them the preferred choice for large-scale manufacturing. However, the use of nitrating agents in some variations of this route presents safety and environmental concerns.

The shorter, four-step synthesis from 2,4-dichloro-6,7-dimethoxyquinazoline, while having a moderate overall yield, is a promising alternative that avoids some of the more hazardous reagents. Further optimization of this route could enhance its yield and make it more competitive.

For researchers and drug development professionals, the choice of a synthetic route for gefitinib or its analogues will depend on a careful evaluation of factors including the desired scale of production, cost of starting materials, availability of specialized equipment, and adherence to safety and environmental regulations. The continuous pursuit of greener and more efficient synthetic methodologies will undoubtedly lead to further innovations in the production of this important anticancer drug.

References

A Comparative Guide to Quinazoline-Derived EGFR Inhibitors: From Reversible Competitors to Allosteric Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, regulating critical processes like proliferation, survival, and differentiation.[1][2] Its dysregulation, often through activating mutations, is a well-established driver in various malignancies, most notably in Non-Small Cell Lung Cancer (NSCLC).[3][4] This has made EGFR a prime target for therapeutic intervention, leading to the development of several generations of Tyrosine Kinase Inhibitors (TKIs). The quinazoline scaffold has proven to be a remarkably versatile and effective core structure for these inhibitors, evolving over time to counteract emergent resistance mechanisms.[3][5]

This guide provides a comparative analysis of quinazoline-derived EGFR inhibitors, structured by generation. We will explore their mechanisms of action, selectivity profiles, and the experimental data that define their clinical utility. Furthermore, we will detail the fundamental experimental protocols required to evaluate and compare these compounds, providing a scientifically robust framework for researchers in the field.

The EGFR Signaling Cascade: The Target Landscape

Upon binding ligands such as EGF or TGF-α, EGFR dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation.[6][7] This initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation and survival.[7] EGFR TKIs are designed to interrupt this process at its origin by blocking the kinase activity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ligand EGF / TGF-α Ligand->EGFR Binding & Dimerization Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Activation Inhibitor Quinazoline EGFR TKIs (ATP-Competitive) Inhibitor->EGFR Blocks ATP Binding Site Inhibits Kinase Activity

Caption: Simplified EGFR signaling pathway and TKI intervention point.

First-Generation EGFR Inhibitors: The Reversible Pioneers

The first wave of EGFR inhibitors established the clinical viability of targeting this pathway. Based on a 4-anilinoquinazoline core, these drugs act as reversible, ATP-competitive inhibitors.[8][9]

  • Key Examples: Gefitinib, Erlotinib.[3][10]

  • Mechanism of Action: These molecules mimic ATP and bind to the kinase domain's ATP-binding pocket. This binding is reversible, and their efficacy is dependent on out-competing intracellular ATP.[11][12] They show significantly higher affinity for EGFR harboring activating mutations (e.g., Exon 19 deletion, L858R) compared to wild-type (WT) EGFR, which explains their therapeutic window.[13]

  • Clinical Challenge - Acquired Resistance: While initially effective, most patients develop resistance within 9-14 months.[13] The most common mechanism, accounting for over 50% of cases, is the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20.[4][14] This mutation increases the receptor's affinity for ATP, rendering the reversible inhibitors less able to compete effectively.[4]

Second-Generation EGFR Inhibitors: The Irreversible Approach

To overcome the resistance conferred by the T790M mutation, the second generation of inhibitors was designed. These compounds retain the quinazoline scaffold but incorporate a reactive group (a Michael acceptor) that forms a covalent bond with a cysteine residue (Cys797) near the ATP-binding site.[3][15]

  • Key Examples: Afatinib, Dacomitinib.[5][16]

  • Mechanism of Action: By forming an irreversible covalent bond, these inhibitors achieve a more sustained and potent inhibition of the EGFR kinase.[3][17] This strategy was intended to overcome the increased ATP affinity of the T790M mutant.[4]

  • Clinical Challenge - Toxicity: A significant drawback of this generation is their lack of selectivity. They potently inhibit not only mutant EGFR but also WT EGFR and other members of the ErbB family (like HER2).[14][15] This pan-ErbB inhibition leads to significant dose-limiting toxicities, primarily severe rash and diarrhea, which complicates their clinical use.[15] While they showed activity against T790M preclinically, they often fail to prevent its emergence in patients.[4]

Third-Generation EGFR Inhibitors: Mutant-Selective Covalent Inhibition

The third generation represents a major leap forward, engineered to selectively target mutant forms of EGFR, including the T790M resistance mutation, while sparing WT EGFR.[18][19]

  • Key Example: Osimertinib (based on a pyrimidine scaffold, but its development was a direct response to the limitations of quinazoline-based 1st/2nd-gen inhibitors).[3][19][20]

  • Mechanism of Action: Like the second generation, Osimertinib is a covalent inhibitor that targets Cys797.[18][19] However, its chemical structure is optimized to bind preferentially to the ATP-binding pocket of EGFR when the T790M mutation is present.[19][20] This results in potent inhibition of both activating mutations (Del19, L858R) and the T790M resistance mutation, with significantly less activity against WT EGFR.[19] This enhanced selectivity translates to a much-improved safety profile and superior efficacy in T790M-positive patients.[18][21]

  • Clinical Challenge - The Next Wave of Resistance: The primary on-target resistance mechanism to third-generation inhibitors is the C797S mutation.[14][22] This mutation replaces the critical cysteine residue with a serine, preventing the covalent bond formation that is essential for the inhibitor's mechanism of action.[22]

Fourth-Generation and Beyond: Allosteric Inhibition

With covalent inhibitors stymied by the C797S mutation, new strategies are required. Fourth-generation inhibitors are being developed to overcome this hurdle, with a focus on non-ATP-competitive (allosteric) mechanisms.

  • Key Examples: EAI045, various quinazolinone-based compounds.[22][23][24]

  • Mechanism of Action: Allosteric inhibitors bind to a pocket adjacent to the ATP site, stabilizing an inactive conformation of the EGFR kinase.[22] Because they do not bind at the ATP site and do not require the Cys797 residue for covalent attachment, they can effectively inhibit EGFR harboring the C797S mutation.[23][24] This approach offers the potential for high selectivity and a novel way to combat resistance.[22] Research into quinazolinone scaffolds has shown promise in developing these allosteric agents.[23][25]

Comparative Performance Summary

The following table summarizes the key characteristics and performance metrics of the different generations of quinazoline-derived and related EGFR inhibitors. IC₅₀ (half-maximal inhibitory concentration) values represent the drug concentration required to inhibit 50% of the enzyme's activity and are a key measure of potency.

Inhibitor (Example) Generation Mechanism Target Mutations IC₅₀ EGFRWT (nM) IC₅₀ EGFRT790M (nM) Key Limitation
Gefitinib / Erlotinib 1stReversible, ATP-CompetitiveActivating (Del19, L858R)~100-2000>10,000T790M Resistance[9][26]
Afatinib / Dacomitinib 2ndIrreversible, Covalent (Cys797)Activating, T790M (limited)~10-100~10-100WT-EGFR Toxicity[15][26]
Osimertinib 3rdIrreversible, Covalent (Cys797)Activating + T790M~480-1865<15C797S Resistance[19]
Quinazolinones (e.g., Cpd 23) 4th (Allosteric)Allosteric, Non-ATP-CompetitiveActivating + T790M + C797SHigh (Selective)0.2 (Enzyme)Preclinical Stage[22]

Note: IC₅₀ values are approximate and can vary based on the specific assay conditions and cell lines used. The data shown is a synthesis from multiple sources for comparative purposes.[19][22][26][27]

Experimental Protocols for Inhibitor Evaluation

To rigorously compare EGFR inhibitors, a series of standardized in vitro assays are essential. The choice of methodology and reagents is critical for generating reliable and reproducible data.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (Biochemical)

Causality: This assay directly measures the inhibitor's ability to block the enzymatic activity of the isolated EGFR kinase protein. It is the purest assessment of potency, devoid of cellular complexities like membrane transport or off-target effects. Using different recombinant EGFR protein variants (WT, L858R/T790M) allows for the direct calculation of selectivity.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant EGFR (WT or Mutant) - Kinase Buffer - ATP - Poly(Glu,Tyr) Substrate start->reagents inhibitor Prepare Inhibitor Dilution Series (e.g., 10-point, 3-fold dilutions) start->inhibitor plate Plate Assay Components: 1. Add Inhibitor dilutions 2. Add EGFR enzyme 3. Incubate (Pre-incubation) reagents->plate inhibitor->plate initiate Initiate Reaction: Add ATP/Substrate Mix plate->initiate incubate Incubate at 30°C (e.g., 60 minutes) initiate->incubate detect Detect Phosphorylation: (e.g., ADP-Glo, HTRF, ELISA) incubate->detect analyze Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC₅₀ detect->analyze end End analyze->end

Caption: Workflow for an in vitro biochemical kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute recombinant human EGFR kinase (WT, L858R, L858R/T790M, etc.) to the desired concentration in assay buffer.

    • Prepare a stock solution of ATP. The final concentration in the assay should be close to the Michaelis constant (Km) for EGFR to ensure competitive binding can be accurately measured.

    • Prepare a suitable substrate, such as a synthetic peptide or Poly(Glu,Tyr).

  • Inhibitor Preparation:

    • Prepare a serial dilution of the quinazoline inhibitor in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 10-12 dilutions.

  • Assay Execution (384-well plate format):

    • Add a small volume (e.g., 50 nL) of the diluted inhibitor or DMSO (vehicle control) to the wells.[28]

    • Add the diluted EGFR enzyme solution to each well and incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ (which measures ADP production, a proxy for kinase activity), HTRF, or ELISA-based detection with a phospho-specific antibody.

  • Data Analysis:

    • Subtract background signal (no enzyme control).

    • Normalize the data with the high control (DMSO only) set to 100% activity and a potent inhibitor control set to 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[28]

Protocol 2: Cell-Based Proliferation/Viability Assay

Causality: This assay measures the functional consequence of EGFR inhibition on cancer cell survival and growth. It is a more physiologically relevant system that accounts for cell permeability, target engagement in a cellular context, and the cell's reliance on the EGFR pathway ("oncogene addiction"). Using cell lines with different endogenous EGFR mutations (e.g., PC-9 for Del19, H1975 for L858R/T790M) is crucial for determining cellular potency and selectivity.[15][27][29]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human NSCLC cell lines in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Recommended Cell Lines:

      • PC-9 or HCC827: EGFR Exon 19 deletion (sensitive to all generations).[27][29]

      • H1975: EGFR L858R/T790M (resistant to 1st/2nd-gen, sensitive to 3rd-gen).[15][27]

      • A431: WT EGFR overexpression (measures off-target toxicity).[26][27]

  • Cell Plating:

    • Trypsinize and count the cells. Seed them into 96-well or 384-well clear-bottom plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the quinazoline inhibitor in culture media.

    • Remove the old media from the cell plates and add the media containing the inhibitor or DMSO (vehicle control).

  • Incubation:

    • Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO₂). This duration allows for multiple cell doublings, making the anti-proliferative effects measurable.

  • Viability Measurement:

    • Quantify cell viability using a suitable reagent. Common methods include:

      • MTT Assay: Measures mitochondrial reductase activity.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels, which correlates with the number of viable cells.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% viability) and a background control (no cells, 0% viability).

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The journey of quinazoline-based EGFR inhibitors showcases a remarkable cycle of targeted drug design, clinical observation of resistance, and innovative chemical strategies to overcome these challenges. From the reversible binding of first-generation agents to the mutant-selective covalent inhibition of the third generation, each step has brought significant improvements in patient outcomes. The emergence of allosteric inhibitors now promises a new therapeutic avenue for patients who have exhausted covalent TKI options due to the C797S mutation. The continued exploration of novel scaffolds and binding modes, guided by the robust experimental frameworks detailed here, will be paramount in staying ahead of tumor evolution and developing even more durable and effective cancer therapies.

References

A Tale of Two Syntheses: Comparing Microwave-Assisted and Conventional Routes to Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the quinazoline scaffold is a privileged structure, a foundational component in a myriad of therapeutic agents. The efficiency of its synthesis is therefore a critical parameter in the drug discovery pipeline. This guide provides a head-to-head comparison of two prominent synthetic methodologies: the time-honored conventional heating approach and the modern, rapid microwave-assisted organic synthesis (MAOS).

This comparison will delve into the core principles of each method, present objective experimental data, and provide detailed, reproducible protocols for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones, a particularly important class of this heterocyclic family.

The Conventional Approach: A Deliberate and Steady Path

Conventional synthesis, typically involving reflux heating, has been the bedrock of organic chemistry for over a century. This method relies on the transfer of thermal energy from an external source, through the walls of the reaction vessel, to the solvent and reactants.[1] While reliable and well-understood, this approach is often characterized by long reaction times, higher energy consumption, and in some cases, the formation of undesirable byproducts due to prolonged exposure to high temperatures.[2][3]

The Microwave-Assisted Revolution: A Paradigm of Speed and Efficiency

Microwave-assisted organic synthesis represents a significant leap forward, offering a greener and more efficient alternative.[4][5] Unlike conventional heating, microwave irradiation directly and uniformly heats the reactants and solvent within the reaction mixture.[1][6] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules in the reaction mixture continuously attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient heating.[2][4][6]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions cause rapid heating of the solution.[2][6]

This direct energy transfer results in a number of significant advantages, including dramatically reduced reaction times, often from hours to mere minutes, and frequently leading to higher product yields and purity.[3] Furthermore, MAOS is considered a cornerstone of green chemistry as it minimizes energy consumption and often allows for solvent-free reactions.[4][6]

Head-to-Head Comparison: A Data-Driven Analysis

To illustrate the practical differences between these two methods, let's examine the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, an amine, and an orthoester. This three-component reaction provides a clear and quantifiable comparison.

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 5 hours[7]20–30 minutes[7]
Temperature 120 °C[7]140 °C[7]
Yield Good to ExcellentExcellent[7]
Energy Input High (prolonged heating)[2]Low (rapid, targeted heating)[6]
Environmental Impact Higher energy footprint, potential for more solvent waste[2]Greener approach, reduced energy and often solvent use[4][6]

Experimental Protocols in Focus

The following protocols provide a detailed, step-by-step guide for the synthesis of a representative 2,3-disubstituted quinazolin-4(3H)-one via both conventional and microwave-assisted methods.

Protocol 1: Conventional Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one

This protocol is based on the classical approach involving thermal heating under reflux.

Conventional Synthesis Workflow

Materials:

  • Isatoic anhydride (1.0 mmol)

  • Substituted amine (1.0 mmol)

  • Orthoester (e.g., triethyl orthoformate) (1.2 mmol)

  • High-boiling point solvent (e.g., DMF or Toluene), if not solvent-free

  • Standard reflux apparatus (round-bottom flask, condenser, heating mantle)

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine isatoic anhydride, the substituted amine, and the orthoester.

  • If a solvent is used, add it to the flask.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Maintain the reaction at this temperature for approximately 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of starting materials), allow the mixture to cool to room temperature.

  • Isolate the crude product by filtration or by removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,3-disubstituted quinazolin-4(3H)-one.

Protocol 2: Microwave-Assisted Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one

This protocol leverages the efficiency of microwave irradiation for a rapid and high-yield synthesis.

Microwave-Assisted Synthesis Workflow

Materials:

  • Isatoic anhydride (1.0 mmol)

  • Substituted amine (1.0 mmol)

  • Orthoester (e.g., triethyl orthoformate) (1.2 mmol)

  • Microwave-safe reaction vessel with a snap-on cap

  • Scientific microwave reactor

  • Magnetic stirrer

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine isatoic anhydride, the substituted amine, and the orthoester.

  • Seal the vessel with the cap.

  • Place the vessel in the cavity of the microwave reactor.

  • Irradiate the mixture at a constant temperature of 140 °C for 20–30 minutes with stirring.

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Isolate the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,3-disubstituted quinazolin-4(3H)-one.

Mechanism Deep Dive: The Formation of the Quinazolinone Core

The synthesis of the 4(3H)-quinazolinone ring system, whether by conventional or microwave-assisted heating, generally proceeds through a common mechanistic pathway. The key difference lies in the rate at which the energy is supplied to overcome the activation barriers of each step.

G reactants Isatoic Anhydride + Amine intermediate1 Ring-Opened Intermediate (2-Aminobenzamide derivative) reactants->intermediate1 Nucleophilic Acyl Substitution intermediate2 Condensation with Orthoester intermediate1->intermediate2 Amide Formation intermediate3 Cyclization intermediate2->intermediate3 Intramolecular Cyclization product 2,3-Disubstituted 4(3H)-Quinazolinone intermediate3->product Dehydration mw Microwave Energy (Accelerates all steps)

Proposed Reaction Mechanism for Quinazolinone Synthesis

Microwave energy significantly accelerates each step of this cascade, from the initial ring-opening of the isatoic anhydride to the final dehydrative cyclization, leading to the dramatic reduction in overall reaction time.[8]

Conclusion: Selecting the Optimal Path Forward

The evidence overwhelmingly supports microwave-assisted synthesis as a superior method for the preparation of quinazolines in a research and drug development setting.[9][8] The benefits are clear:

  • Speed: Reaction times are reduced by orders of magnitude.[3][9]

  • Efficiency: Yields are often higher and product purity is improved, simplifying purification.

  • Green Chemistry: MAOS aligns with the principles of sustainable chemistry by reducing energy consumption and waste.[2][4][6]

While conventional heating remains a viable and accessible technique, for laboratories focused on high-throughput synthesis and process optimization, the adoption of microwave technology is not just an advantage—it is a necessity for staying at the forefront of modern chemical synthesis.

References

A Comparative Guide to the Biological Efficacy of Gefitinib and Erlotinib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological efficacy of two foundational first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), gefitinib and erlotinib. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, preclinical potency, clinical trial outcomes, and the critical challenge of acquired resistance, supported by experimental data and protocols.

Introduction: Targeting the EGFR Pathway in NSCLC

The discovery of activating mutations in the EGFR gene revolutionized the treatment landscape for a subset of non-small cell lung cancer (NSCLC) patients.[1][2] These mutations, most commonly deletions in exon 19 and the L858R point mutation in exon 21, lead to constitutive activation of the EGFR signaling cascade, promoting uncontrolled cell proliferation and survival.[3][4] Gefitinib and erlotinib emerged as pioneering targeted therapies, designed to specifically inhibit this aberrant signaling.[5][6] Both are orally active, reversible inhibitors that compete with adenosine triphosphate (ATP) at the kinase domain of EGFR, effectively blocking downstream signaling.[6][7][8] This guide dissects the nuanced differences in their biological efficacy to inform both preclinical research and clinical perspectives.

Mechanism of Action: Competitive Inhibition of EGFR

Gefitinib and erlotinib share a fundamental mechanism of action. They selectively bind to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[4][8] This competitive inhibition prevents EGFR autophosphorylation, thereby blocking the activation of downstream pro-survival signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4][9] The result is the induction of apoptosis and the inhibition of tumor growth in cancer cells dependent on EGFR signaling.[8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR p_EGFR p-EGFR (Active) gefitinib Gefitinib gefitinib->p_EGFR Inhibition erlotinib Erlotinib erlotinib->p_EGFR Inhibition ATP ATP ATP->p_EGFR Phosphorylation RAS RAS p_EGFR->RAS PI3K PI3K p_EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and TKI inhibition.

Preclinical Efficacy: A Tale of IC50 Values

While their mechanism is similar, preclinical studies reveal differences in the in vitro potency of gefitinib and erlotinib against various EGFR genotypes. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these comparisons.

Generally, both drugs are significantly more potent against cell lines harboring activating EGFR mutations (e.g., Exon 19 deletion, L858R) compared to wild-type EGFR.[10] However, some studies suggest erlotinib may have a lower IC50 value, indicating higher potency, particularly against the L858R mutation.[10][11] Critically, both first-generation inhibitors are largely ineffective against the T790M resistance mutation, which accounts for approximately 50% of acquired resistance cases.[7][9]

Table 1: Comparative IC50 Values of Gefitinib and Erlotinib

EGFR Status Cell Line Gefitinib IC50 (nM) Erlotinib IC50 (nM)
Wild-Type Various >10,000 ~2,000
Exon 19 Deletion PC-9 5.4 7
L858R H3255 35 12
L858R + T790M H1975 >10,000 ~1185

Data are representative values compiled from cited literature and may vary based on specific assay conditions.[2][10]

Experimental Protocols for Efficacy Validation

Reproducible and rigorous experimental design is paramount for validating and comparing the efficacy of EGFR inhibitors. The following protocols represent standard methodologies for preclinical evaluation.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Plate EGFR-mutant cancer cells (e.g., PC-9, H1975) in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of gefitinib or erlotinib for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit a dose-response curve to calculate the IC50 value.[12]

Western Blot for Target Engagement

Objective: To confirm that the inhibitor is blocking the phosphorylation of EGFR and its downstream signaling proteins (e.g., AKT, ERK).[12]

Methodology:

  • Cell Treatment: Treat EGFR-mutant cells with varying concentrations of the inhibitor for 2-4 hours.

  • Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key targets: phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_selection Cell Line Selection (e.g., PC-9, H1975) mtt_assay Cell Viability Assay (MTT) cell_selection->mtt_assay western_blot Western Blot (p-EGFR, p-AKT) cell_selection->western_blot ic50 Determine IC50 mtt_assay->ic50 xenograft Tumor Xenograft Models ic50->xenograft target_engagement Confirm Target Engagement western_blot->target_engagement target_engagement->xenograft efficacy_eval Evaluate Tumor Growth Inhibition xenograft->efficacy_eval

Caption: Preclinical testing workflow for an EGFR inhibitor.

Clinical Efficacy: Head-to-Head Trial Outcomes

The ultimate measure of a drug's efficacy lies in its clinical performance. Several studies have directly compared gefitinib and erlotinib in EGFR-mutant NSCLC patients, yielding largely similar outcomes, although some nuances exist.

A phase III randomized controlled trial found that erlotinib was not significantly superior to gefitinib in terms of efficacy.[13] However, other retrospective analyses have suggested a potential progression-free survival (PFS) advantage for erlotinib.[3] For patients with EGFR-activating mutations, both drugs demonstrate comparable efficacy.[14] In contrast, for patients without these mutations, one study found that erlotinib offered a significantly longer PFS than gefitinib.[14]

Table 2: Summary of Head-to-Head Clinical Trial Data

Clinical Endpoint Gefitinib Erlotinib P-value Source
Median PFS (months) 10.4 13.0 0.108 [13]
Median OS (months) 20.1 22.9 0.250 [13]
Objective Response Rate 52.3% 56.3% 0.530 [13]
Median PFS (months) 11.9 13.4 0.0162 [3]

| Median OS (months) | 20.2 | 26.3 | 0.0912 |[3] |

PFS: Progression-Free Survival; OS: Overall Survival. Results are from different studies and should be interpreted in the context of each trial's design.

Safety and Tolerability Profiles

While clinical efficacy is often comparable, the safety profiles of gefitinib and erlotinib show more distinct differences. These adverse events are class-specific, arising from the inhibition of EGFR in normal tissues like the skin and gastrointestinal tract. Several studies indicate that erlotinib is associated with higher rates and severity of rash and diarrhea compared to gefitinib.[15][16][17][18] Conversely, gefitinib may be associated with a higher incidence of liver dysfunction.[18]

Table 3: Comparison of Common Adverse Events

Adverse Event Gefitinib Erlotinib Notes
Rash/Acneiform Eruption Lower Incidence (20-27%) Higher Incidence (51-54%) Erlotinib is associated with more grade 3 rash.[15][19]
Diarrhea Lower Incidence Higher Incidence Generally mild to moderate for both drugs.[17]
Mucositis/Stomatitis Lower Incidence (~29%) Higher Incidence (~60%) [15][16]
Liver Dysfunction More Frequent Less Frequent Requires monitoring of liver enzymes.[18]
Fatigue Lower Incidence Higher Incidence [17][18]

Incidence rates are approximate and compiled from multiple sources.[15][16][17][18]

The differing toxicity profiles may influence treatment selection based on patient comorbidities and tolerability, with gefitinib sometimes considered a better-tolerated option.[15][16]

Mechanisms of Acquired Resistance

Despite initial dramatic responses, virtually all patients treated with first-generation EGFR-TKIs eventually develop acquired resistance.[5][20] Understanding these mechanisms is crucial for developing next-generation therapies.

The most common mechanism, occurring in about 50% of cases, is a secondary "gatekeeper" mutation in the EGFR gene itself, T790M, located in exon 20.[7][9] This mutation increases the affinity of the EGFR kinase domain for ATP, reducing the competitive binding of gefitinib and erlotinib.[9] Other resistance mechanisms include:

  • MET Gene Amplification: This leads to the activation of the MET receptor tyrosine kinase, which can activate downstream signaling pathways like PI3K/AKT independently of EGFR.[9]

  • Activation of Bypass Pathways: Other receptor tyrosine kinases can become activated, providing alternative signaling routes to bypass the EGFR blockade.[7]

  • Histologic Transformation: In a small number of cases, the adenocarcinoma can transform into small-cell lung cancer, which is not dependent on EGFR signaling.[7]

Resistance_Mechanisms cluster_resistance Acquired Resistance Mechanisms EGFR_TKI Gefitinib / Erlotinib EGFR_Active Active EGFR (e.g., Exon 19 Del) EGFR_TKI->EGFR_Active Inhibition Downstream Downstream Signaling (PI3K/AKT, MAPK) EGFR_Active->Downstream Activation Apoptosis Apoptosis Downstream->Apoptosis Inhibition T790M Secondary Mutation (EGFR T790M) T790M->EGFR_TKI Prevents Binding MET_Amp MET Amplification MET_Amp->Downstream Bypasses EGFR Bypass Bypass Pathway Activation Bypass->Downstream Bypasses EGFR

Caption: Key mechanisms of acquired resistance to EGFR-TKIs.

Conclusion

Gefitinib and erlotinib are foundational first-generation EGFR-TKIs that have significantly improved outcomes for patients with EGFR-mutant NSCLC. While they operate via the same mechanism of action, this guide highlights key distinctions in their biological profiles. Preclinical data suggest minor differences in potency against specific mutations, with erlotinib showing a lower IC50 in some contexts. Clinically, their efficacy in the target population is largely comparable, with most head-to-head trials showing no significant difference in overall survival. The most discernible differences lie in their safety profiles, where gefitinib is generally better tolerated, exhibiting lower rates of rash and diarrhea. The choice between these agents in a clinical setting may therefore be guided by individual patient factors, while in a research context, their distinct potencies and toxicities provide valuable tools for probing the intricacies of EGFR signaling and resistance.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the synthesis of the targeted cancer therapeutic, gefitinib, ensuring its purity is a critical, non-negotiable step. This guide provides an in-depth, technical comparison of high-performance liquid chromatography (HPLC) methods for the purity assessment of gefitinib, grounded in established scientific principles and experimental data. Beyond a mere recitation of protocols, this document elucidates the rationale behind methodological choices, empowering you to not only replicate these methods but also to adapt and troubleshoot them effectively.

The Imperative of Purity in Gefitinib Synthesis

Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a cornerstone in the treatment of non-small cell lung cancer, particularly in patients with specific EGFR mutations.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical purity. The presence of impurities, which can arise from the multi-step synthesis, degradation, or storage, can have significant consequences, including altered efficacy, increased toxicity, and unpredictable side effects.[2] Therefore, a robust and validated analytical method to accurately quantify gefitinib and separate it from any process-related impurities and degradation products is paramount.

The Workhorse of Purity Analysis: Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) stands as the most widely adopted and reliable technique for the quality control of gefitinib.[3] Its prevalence is due to its high resolving power, reproducibility, and adaptability. This section will detail a well-established isocratic RP-HPLC method and delve into the scientific reasoning behind the selection of each parameter.

Visualizing the HPLC Workflow for Gefitinib Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis SamplePrep Prepare Gefitinib Sample (e.g., 1 mg/mL in diluent) Injection Inject Sample/Standard SamplePrep->Injection MobilePhasePrep Prepare Mobile Phase (e.g., Buffer:Acetonitrile) MobilePhasePrep->Injection StandardPrep Prepare Reference Standard (Known Concentration) StandardPrep->Injection Separation Isocratic Elution (C18 Column) Injection->Separation Detection UV Detection (e.g., 248 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation

Caption: Workflow for Gefitinib Purity Analysis by HPLC.

Core HPLC Method: A Detailed Examination

A robust and frequently cited isocratic RP-HPLC method for gefitinib purity assessment utilizes a C18 column with a mobile phase composed of a phosphate buffer and acetonitrile, with UV detection.[4]

Table 1: Optimized Isocratic RP-HPLC Method for Gefitinib Purity Analysis

ParameterRecommended ConditionRationale
Stationary Phase Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm) or equivalentThe C18 stationary phase provides excellent hydrophobic interaction with the nonpolar regions of the gefitinib molecule, leading to good retention and separation from more polar impurities. The use of a well-established brand like Hypersil ensures column-to-column reproducibility.
Mobile Phase Phosphate buffer (pH 3.6) : Acetonitrile (55:45 v/v)The acidic pH of the buffer ensures that the amine groups in the gefitinib molecule are protonated, leading to a single, well-defined peak shape. Acetonitrile is a common organic modifier in reversed-phase chromatography, and the 55:45 ratio provides a good balance between retention time and resolution.
Flow Rate 1.0 mL/minThis flow rate offers a good compromise between analysis time and column efficiency, resulting in sharp, symmetrical peaks.
Detection Wavelength 248 nmGefitinib exhibits significant UV absorbance at this wavelength, providing high sensitivity for both the active pharmaceutical ingredient (API) and potential impurities.[4][5]
Column Temperature Ambient or controlled at 25°CMaintaining a consistent column temperature is crucial for reproducible retention times.
Injection Volume 10 µLThis volume is suitable for standard analytical scale HPLC systems and provides a good signal-to-noise ratio without overloading the column.

This method has been validated according to International Council for Harmonisation (ICH) guidelines and demonstrates excellent linearity, precision, accuracy, and specificity.[4] The retention time for gefitinib under these conditions is typically around 4.2 minutes, allowing for a relatively rapid analysis.[4]

Comparative Analysis: Alternative and Advanced Methodologies

While the described RP-HPLC method is a reliable standard, alternative and more advanced techniques offer distinct advantages, particularly in complex sample matrices or when dealing with trace-level impurities.

Table 2: Comparison of Analytical Methods for Gefitinib Purity Assessment

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Isocratic RP-HPLC Separation based on hydrophobicity with a constant mobile phase composition.Simple, robust, reproducible, and cost-effective.Limited ability to resolve complex mixtures with a wide range of polarities. May have longer run times for late-eluting impurities.Routine quality control of bulk drug and pharmaceutical formulations.[4][6]
Gradient RP-HPLC The composition of the mobile phase is changed over time, typically by increasing the proportion of the organic solvent.Superior resolution of complex mixtures, shorter analysis times for samples with a wide polarity range.[7]More complex method development, potential for baseline drift, and requires a more sophisticated HPLC system.Analysis of process-related impurities and degradation products.[7][8]
Ultra-Performance Liquid Chromatography (UPLC) Utilizes columns with sub-2 µm particles, leading to higher efficiency and resolution.Significantly faster analysis times, improved resolution, and lower solvent consumption compared to HPLC.[1]Requires a specialized UPLC system capable of handling high backpressures. Higher initial instrument cost.High-throughput screening and analysis of complex impurity profiles.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of LC with the high selectivity and sensitivity of mass spectrometry.Provides molecular weight information for impurity identification and structural elucidation. Offers exceptional sensitivity and specificity.[1][9][10][11]Higher cost and complexity of instrumentation and data analysis.Identification and quantification of unknown impurities, metabolite profiling, and analysis in biological matrices.[10][11]
High-Performance Thin-Layer Chromatography (HPTLC) A planar chromatographic technique where separation occurs on a thin layer of adsorbent material.Simple, cost-effective, high sample throughput, and requires minimal solvent.Lower resolution and sensitivity compared to HPLC. Less suitable for quantitative analysis.Preliminary screening and qualitative analysis.[12][13]
In Focus: The Power of UPLC-MS/MS for Impurity Identification

For in-depth impurity profiling and structural elucidation, UPLC-MS/MS is the gold standard.[1] This technique not only separates impurities with high resolution but also provides their mass-to-charge ratio, which is invaluable for identifying unknown compounds. For instance, in forced degradation studies, where gefitinib is subjected to stress conditions like acid, base, and oxidation, LC-MS can identify the resulting degradation products, such as N-oxide derivatives.[2][14]

Experimental Protocol: A Step-by-Step Guide to the Isocratic RP-HPLC Method

This protocol is based on the validated method described by M. Himaja et al. (2012).[4]

1. Reagent and Sample Preparation

  • Mobile Phase: Prepare a phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in water and adjusting the pH to 3.6 with phosphoric acid. Filter through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a 55:45 (v/v) ratio and degas.

  • Diluent: Use the mobile phase as the diluent.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of gefitinib reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1 mg/mL): Accurately weigh a quantity of the synthesized gefitinib powder equivalent to 10 mg of gefitinib and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

  • Set up the HPLC system with the parameters outlined in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

3. Analysis

  • Inject 10 µL of the blank (diluent), followed by the standard solution and then the sample solution.

  • Record the chromatograms and integrate the peak areas.

4. Calculation of Purity

The purity of the synthesized gefitinib can be calculated using the following formula:

Purity (%) = (Area of Gefitinib Peak in Sample / Total Area of All Peaks in Sample) x 100

For a more accurate assay against a reference standard, the following formula can be used:

Assay (%) = (Area of Gefitinib in Sample / Area of Gefitinib in Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard (%)

Trustworthiness and Self-Validation: Ensuring Reliable Results

To ensure the trustworthiness of your results, the analytical method must be validated. Key validation parameters as per ICH guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] This is often demonstrated through forced degradation studies.[6][14][15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3][4][8]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[4][5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]

By systematically evaluating these parameters, you can establish a self-validating system that provides confidence in the purity assessment of your synthesized gefitinib.

Conclusion

The purity of synthesized gefitinib is a critical determinant of its safety and efficacy. While a well-validated isocratic RP-HPLC method serves as a robust and reliable workhorse for routine quality control, a comprehensive understanding of alternative and advanced techniques such as gradient HPLC, UPLC, and LC-MS/MS is essential for comprehensive impurity profiling and problem-solving. By selecting the appropriate analytical tool and adhering to rigorous validation principles, researchers can ensure the quality of their synthesized gefitinib, a crucial step in the journey of cancer drug development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-7-(3-chloropropoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of complex molecules like 4-Chloro-7-(3-chloropropoxy)quinazoline, a halogenated heterocyclic compound, require a thorough understanding of its chemical properties and the regulatory landscape governing hazardous waste.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, moving beyond simple instructions to explain the scientific rationale behind each procedure. Our goal is to empower you to manage chemical waste with confidence, ensuring the safety of your team and the integrity of our environment.

Hazard Identification and Risk Assessment

Before any handling or disposal begins, a complete understanding of the compound's potential hazards is essential. While specific toxicological data for this compound may be limited, its structure as a chlorinated quinazoline derivative allows us to infer a hazard profile based on analogous compounds and its chemical class.

Table 1: Hazard Profile and Precautionary Measures

Hazard ClassificationDescriptionRequired Precautions
Acute Toxicity Likely toxic if swallowed, based on data for similar chloro-quinazoline structures.[1][2]Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[1] In case of ingestion, call a poison control center or doctor immediately.[1][3]
Skin & Eye Irritation Expected to cause skin irritation and serious eye irritation/damage.[2][4]Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or a face shield.[2][3] In case of contact, rinse cautiously with water for several minutes.[1]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols.[5]All handling and weighing should occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid dust formation and inhalation.[5][6]
Environmental Hazard As a chlorinated organic compound, it is presumed to be persistent and harmful to aquatic life. Discharge into the environment must be avoided.[3][7]Do not let the product enter drains or waterways.[3][5] All waste must be treated as hazardous.
Combustion Byproducts Combustion will produce toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[1][2][5]This necessitates disposal via specialized incineration with flue gas scrubbing capabilities.

The Core Principle: High-Temperature Incineration

The presence of chlorine in the molecular structure of this compound dictates the primary disposal method. Landfilling of chlorinated organic residues is an obsolete and environmentally harmful practice due to their toxicity and potential to leach into water sources.[7]

The only acceptable and environmentally sound disposal procedure is high-temperature incineration in a licensed hazardous waste facility.[5][8]

Why Incineration? The process is based on the thermal decomposition of the waste at temperatures typically ranging from 800°C to 1500°C.[9] This breaks the compound down into its constituent elements. The chlorine is primarily converted to hydrogen chloride (HCl), while carbon and hydrogen become carbon dioxide (CO₂) and water (H₂O).[7][9] The resulting flue gases are then passed through a "scrubber," which neutralizes the acidic HCl gas before it can be released into the atmosphere.[5][7] This method ensures complete and permanent destruction of the hazardous compound.[7]

Step-by-Step Disposal Protocol

Adherence to a strict, systematic procedure is critical for ensuring safety and regulatory compliance. The following workflow outlines the necessary steps from waste generation to final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure compound, solutions, or contaminated materials), ensure you are wearing the appropriate PPE:

  • Eye/Face Protection: Tightly fitting safety goggles or a full-face shield.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a spill, impervious clothing may be necessary.[2][10]

  • Respiratory Protection: All handling of solid material should be done in a chemical fume hood to prevent inhalation.[5][6]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a successful waste management program. Cross-contamination of waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[11]

  • Designated Halogenated Waste: Establish a dedicated waste container specifically for "Halogenated Organic Waste." This container must be kept separate from non-halogenated solvent waste.[11][12]

  • Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated consumables (e.g., weigh paper, pipette tips, gloves), in a dedicated, robust, and sealable container.[6]

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and leak-proof container designated for halogenated liquid waste.[6] Do not mix with other waste streams unless compatibility has been verified.

Step 3: Container and Labeling

All waste containers must be in good condition, compatible with the chemical waste, and securely sealed to prevent leaks.[12] The container must be clearly labeled with the following information:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • An accurate list of all other components and their approximate concentrations.

  • The primary hazard characteristics (e.g., "Toxic," "Irritant").

  • The date accumulation started.

Step 4: Storage Pending Disposal

Store the sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[6]

  • Ensure containers are stored away from incompatible materials.

  • The storage area should have secondary containment to manage potential leaks.

  • Do not store excessive amounts of waste. Adhere to your institution's limits for waste accumulation.

Step 5: Arranging for Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][5][6]

  • Contact Your EHS Office: The proper procedure is to contact your institution's Environmental Health and Safety (EHS) department. They are trained to manage hazardous waste and will arrange for pickup and transport by a licensed professional waste disposal service.[5]

  • Provide Documentation: Be prepared to provide accurate documentation of the waste container's contents to the EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation & Assessment cluster_handling Handling & Containment cluster_disposal Final Disposition A Identify Waste (Solid, Liquid, Contaminated PPE) B Consult SDS & Assess Hazards A->B D Segregate into Designated HALOGENATED Waste Stream C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C C->D E Use Labeled, Sealed, Compatible Container D->E G Contact EHS Office for Scheduled Pickup F Store in Secure Waste Accumulation Area E->F W WARNING: DO NOT mix with non-halogenated waste. DO NOT dispose in sink or trash. E->W F->G H Transfer to Licensed Waste Disposal Service G->H I High-Temperature Incineration with Flue Gas Scrubbing H->I

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

Spill Response
  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Remove Ignition Sources: If any flammable solvents are present, remove all sources of ignition.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain and Collect: Wearing appropriate PPE, collect spilled material. For solids, carefully sweep up to avoid creating dust and place into a labeled container for disposal.[1][5]

  • Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your EHS department.

First Aid Measures
  • After Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen and consult a doctor immediately.[3][5]

  • After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3][5]

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the lower and upper eyelids. Immediately consult a doctor.[3][5]

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.[3]

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-(3-chloropropoxy)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-(3-chloropropoxy)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.